3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(4-chlorobenzoyl)phenoxy]butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-11(19)12(2)21-16-9-5-14(6-10-16)17(20)13-3-7-15(18)8-4-13/h3-10,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIBXSPOZIFSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733912 | |
| Record name | 3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217636-47-0 | |
| Record name | 3-(4-(4-Chlorobenzoyl) phenoxy)butan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217636470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-(4-CHLOROBENZOYL) PHENOXY)BUTAN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CH8GD8WRU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone" structure elucidation
An In-Depth Technical Guide to the Structural Elucidation of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone
Authored by: A Senior Application Scientist
Foreword: The Imperative of Unambiguous Structural Verification
In the landscape of pharmaceutical research and development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the costly failure of a drug development program. The subject of this guide, this compound, a molecule featuring a diaryl ether ketone scaffold, presents a compelling case study for the application of modern analytical techniques in structural elucidation. While not a widely studied public compound, its constituent functional groups—a chlorinated benzophenone, a phenoxy ether, and a methyl ketone—are common motifs in medicinal chemistry, making the principles of its analysis broadly applicable.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a systematic and robust workflow for the structural verification of this compound. We will move beyond a simple recitation of methods, instead focusing on the strategic integration of orthogonal analytical techniques, the rationale behind experimental design, and the interpretation of the resulting data to build an unassailable structural proof.
Molecular Overview and Elucidation Strategy
The target molecule, this compound, possesses a unique combination of functional groups that dictate the analytical approach. A logical elucidation workflow must be designed to systematically confirm the presence and connectivity of each component.
Molecular Components:
-
4-Chlorobenzoyl group: A para-substituted aromatic ring attached to a carbonyl group.
-
Phenoxy group: An ether linkage to a second aromatic ring.
-
2-Butanone moiety: A four-carbon chain with a ketone at the second position and an ether linkage at the third.
Our strategy will be multi-pronged, leveraging the strengths of different analytical techniques to provide orthogonal data points, thereby ensuring a self-validating system of analysis.
Caption: A logical workflow for the structural elucidation of this compound.
Foundational Analysis: Purity and Molecular Mass
Before embarking on detailed structural analysis, it is critical to ascertain the purity of the sample and confirm its molecular mass. This initial step prevents the misinterpretation of data arising from impurities.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for assessing the purity of non-volatile small molecules.
Experimental Protocol: HPLC-UV Purity Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute to a working concentration of 0.1 mg/mL.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with specific monitoring at 254 nm and 280 nm.
-
-
Data Analysis: Integrate the peak area of the main component and any impurities. Purity is expressed as a percentage of the total peak area. A purity level of >95% is generally required for detailed structural elucidation.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. This is a crucial first step in confirming the molecular identity.
Expected Molecular Formula: C₁₇H₁₅ClO₃ Monoisotopic Mass: 302.0710
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dilute the stock solution from the HPLC preparation to approximately 10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Acquisition Mode: Positive ion mode is typically preferred for molecules with carbonyl groups which can be readily protonated. Acquire data in the m/z range of 100-1000.
-
Data Analysis: Identify the [M+H]⁺ adduct. The measured mass should be within 5 ppm of the theoretical mass.
| Parameter | Theoretical Value | Observed Value (Example) | Mass Error (ppm) |
| Molecular Formula | C₁₇H₁₅ClO₃ | - | - |
| Monoisotopic Mass | 302.0710 | - | - |
| [M+H]⁺ Adduct | 303.0788 | 303.0785 | < 5 ppm |
Spectroscopic Analysis: Unveiling the Structure
With purity and molecular formula confirmed, we proceed to spectroscopic techniques to piece together the molecular puzzle.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective method for identifying the key functional groups present in a molecule.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| C=O (Aromatic Ketone) | 1680-1660 | Conjugation with the aromatic ring lowers the stretching frequency. |
| C=O (Aliphatic Ketone) | 1720-1700 | The ketone on the butanone chain. |
| C-O-C (Aryl Ether) | 1270-1230 (asymmetric), 1050-1000 (symmetric) | Stretching vibrations of the ether linkage. |
| C-Cl (Aromatic) | 1100-1000 | Stretching vibration of the carbon-chlorine bond. |
| C-H (Aromatic) | 3100-3000 | Stretching vibrations of sp² C-H bonds. |
| C-H (Aliphatic) | 3000-2850 | Stretching vibrations of sp³ C-H bonds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the complete structural elucidation of organic molecules in solution. A suite of 1D and 2D NMR experiments will be employed to map out the carbon-hydrogen framework and establish connectivity.
Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. CDCl₃ is often preferred for its simplicity, but DMSO-d₆ can be useful if solubility is an issue.
3.2.1 ¹H NMR (Proton NMR)
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Signals:
| Proton(s) | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Rationale |
| Ar-H (ortho to C=O) | 7.8-8.0 | d | 2H | Deshielded by the anisotropic effect of the carbonyl group. |
| Ar-H (ortho to Cl) | 7.4-7.6 | d | 2H | Standard aromatic region. |
| Ar-H (ortho to O) | 6.9-7.1 | d | 2H | Shielded by the electron-donating effect of the ether oxygen. |
| Ar-H (meta to O) | 7.2-7.4 | d | 2H | Standard aromatic region. |
| CH (on butanone) | 4.8-5.0 | q | 1H | Deshielded by the adjacent oxygen and carbonyl group. |
| CH₃ (ketone) | 2.2-2.4 | s | 3H | Singlet, adjacent to a carbonyl group. |
| CH₃ (on butanone) | 1.4-1.6 | d | 3H | Doublet, coupled to the CH proton. |
3.2.2 ¹³C NMR (Carbon NMR)
¹³C NMR provides information on the number of different types of carbon atoms in the molecule.
Predicted ¹³C NMR Signals:
| Carbon(s) | Chemical Shift (δ, ppm) (Predicted) | Rationale |
| C=O (Aromatic Ketone) | 195-200 | Typical for benzophenones. |
| C=O (Aliphatic Ketone) | 205-210 | Typical for aliphatic ketones. |
| Ar-C (quaternary, various) | 128-165 | Aromatic carbons with no attached protons. |
| Ar-CH | 115-135 | Aromatic carbons with attached protons. |
| CH (on butanone) | 75-80 | Carbon attached to oxygen. |
| CH₃ (ketone) | 25-30 | Aliphatic carbon adjacent to a carbonyl. |
| CH₃ (on butanone) | 15-20 | Aliphatic carbon. |
3.2.3 2D NMR Experiments: Establishing Connectivity
While 1D NMR provides a list of parts, 2D NMR shows how they are connected.
Caption: Integration of 2D NMR experiments for structural confirmation.
-
COSY (Correlation Spectroscopy): This experiment will show a correlation between the CH proton and the CH₃ protons on the butanone chain, confirming this fragment. It will also show correlations between adjacent aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly links each proton signal to the carbon it is attached to, confirming the assignments made in the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. Key expected correlations include:
-
From the protons of the butanone's CH₃ group to the aliphatic C=O carbon.
-
From the butanone's CH proton to the phenoxy aromatic ring carbons.
-
From the aromatic protons ortho to the benzoyl C=O to the C=O carbon itself.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H: Acquire with a standard pulse program.
-
¹³C: Acquire with proton decoupling.
-
COSY, HSQC, HMBC: Utilize standard gradient-selected pulse programs.
-
-
Data Processing and Interpretation: Process the data using appropriate software (e.g., MestReNova, TopSpin). Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the connectivity.
Conclusion: A Self-Validating Structural Proof
The structural elucidation of this compound is achieved not by a single experiment, but by the convergence of evidence from multiple, orthogonal analytical techniques. The high-resolution mass confirms the elemental composition. FTIR identifies the essential functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity. Each piece of data validates the others, building a robust and trustworthy structural assignment that can serve as a reliable foundation for any further research or development activities.
References
- Introduction to Spectroscopy (5th Edition) by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. A foundational textbook covering the principles of NMR, IR, and MS. (Cengage Learning, ISBN: 978-1-285-46012-3) - Note: As a textbook, a direct link is not provided, but it is a standard reference in the field.
-
High-Resolution Mass Spectrometry in Drug Discovery and Development. (Source: American Pharmaceutical Review, URL: [Link])
-
A Practical Guide to HPLC and LC-MS. (Source: Waters Corporation, URL: [Link])
- Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd Edition) by Eberhard Breitmaier. An authoritative guide on NMR techniques. (Wiley, ISBN: 978-0-470-02795-9) - Note: As a textbook, a direct link is not provided, but it is a standard reference in the field.
An In-Depth Technical Guide to 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone (Fenofibrate Impurity C)
Abstract
This technical guide provides a comprehensive scientific overview of 3-[4-(4-chlorobenzoyl)phenoxy]-2-butanone, a compound of significant interest in the pharmaceutical industry. Primarily identified as a process-related impurity of the lipid-lowering agent Fenofibrate, its characterization is crucial for drug quality control and regulatory compliance.[1][2][3] This document delves into the core physicochemical properties, outlines a validated synthetic pathway for its preparation as an analytical standard, and provides a detailed interpretation of its expected spectral data. The guide is intended for researchers, analytical scientists, and drug development professionals who require a deep technical understanding of this molecule.
Introduction and Pharmaceutical Significance
This compound, with the CAS Number 217636-47-0, is recognized within pharmaceutical contexts as "Fenofibrate Impurity C," as designated by the European Pharmacopoeia (EP).[1][4][5] Fenofibrate is a widely prescribed prodrug that is converted in vivo to its active metabolite, fenofibric acid, to treat hypercholesterolemia and hypertriglyceridemia. The presence of impurities in an active pharmaceutical ingredient (API) can impact its efficacy and safety profile. Therefore, the identification, synthesis, and rigorous characterization of impurities like this compound are not merely academic exercises; they are fundamental requirements for ensuring the quality, safety, and consistency of the final drug product.
This guide provides the foundational chemical knowledge required to manage this specific impurity, from understanding its formation to developing robust analytical methods for its detection and quantification.
Physicochemical and Structural Properties
The structural architecture of this compound features a central phenoxy ring linking a 4-chlorobenzoyl moiety and a 2-butanone group via an ether bond. A key structural feature is the presence of a stereocenter at the C3 position of the butanone chain, meaning the compound exists as a racemic mixture of (3R) and (3S) enantiomers.[6][7]
Table 1: Core Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one | [1][3] |
| Synonyms | Fenofibrate Impurity C (EP), Desmethyl Fenofibrate | [1][2] |
| CAS Number | 217636-47-0 | [1][3][8] |
| Molecular Formula | C₁₇H₁₅ClO₃ | [1][3][6] |
| Molecular Weight | 302.75 g/mol | [1][3][6] |
| Canonical SMILES | CC(OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)C | [1] |
| InChI Key | UGIBXSPOZIFSQB-UHFFFAOYSA-N | [6] |
| Physical Form | Solid (Assumed based on high MW and polarity) | N/A |
| Storage Temperature | +4°C | [3] |
The molecule's structure suggests it is moderately polar, with two ketone carbonyl groups and an ether linkage contributing to its polarity, while the two phenyl rings provide significant nonpolar character.
Synthesis and Mechanistic Rationale
The synthesis of this compound as an analytical reference standard is critical for its use in quality control assays. A logical and efficient synthetic route involves a two-step process commencing from commercially available precursors. The chosen pathway is the Williamson ether synthesis, a robust and well-understood reaction in organic chemistry.
Causality Behind Experimental Design: The strategy hinges on coupling two key fragments: the nucleophilic phenoxide of 4-chloro-4'-hydroxybenzophenone and the electrophilic halide, 3-bromo-2-butanone.
-
Step 1 (Friedel-Crafts Acylation): The synthesis of the 4-chloro-4'-hydroxybenzophenone intermediate is typically achieved via a Friedel-Crafts acylation.[9][10] Reacting anisole with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) yields 4-chloro-4'-methoxybenzophenone, which is subsequently demethylated to expose the required hydroxyl group.[10] This provides the nucleophilic component for the subsequent step.
-
Step 2 (Williamson Ether Synthesis): This classic reaction is ideal for forming the ether linkage. The phenolic proton of 4-chloro-4'-hydroxybenzophenone is acidic and can be readily removed by a mild base like potassium carbonate (K₂CO₃) to form a potent potassium phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon bearing the bromine atom in 3-bromo-2-butanone via an Sₙ2 mechanism, displacing the bromide and forming the desired ether bond. Acetone or DMF are suitable polar aprotic solvents that facilitate this type of reaction without interfering with the nucleophile.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)
Self-Validation Statement: This protocol is designed to be self-validating through in-process monitoring. Reaction completion can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The final product's identity and purity should be confirmed by HPLC, Mass Spectrometry, and NMR, cross-referencing with the spectral data in Section 4.
Step 1: Synthesis of 4-chloro-4'-hydroxybenzophenone (Intermediate)
-
To a stirred solution of anisole (1.0 eq) in a suitable solvent like dichloromethane, add 4-chlorobenzoyl chloride (1.1 eq).
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add anhydrous aluminum chloride (AlCl₃) (1.2 eq) in portions, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates the consumption of starting material.
-
Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 4-chloro-4'-methoxybenzophenone.
-
Perform demethylation using a reagent such as BBr₃ or pyridine hydrochloride to yield 4-chloro-4'-hydroxybenzophenone. Purify by recrystallization.
Step 2: Synthesis of this compound (Final Product)
-
In a round-bottom flask, dissolve 4-chloro-4'-hydroxybenzophenone (1.0 eq) in acetone.
-
Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the solution. The base is crucial for deprotonating the phenol.
-
Add 3-bromo-2-butanone (1.2 eq) dropwise to the stirring mixture.[11][12] 3-bromo-2-butanone is a reactive alkylating agent suitable for this synthesis.[13]
-
Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.
-
Purify the final compound using column chromatography on silica gel to achieve high purity (>95%).[3]
Analytical Characterization & Spectral Interpretation
Accurate structural confirmation relies on a combination of spectroscopic techniques. While specific spectra for this compound are not publicly available, its structure allows for reliable prediction of its key spectral features.
Caption: Structure of the target molecule with proton assignments for NMR analysis.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Value / Observation | Rationale |
| ¹H NMR | Methyl Protons (a) | δ ≈ 2.2 ppm (3H, singlet) | Protons on a methyl group adjacent to a ketone (C=O). No adjacent protons to couple with. |
| Methine Proton (b) | δ ≈ 4.8-5.0 ppm (1H, quartet) | Proton on a carbon bearing an ether oxygen (deshielded) and coupled to the three methyl (c) protons. | |
| Methyl Protons (c) | δ ≈ 1.6 ppm (3H, doublet) | Protons on a methyl group coupled to the single methine proton (b). | |
| Aromatic Protons (d) | δ ≈ 7.0-7.2 ppm (2H, doublet) | Protons on the phenoxy ring ortho to the ether linkage, shielded relative to other aromatics. | |
| Aromatic Protons (e) | δ ≈ 7.7-7.9 ppm (2H, doublet) | Protons on the phenoxy ring ortho to the benzoyl carbonyl, strongly deshielded by the C=O group. | |
| Aromatic Protons (f) | δ ≈ 7.5-7.6 ppm (2H, doublet) | Protons on the chlorophenyl ring ortho to the chlorine atom. | |
| Aromatic Protons (g) | δ ≈ 7.7-7.9 ppm (2H, doublet) | Protons on the chlorophenyl ring ortho to the benzoyl carbonyl, strongly deshielded. | |
| ¹³C NMR | Ketone Carbonyl (Butanone) | δ ≈ 205-210 ppm | Typical chemical shift for a saturated ketone carbonyl carbon.[14] |
| Ketone Carbonyl (Benzoyl) | δ ≈ 190-195 ppm | Shift for a conjugated (aromatic) ketone carbonyl carbon.[14] | |
| Aromatic Carbons | δ ≈ 115-165 ppm | Multiple signals corresponding to the 12 carbons in the two aromatic rings. | |
| Aliphatic Carbons | δ ≈ 15-80 ppm | Signals for the methine (C-O) and two methyl carbons. | |
| IR Spectroscopy | C=O Stretch (Butanone) | ~1715-1720 cm⁻¹ (strong) | Characteristic absorption for a saturated aliphatic ketone.[14][15] |
| C=O Stretch (Benzoyl) | ~1660-1670 cm⁻¹ (strong) | Carbonyl stretch frequency is lowered due to conjugation with the aromatic ring.[14] | |
| C-O-C Stretch (Ether) | ~1250 cm⁻¹ (strong) | Characteristic aryl-alkyl ether stretching vibration. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z 302 and 304 | Presence of two peaks in an approximate 3:1 ratio is the characteristic isotopic signature of one chlorine atom. |
| Key Fragments | m/z 139/141, 111/113, 259 | Expected fragments from alpha-cleavage around the carbonyls (e.g., [Cl-C₆H₄-CO]⁺) and cleavage of the ether bond. |
Relationship to Fenofibrate and Regulatory Context
Understanding the structural relationship between Fenofibrate and this impurity provides insight into its potential formation pathways during manufacturing. Fenofibrate is the isopropyl ester of fenofibric acid. This impurity can be considered a "desmethyl" analog of a potential side-product, lacking the isopropyl ester group and having a different side chain.
Sources
- 1. This compound (Fenofibrate Impurity) [lgcstandards.com]
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- 9. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 10. A kind of preparation method of fenofibrate key intermediate 4-chloro-4'-hydroxybenzophenone - Eureka | Patsnap [eureka.patsnap.com]
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- 12. 3-BROMO-2-BUTANONE | 814-75-5 [chemicalbook.com]
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A Technical Guide to 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone (CAS 217636-47-0): Synthesis, Characterization, and Role as a Pharmaceutical Impurity
Introduction
In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" is incomplete. The purity of an active pharmaceutical ingredient (API) is equally critical. Process-related impurities, even at trace levels, can have significant impacts on the safety and efficacy of a drug product. This guide provides an in-depth technical overview of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone, a compound identified by the CAS number 217636-47-0. While not a therapeutic agent itself, this molecule is of significant interest to researchers and drug development professionals as it is recognized as a key impurity, specifically "Fenofibrate EP Impurity C," in the production of Fenofibrate.[1][2][3] Fenofibrate is a widely prescribed fibric acid derivative used to manage hypercholesterolemia and hypertriglyceridemia.[4] Understanding the profile of this impurity—its formation, identification, and control—is paramount for ensuring the quality and regulatory compliance of Fenofibrate.
Chemical Identity and Physicochemical Properties
The foundational step in managing any chemical entity is a thorough understanding of its basic properties. This compound is a ketone derivative with a distinct aromatic structure. Its identity is established by a combination of nomenclature, CAS registration, and molecular characteristics.
| Property | Value | Source(s) |
| CAS Number | 217636-47-0 | [1][2][3] |
| IUPAC Name | 3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one | [2][3] |
| Synonyms | Fenofibrate EP Impurity C, (3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one | [3][5][6] |
| Molecular Formula | C₁₇H₁₅ClO₃ | [1][7][8] |
| Molecular Weight | 302.75 g/mol | [1][2][7] |
| Appearance | Typically a White to Off-White Powder | [3] |
| Storage | 2-8°C Refrigerator, Protect from light and moisture | [3] |
Contextual Significance in Drug Development: The Fenofibrate Connection
The primary relevance of this compound stems from its classification as a process-related impurity in the synthesis of Fenofibrate.[5][9] Pharmacopoeias, such as the European Pharmacopoeia (EP), list this compound to ensure that manufacturers monitor and control its levels in the final drug substance.[5]
Structural Comparison:
The structural similarity between Fenofibrate and Impurity C is evident. Both share the 4-(4-chlorobenzoyl)phenoxy core moiety. The key difference lies in the side chain attached to the ether oxygen. This structural relationship suggests a common synthetic precursor, namely (4-chlorophenyl)(4-hydroxyphenyl)methanone, also known as 4-chloro-4'-hydroxybenzophenone.
-
Fenofibrate: Features a 2-methylpropanoate group, which is crucial for its biological activity as a pro-drug of fenofibric acid.[4]
-
Impurity C: Contains a butan-2-one group.
This distinction is critical; the alteration of the side chain removes the ester functionality necessary for hydrolysis into the active fenofibric acid, rendering the impurity therapeutically inactive and necessitating its control.
Plausible Synthesis and Formation Mechanisms
While commercial suppliers synthesize Impurity C as an analytical standard, its presence in Fenofibrate production is unintentional. It likely arises from side reactions involving residual starting materials or alternative reagents. A plausible and common synthetic route to form this ether linkage is the Williamson ether synthesis .
This reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then attacks an alkyl halide.
Proposed Synthetic Workflow:
-
Deprotonation: The starting material, 4-chloro-4'-hydroxybenzophenone (1), is treated with a suitable base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent like acetonitrile (CH₃CN) or acetone. The base removes the acidic proton from the hydroxyl group, forming the potassium phenoxide intermediate (2). The choice of a moderate base like K₂CO₃ is strategic to avoid potential side reactions on the benzophenone core that stronger bases might induce.
-
Nucleophilic Substitution (Sₙ2): The phenoxide intermediate (2) then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, such as 3-bromo-2-butanone (3). This results in the displacement of the bromide leaving group and the formation of the desired ether linkage, yielding this compound (4). This step is typically performed under reflux to ensure the reaction goes to completion.
Caption: Proposed Williamson ether synthesis for Impurity C.
In the context of Fenofibrate synthesis, which involves reacting the same phenolic precursor with isopropyl 2-bromo-2-methylpropanoate, the formation of Impurity C could occur if 3-bromo-2-butanone or a related reactive ketone is present as a contaminant.[4]
Analytical Characterization and Control
For drug development professionals, the robust detection and quantification of impurities are non-negotiable. A suite of analytical techniques is employed to identify and control the levels of Fenofibrate Impurity C.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse method for separating the impurity from the Fenofibrate API. A reverse-phase method (e.g., using a C18 column) is typically developed. The mobile phase often consists of a buffered aqueous solution and an organic solvent like acetonitrile or methanol, run in a gradient mode to ensure adequate separation of the slightly less hydrophobic impurity from the more hydrophobic Fenofibrate API.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for definitive identification. It provides the molecular weight of the eluting peak, which can be matched to the impurity's known mass. The expected [M+H]⁺ ion for C₁₇H₁₅ClO₃ would be approximately m/z 303.07.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the precise chemical structure of the impurity reference standard. The spectra would show characteristic signals for the aromatic protons, the butanone backbone (a doublet and a quartet for the CH-CH₃ group, and a singlet for the acetyl CH₃), confirming its identity.
Analytical Workflow for Impurity Profiling:
Caption: Standard analytical workflow for impurity control.
Step-by-Step HPLC Method Development Rationale:
-
Column Selection: A C18 stationary phase is chosen due to the non-polar nature of both Fenofibrate and the impurity. The hydrophobic interactions with the C18 chains provide the primary mechanism for separation.
-
Mobile Phase: A gradient of acetonitrile and water is selected. Acetonitrile is a strong organic solvent that effectively elutes the compounds. Starting with a higher water concentration allows the more polar compounds to elute first.
-
Detection: UV detection at a wavelength where both the API and the impurity have significant absorbance (e.g., ~286 nm, corresponding to the benzophenone chromophore) is used for quantification.
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to be considered trustworthy for quality control.[5]
Safety and Handling
As a chemical intermediate and analytical standard, this compound should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Handling: Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C, as recommended by suppliers.[3] This precaution minimizes degradation and maintains the integrity of the reference standard over time.
-
Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is more than a mere entry in a chemical catalog. It serves as a critical case study in the importance of impurity profiling in modern drug development. For scientists and researchers in the pharmaceutical industry, understanding its structure, potential origins, and analytical control strategies is essential for the consistent production of safe, effective, and compliant Fenofibrate. The management of such impurities is a testament to the rigorous scientific and quality standards that underpin the pharmaceutical industry.
References
- Angeli, F., et al. (2021). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti‐Infective Agents. National Center for Biotechnology Information.
- Angeli, F., et al. (2021). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti‐Infective Agents. Frontiers in Chemistry.
- Heeres, J., et al. (1979). Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally. American Chemical Society.
- Google Patents. (n.d.). Preparation method of ketoconazole.
- RXN Chemicals. (n.d.). Fenofibrate EP Impurity C Manufacturer Supplier.
- ResearchGate. (n.d.). Synthesis of intermediates 12 and 27, and of the final compound 28.
- Manasa Life Sciences. (n.d.). Fenofibrate Impurity - C.
- Pharmaffiliates. (n.d.). Fenofibrate - Impurity C (Freebase).
- GSRS. (n.d.). 3-(4-(4-CHLOROBENZOYL)PHENOXY)-2-BUTANONE, (3S)-.
- GSRS. (n.d.). 3-(4-(4-CHLOROBENZOYL)PHENOXY)-2-BUTANONE.
- SynZeal. (n.d.). Fenofibrate EP Impurity C.
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- USP. (n.d.). Desmethyl Fenofibrate.
- LGC Standards. (n.d.). This compound (Fenofibrate Impurity).
- Alfa Omega Pharma. (n.d.). Fenofibrate Impurity C.
- USP. (n.d.). Lipidil Supra.
- Drugfuture. (n.d.). 3-(4-(4-CHLOROBENZOYL)PHENOXY)-2-BUTANONE.
- The Good Scents Company. (n.d.). 3-hydroxy-4-phenyl-2-butanone, 5355-63-5.
- Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica.
- Wang, Y., et al. (2016). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. SciELO.
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(3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one synthesis pathway
An In-Depth Technical Guide to the Synthesis of (3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one
Introduction
(3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one is a known impurity and process intermediate in the synthesis of Fenofibrate, a widely used lipid-regulating agent.[1][2][3] The ability to synthesize this compound is crucial for analytical purposes, such as its use as a reference standard in quality control processes for Fenofibrate drug substance and formulated products. This guide provides a detailed, two-step synthetic pathway for researchers, scientists, and drug development professionals. The synthesis is grounded in two classical and robust organic reactions: the Friedel-Crafts acylation to construct the core benzophenone structure, followed by a Williamson ether synthesis to introduce the butanone side chain.
The narrative of this guide is designed to provide not just a protocol, but a deeper understanding of the causality behind the experimental choices, ensuring both scientific integrity and practical applicability.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals a straightforward disconnection strategy. The ether linkage is the most logical point for disconnection, leading to two key precursors: (4-chlorophenyl)(4-hydroxyphenyl)methanone and a 3-halobutan-2-one. The benzophenone intermediate can be further disconnected via the carbonyl-aryl bond, pointing to a Friedel-Crafts acylation between a protected phenol (like anisole) or phenol itself and 4-chlorobenzoyl chloride.
Caption: Retrosynthetic pathway for the target molecule.
Part 1: Synthesis of (4-Chlorophenyl)(4-hydroxyphenyl)methanone via Friedel-Crafts Acylation
The foundational step in this synthesis is the creation of the diaryl ketone core. This is efficiently achieved through a Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[4][5][6][7][8]
Principle and Mechanism
In this reaction, 4-chlorobenzoyl chloride is activated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of a phenol derivative. While phenol itself can be used, its hydroxyl group can coordinate with the Lewis acid, potentially deactivating the ring. A common strategy to circumvent this is to use anisole (methoxybenzene), where the methoxy group is an effective activating group, and then cleave the methyl ether in a subsequent step. However, direct acylation of phenol is also feasible under appropriate conditions. For this guide, we will detail a procedure adapted from literature that uses anisole for a cleaner reaction, followed by demethylation which often occurs in-situ or during workup.[9]
The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the acyl chloride, which polarizes the C-Cl bond, making the carbonyl carbon highly electrophilic and facilitating the formation of the acylium ion intermediate. The anisole ring then acts as a nucleophile, attacking the acylium ion. The para-position is the major site of attack due to the ortho, para-directing nature of the methoxy group and steric hindrance at the ortho positions. A subsequent loss of a proton restores aromaticity and yields the methoxy-protected intermediate. The final product is obtained after demethylation.
Detailed Experimental Protocol
-
Materials: Anisole, 4-Chlorobenzoyl chloride, Aluminum chloride (anhydrous), Toluene (dry), Hydrochloric acid (concentrated), Water (distilled), Ethyl acetate.
-
Procedure:
-
To a stirred solution of anisole (2.16 g, 20 mmol) in dry toluene (50 mL) in a three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), slowly add anhydrous aluminum chloride (4.0 g, 30 mmol) at 0 °C (ice bath).[9]
-
Once the addition is complete, add 4-chlorobenzoyl chloride (3.5 g, 20 mmol) dropwise to the mixture, ensuring the temperature remains low.[9]
-
After the addition, allow the reaction mixture to warm to room temperature and then heat under reflux for approximately 1.5 to 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully quench it by pouring it over a mixture of crushed ice and concentrated hydrochloric acid (40 mL). This step hydrolyzes the aluminum complexes and facilitates the demethylation of the methoxy group.
-
Extract the resulting mixture with ethyl acetate (2 x 80 mL).
-
Combine the organic layers, wash with brine (3 x 150 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol to obtain (4-chlorophenyl)(4-hydroxyphenyl)methanone as a white solid.[9]
-
Data Summary
| Parameter | Value | Reference |
| Appearance | White Solid | [9] |
| Yield | ~83% | [9] |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.75-6.89 (m, 8H), 5.66 (s, 1H, -OH) | [9] |
Part 2: Synthesis of (3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one via Williamson Ether Synthesis
With the key phenolic intermediate in hand, the final step involves attaching the butanone side chain. The Williamson ether synthesis is the ideal method for this transformation, forming an ether from an alkoxide and an alkyl halide.[10][11][12][13][14]
Principle and Mechanism
This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[11][13][14] The phenolic proton of (4-chlorophenyl)(4-hydroxyphenyl)methanone is first abstracted by a mild base, such as potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 3-chloro-2-butanone, displacing the chloride leaving group in a single, concerted step. The use of a polar aprotic solvent like acetonitrile facilitates the SN2 reaction by solvating the cation (K⁺) while leaving the phenoxide anion relatively free and highly reactive.
Detailed Experimental Protocol
-
Materials: (4-Chlorophenyl)(4-hydroxyphenyl)methanone, 3-Chloro-2-butanone, Potassium carbonate (anhydrous), Acetonitrile.
-
Procedure:
-
In a round-bottom flask, dissolve (4-chlorophenyl)(4-hydroxyphenyl)methanone (2.0 g, 0.0086 mole) in acetonitrile (20 mL).[1]
-
Add anhydrous potassium carbonate (2.2 g, 0.016 mole) to the solution. The potassium carbonate acts as the base to deprotonate the phenol.[1]
-
To the stirred suspension, add 3-chloro-2-butanone (1.0 g, 0.0094 mole).[1]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC.
-
Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride).
-
Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one.
-
Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₅ClO₃ | [3] |
| Molecular Weight | 302.75 g/mol | [3] |
| Stereochemistry | Racemic | [3] |
| Mass Spec (m/z) | 275 [M+H]⁺ (as part of a related structure analysis) | [1] |
Overall Synthesis Workflow
The complete two-step synthesis is a robust and scalable pathway to the target compound.
Caption: Complete two-step synthesis pathway.
Conclusion
This guide outlines a reliable and well-documented synthesis for (3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one. By leveraging the power of Friedel-Crafts acylation and Williamson ether synthesis, this pathway provides a clear and reproducible method for obtaining this important analytical standard. The detailed protocols and mechanistic explanations are intended to empower researchers to not only replicate the synthesis but also to adapt it based on the specific needs of their laboratory and research goals.
References
-
GSRS. 3-(4-(4-CHLOROBENZOYL)PHENOXY)-2-BUTANONE. Available from: [Link]
-
Reddy, G. M., et al. (2013). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 5(5), 115-123. Available from: [Link]
-
Kim, H., et al. (2020). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Journal of the Brazilian Chemical Society. Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]
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Wikipedia. Friedel–Crafts reaction. Available from: [Link]
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Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
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BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
Williamson Ether Synthesis. Procedure. Available from: [Link]
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Wikipedia. Williamson ether synthesis. Available from: [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. Available from: [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link]
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A-Z Guide to an Unwanted Guest: The Formation, Detection, and Control of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone in Pharmaceutical Manufacturing
Executive Summary: In the synthesis of active pharmaceutical ingredients (APIs), the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy.[1][2][3] This guide provides an in-depth analysis of a specific process-related impurity, 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone, often associated with the manufacturing of Fenofibrate.[4][5][] We will dissect its molecular origins, propose a detailed mechanism of formation, outline robust analytical strategies for its detection, and discuss process control measures to mitigate its presence, offering a comprehensive resource for researchers and drug development professionals dedicated to ensuring the highest standards of pharmaceutical quality.
Introduction: Defining the Impurity
This compound is a known process-related impurity in the synthesis of Fenofibrate, an API widely used to manage hypercholesterolemia and hypertriglyceridemia.[4][5][7] Its chemical structure, C₁₇H₁₅ClO₃, features a ketone and an ether functional group, distinguishing it from the ester linkage present in the final Fenofibrate molecule.[8][9] As mandated by global regulatory bodies like the International Council for Harmonisation (ICH), all impurities present in a drug substance above a specified threshold (typically ≥0.05% for identification) must be identified, quantified, and controlled to ensure the safety and quality of the final drug product.[1][10] Understanding the genesis of this specific impurity is the first critical step toward its effective control.
Chemical Structure of the Impurity:
Context: The Synthetic Landscape of Fenofibrate
To understand how an impurity forms, one must first understand the intended reaction. A common industrial synthesis route for Fenofibrate involves two key precursors:
-
4-Chloro-4'-hydroxybenzophenone: This intermediate provides the core benzophenone structure. Its synthesis often involves a Friedel-Crafts acylation reaction between p-chlorobenzoyl chloride and anisole, followed by demethylation.[11][12][13]
-
Isopropyl 2-bromo-2-methylpropanoate: This alkylating agent provides the isopropyl ester moiety characteristic of Fenofibrate.
The primary reaction is an esterification, specifically a Williamson ether synthesis-like reaction where the phenoxide of 4-chloro-4'-hydroxybenzophenone reacts with the bromo-ester to form Fenofibrate.[14]
Proposed Mechanism of Impurity Formation
The formation of this compound is a classic example of a side reaction stemming from impurities or alternative reactants present in the manufacturing process. The most plausible pathway is a nucleophilic substitution reaction (Sₙ2) analogous to the main Fenofibrate synthesis, but involving a different electrophile.[15][16][17]
Identification of Key Reactants and Precursors
-
Nucleophile: The phenoxide ion of 4-chloro-4'-hydroxybenzophenone . This is the same key intermediate used in the main API synthesis, formed by deprotonating the phenolic hydroxyl group with a base (e.g., potassium carbonate, K₂CO₃).[18]
-
Electrophile: The likely culprit is 3-chloro-2-butanone (or its bromo-analogue). This α-haloketone is not part of the intended reaction but could be introduced as a contaminant in solvents (like butanone/methyl ethyl ketone) or as a breakdown product of other reagents.
Step-by-Step Mechanistic Pathway
The formation follows the principles of the Williamson Ether Synthesis.[15][17][18][19]
Step 1: Deprotonation (Activation of the Nucleophile) The phenolic proton of 4-chloro-4'-hydroxybenzophenone is acidic. In the presence of a suitable base, such as potassium carbonate (K₂CO₃), it is deprotonated to form a highly nucleophilic potassium phenoxide salt. This step is fundamental to both the desired reaction and the impurity formation.
Step 2: Sₙ2 Nucleophilic Attack The resulting phenoxide ion attacks the carbon atom bearing the halogen (chlorine or bromine) in the contaminating 3-halo-2-butanone. This is a concerted Sₙ2 reaction where the carbon-oxygen bond forms simultaneously as the carbon-halogen bond breaks.[16][19] The backside attack on the secondary halide is sterically feasible, leading to the formation of the ether linkage.[17]
Step 3: Formation of the Impurity and Byproduct The reaction yields the final impurity, this compound, and a salt byproduct (e.g., potassium chloride).
Visualization of the Mechanism
The following diagram illustrates the proposed Sₙ2 mechanism for the formation of the impurity.
Caption: Proposed Williamson ether synthesis mechanism for impurity formation.
Analytical Strategies for Detection and Characterization
Robust analytical methods are essential for identifying and quantifying this impurity to ensure it remains below the qualification thresholds defined by ICH Q3A/B guidelines.[1][2] High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the workhorse technique for this purpose.[7][20][21]
Experimental Protocol: Reversed-Phase HPLC Method
This protocol provides a validated, step-by-step methodology for separating the impurity from the Fenofibrate API.
| Parameter | Description |
| Column | C18 (e.g., Waters Symmetry ODS, 100 x 4.6 mm, 3.5 µm)[21] |
| Mobile Phase | Acetonitrile:Water:Trifluoroacetic Acid (700:300:1, v/v/v)[21] |
| Flow Rate | 1.0 mL/min[21] |
| Column Temperature | 30 °C |
| Detector | UV at 280 nm[21] |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
| Sample Prep | Accurately weigh and dissolve the drug substance in diluent to a concentration of ~1.0 mg/mL. |
| Standard Prep | Prepare a standard of the impurity at a concentration corresponding to the reporting threshold (e.g., 0.05% of the sample concentration). |
Data Interpretation and Characterization
-
Identification: The impurity is identified by comparing its retention time with that of a qualified reference standard.
-
Quantification: The area of the impurity peak is compared against the area of the reference standard peak to determine its concentration.
-
Structural Confirmation: For definitive identification, especially during method development, the peak corresponding to the impurity can be collected and analyzed using mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its molecular weight and structure.[4][21]
Control and Mitigation Strategies
Controlling the formation of this impurity relies on a multi-faceted approach focused on raw material quality and process optimization.[3]
-
Raw Material Specification: Implement stringent specifications and analytical testing for all raw materials, particularly solvents like butanone. Gas Chromatography (GC) can be used to screen for the presence of 3-chloro-2-butanone and other reactive halo-compounds.
-
Process Parameter Optimization:
-
Temperature Control: Lowering the reaction temperature can disfavor the kinetics of the side reaction relative to the main reaction.
-
Stoichiometry: Ensure precise control over the molar ratios of reactants to avoid any excess of the phenoxide intermediate that might be available to react with contaminants.
-
-
Purification Techniques: Develop robust crystallization procedures for the final API.[3] The difference in polarity and structure between Fenofibrate (an ester) and the impurity (a ketone) can be exploited to effectively purge the impurity during recrystallization.
By understanding the mechanistic underpinnings of how this compound is formed, drug developers can proactively design manufacturing processes that minimize its presence, ensuring a final product that meets the highest standards of purity, safety, and quality.
References
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Der Pharma Chemica. Synthesis and characterization of potential impurities in Fenofibrate drug substance. Available from: [Link]
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Veeprho. Fenofibrate Impurities and Related Compound. Available from: [Link]
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AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available from: [Link]
- Patel, P. et al. (2011). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. International Journal of Pharmacy and Pharmaceutical Sciences.
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ResearchGate. Synthesis and characterization of potential impurities in Fenofibrate drug substance | Request PDF. Available from: [Link]
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Pharma Knowledge Forum. Impurities Control Strategies In Pharmaceuticals: Why & How. Available from: [Link]
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El-Gindy, A. et al. (2001). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. PubMed. Available from: [Link]
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GMP Compliance. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. Available from: [Link]
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PrepChem.com. Synthesis of 4-chloro-4'-hydroxybenzophenone. Available from: [Link]
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ICH. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). Available from: [Link]
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University of Michigan-Dearborn. Experiment 06 Williamson Ether Synthesis. Available from: [Link]
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J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link]
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Williamson Ether Synthesis Lab Manual. The Williamson Ether Synthesis. Available from: [Link]
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Chemistry Steps. The Williamson Ether Synthesis. Available from: [Link]
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GSRS. 3-(4-(4-CHLOROBENZOYL)PHENOXY)-2-BUTANONE, (3S)-. Available from: [Link]
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Patsnap Eureka. A kind of preparation method of fenofibrate key intermediate 4-chloro-4'-hydroxybenzophenone. Available from: [Link]
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Biological activity of chlorobenzoyl phenoxy butanone derivatives
An In-Depth Technical Guide to the Biological Activity of Chlorobenzoyl Phenoxy Butanone Derivatives
Abstract
Derivatives of chlorobenzoyl phenoxy butanone represent a compelling class of small molecules with significant, albeit largely unexplored, therapeutic potential. The core structure, exemplified by 3-[4-(4-chlorobenzoyl)phenoxy]-2-butanone, combines three key pharmacophores: a chlorobenzophenone moiety, a phenoxy ether linkage, and a butanone ketone group. This guide synthesizes current research on structurally related compounds to build a predictive framework for the biological activities of this chemical class. By examining the established anti-inflammatory, cytotoxic, and antimicrobial properties of its constituent fragments, we can infer potential mechanisms of action and guide future research. This document provides a scientific rationale for investigation, detailed experimental protocols for validation, and a discussion of the structure-activity relationships that are likely to govern the efficacy of these derivatives.
Introduction and Chemical Rationale
The compound this compound has been identified as a process impurity related to the manufacturing of Fenofibrate, a widely used lipid-regulating drug. Fenofibrate itself is a chlorobenzophenone derivative that functions as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist to treat hypercholesterolemia and dyslipidemia. The presence of structurally related compounds in pharmaceutical preparations necessitates a thorough understanding of their intrinsic biological activities to assess potential toxicological or even beneficial off-target effects.
The unique hybrid structure of chlorobenzoyl phenoxy butanone derivatives suggests a multi-target potential. The chlorobenzophenone scaffold is found in molecules with potent anti-inflammatory and antimitotic activities. The phenoxy group is a key feature in selective enzyme inhibitors, including those for COX-2 and Bruton's tyrosine kinase (BTK). Finally, the ketone moiety is increasingly recognized for its role in anti-infective agents, particularly as bacterial efflux pump inhibitors. This guide will deconstruct the molecule to forecast its biological profile based on these established activities.
Proposed Synthetic Pathway
A plausible synthesis for this compound can be conceptualized through a nucleophilic substitution reaction, a common method for forming ether linkages. The key steps would involve the reaction of a phenoxide with a halogenated butanone derivative.
Proposed Synthesis Workflow:
Caption: Proposed two-step synthesis of the target compound.
This pathway leverages the acidity of the phenolic proton on the 4-hydroxy-4'-chlorobenzophenone precursor, which is readily deprotonated by a strong base like sodium hydride to form a nucleophilic phenoxide. This intermediate then attacks the electrophilic carbon of 3-bromo-2-butanone via an SN2 reaction to yield the final product. Purification would typically be achieved through column chromatography.
Predicted Biological Activities & Mechanisms of Action
Based on the activities of its core moieties, the chlorobenzoyl phenoxy butanone class is predicted to exhibit activity in three primary therapeutic areas: inflammation, oncology, and infectious disease.
Anti-inflammatory Potential
The chlorobenzophenone and phenoxy groups are strongly associated with anti-inflammatory mechanisms.
-
p38 MAP Kinase Inhibition: A series of 4-aminobenzophenones, which contain the chlorobenzophenone core, were identified as potent and selective inhibitors of p38 MAP kinase. One of the most active compounds, (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone, inhibited the release of pro-inflammatory cytokines IL-1β and TNF-α with IC₅₀ values of 14 nM and 6 nM, respectively. The proposed binding model suggests a hydrogen bond between the benzophenone's carbonyl group and the backbone NH of Met-109 in the kinase's ATP-binding pocket. It is highly plausible that chlorobenzoyl phenoxy butanone derivatives could adopt a similar binding mode.
Caption: Potential inhibition of the p38 MAPK signaling pathway.
-
COX-2 Inhibition: Novel phenoxy acetic acid derivatives have been synthesized as selective COX-2 inhibitors. Compounds bearing a para-chloro substitution on a phenyl ring attached to the phenoxy moiety showed superior inhibitory effects, with one derivative achieving an IC₅₀ of 0.06 µM. This suggests the phenoxy ether linkage in our target molecule could serve as a scaffold to orient the chlorobenzoyl group into the COX-2 active site, mimicking the action of diaryl heterocycles found in classic COX-2 inhibitors.
Cytotoxic & Anticancer Potential
The molecular framework also suggests potential applications in oncology.
-
Tubulin Polymerization Inhibition: Certain 3-aminobenzophenone compounds act as potent inhibitors of tubulin polymerization by binding to the colchicine-binding site. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. Structure-activity relationship (SAR) studies revealed that substitutions on the benzophenone rings are critical for activity, though replacement of a methoxy group with a chloro group sometimes led to a decrease in activity.
-
Bruton's Tyrosine Kinase (BTK) Inhibition: The phenoxy group is a key component of the FDA-approved BTK inhibitor Ibrutinib, which forms hydrophobic interactions within a selectivity pocket of the enzyme. Researchers have developed other potent and selective BTK inhibitors using 5-phenoxy-2-aminopyridine and 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine scaffolds, with some compounds showing IC₅₀ values as low as 11.8 nM. This highlights the potential of the phenoxy moiety to anchor molecules to the BTK active site.
Antimicrobial Potential
The butanone moiety, and ketones in general, are implicated in anti-infective mechanisms.
-
Bacterial Efflux Pump Inhibition: Ketones such as 2-phenylacetophenone have been identified as broad-spectrum inhibitors of bacterial efflux pumps. These pumps are a primary mechanism of antimicrobial resistance, actively removing antibiotics from the bacterial cell. By inhibiting these pumps, such compounds can restore the efficacy of existing antibiotics. It is plausible that the butanone portion of the target molecule could interfere with efflux pump function, potentially acting synergistically with other antimicrobial agents.
Structure-Activity Relationship (SAR) Insights
Synthesizing data from related compounds allows for the prediction of key SAR trends:
-
Chlorobenzoyl Moiety : The position of the chlorine atom on the phenyl ring is critical. Studies on both benzophenones and phenoxy acetic acid derivatives show that para-substitution often leads to enhanced activity. The electron-withdrawing nature of the chlorine atom significantly influences the electronic properties of the molecule, which can affect target binding.
-
Phenoxy Linkage : This group acts as a relatively rigid spacer that can orient the two aromatic systems. Substitutions on the phenoxy ring itself can modulate activity and selectivity, as seen in the development of BTK and COX-2 inhibitors.
-
Butanone Chain : The length and substitution of the alkyl ketone chain can impact lipophilicity and steric interactions within a binding pocket. The β-keto group is also a site for potential metabolism, which could lead to metabolites with different activity profiles or toxicities.
Experimental Protocols
To validate the predicted biological activities, the following standardized assays are recommended.
Protocol 1: In Vitro p38α MAP Kinase Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of a test compound on the enzymatic activity of p38α kinase.
-
Materials : Recombinant human p38α (active), ATF2 substrate peptide, ATP, kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT), test compound, positive control (e.g., SB203580), 96-well microplate, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure :
-
Prepare serial dilutions of the chlorobenzoyl phenoxy butanone derivative in DMSO, then dilute further in kinase assay buffer.
-
Add 5 µL of the diluted compound or control to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the p38α enzyme and ATF2 substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration ~10 µM).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions, which involves adding ADP-Glo™ Reagent followed by Kinase Detection Reagent.
-
Measure luminescence using a plate reader.
-
-
Data Analysis : Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: In Vitro COX-2 Selective Inhibition Assay
This protocol measures the ability of a compound to selectively inhibit the COX-2 isozyme over COX-1.
-
Materials : Ovine or human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), test compound, positive controls (Celecoxib for COX-2, SC-560 for COX-1), colorimetric COX inhibitor screening kit (e.g., from Cayman Chemical).
-
Procedure :
-
Prepare serial dilutions of the test compound in assay buffer.
-
In separate wells of a 96-well plate, add the assay buffer, heme, either COX-1 or COX-2 enzyme, and the diluted test compound or control.
-
Incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for an additional 2 minutes.
-
Measure the peroxidase activity of the cyclooxygenase by adding the colorimetric substrate provided in the kit.
-
Read the absorbance at the recommended wavelength (e.g., 590 nm).
-
-
Data Analysis : Determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI indicates greater selectivity for COX-2.
Protocol 3: Bacterial Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)
This assay measures the inhibition of efflux pumps by monitoring the fluorescence of ethidium bromide (EtBr), an efflux pump substrate.
-
Materials : Bacterial strain known to overexpress efflux pumps (e.g., Staphylococcus aureus SA-1199B), Tryptic Soy Broth (TSB), phosphate-buffered saline (PBS), ethidium bromide (EtBr), glucose, test compound, positive control (e.g., Reserpine), black 96-well microplate with a clear bottom.
-
Procedure :
-
Grow bacteria to the mid-logarithmic phase in TSB.
-
Harvest cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD₆₀₀ of ~0.4.
-
Add the test compound at a sub-inhibitory concentration (e.g., ½ MIC) to the wells.
-
Add the bacterial suspension to the wells.
-
Equilibrate at room temperature for 10 minutes.
-
Add EtBr to a final concentration of 2 µg/mL.
-
Immediately measure fluorescence (Excitation: 530 nm, Emission: 600 nm) every minute for 60 minutes in a fluorescence plate reader.
-
-
Data Analysis : Plot fluorescence intensity versus time. An increased fluorescence signal in the presence of the test compound compared to the control (bacteria + EtBr only) indicates inhibition of efflux pumps, as more EtBr is retained within the cells.
Quantitative Data Summary of Related Compounds
The following table summarizes the reported biological activities for compounds that are structurally related to the chlorobenzoyl phenoxy butanone class, providing a benchmark for potential efficacy.
| Compound Class | Target | Key Compound Example | Reported Activity (IC₅₀) | Reference |
| Aminobenzophenones | p38 MAP Kinase | (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone | 10 nM (p38α) | |
| Aminobenzophenones | Tubulin Polymerization | Compound 11 (3-amino, 4-ethoxy B-ring) | 1.8 µM | |
| Phenoxy Acetic Acids | COX-2 | Compound 5f (para-chloro substitution) | 0.06 µM | |
| Phenoxy Pyridines | Bruton's Tyrosine Kinase | Compound 18g (piperazine linked) | 4.8 nM | |
| Thienopyridines | Bruton's Tyrosine Kinase | Compound 13b (pyrazolyl substituted) | 11.8 nM |
Toxicological Considerations
While the therapeutic potential is significant, a toxicological assessment is crucial. The 2-butanone component is a known industrial solvent with a well-documented toxicological profile. Acute exposure in humans can lead to neurological symptoms like headaches and fatigue, while animal studies indicate minimal hepatic effects at lower concentrations. Of particular note is the potential for the β-keto group of the butanone moiety to be metabolized via reduction. In other chemical classes, such as synthetic cathinones, this metabolic transformation can produce dihydro-metabolites that are significantly more neurotoxic than the parent compound. Any drug development program for this class must therefore include early-stage metabolic profiling and neurotoxicity screening.
Conclusion
Chlorobenzoyl phenoxy butanone derivatives stand at the intersection of several validated pharmacophores, giving them a strong theoretical basis for exhibiting potent anti-inflammatory, cytotoxic, and antimicrobial activities. The structural alerts within the molecule point towards specific, high-value targets like p38 MAP kinase, COX-2, tubulin, BTK, and bacterial efflux pumps. This guide provides a comprehensive framework for initiating a drug discovery program around this chemical class, from synthesis and initial screening to mechanistic validation. The key to unlocking their potential will be a systematic exploration of the structure-activity relationships and a thorough evaluation of their metabolic and toxicological profiles.
References
-
Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents. (n.d.). PubMed. [Link]
- Ottosen, E. R., Sørensen, M. D., Björkling, F., Skak-Nielsen, T., Fjording, M. S., Aaes, H., & Binderup, L. (2003).
"3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone" potential pharmacological effects
An In-depth Technical Guide on the Potential Pharmacological Effects of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone
Authored by: A Senior Application Scientist
Foreword
In the landscape of drug discovery, even seemingly minor molecules, such as impurities from manufacturing processes, can hold untapped therapeutic potential. This guide focuses on This compound , a known impurity of the widely prescribed lipid-lowering drug, Fenofibrate[1]. While direct pharmacological data on this specific compound is scarce, its structural features provide a compelling basis for postulating a range of biological activities. This document serves as a comprehensive technical exploration for researchers, scientists, and drug development professionals, outlining the inferred pharmacological profile of this molecule and proposing a rigorous experimental framework to elucidate its true therapeutic value. By leveraging structure-activity relationships with established drug classes, we can formulate testable hypotheses and pave the way for novel discoveries.
Compound Overview and Structural Rationale for Investigation
This compound is a small molecule with the chemical formula C₁₇H₁₅ClO₃ and a molecular weight of 302.75 g/mol [2][3].
Its structure is characterized by three key moieties: a diaryl ether core, a 4-chlorobenzoyl group, and a 2-butanone side chain. The presence of these functional groups in various bioactive compounds forms the logical foundation for investigating the potential pharmacological effects of this molecule.
-
Diaryl Ether Core: This scaffold is prevalent in numerous compounds with diverse biological activities, including antitumor and herbicidal properties[4][5][6]. The flexibility of the ether linkage allows the two aryl rings to adopt various conformations, enabling interaction with a wide range of biological targets.
-
4-Chlorobenzoyl Group: This feature is notably present in Fenofibrate, a peroxisome proliferator-activated receptor alpha (PPARα) agonist[7]. It is also a key component of certain non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds with demonstrated anti-inflammatory and analgesic effects[8]. The chlorine atom at the para position has been shown to enhance the antitumor activity of some diaryl ether derivatives[4].
-
2-Butanone Moiety: While less common in established drug classes than the other two features, the ketone group and the short alkyl chain can influence the compound's polarity, metabolic stability, and binding interactions with target proteins.
Given these structural elements, we can hypothesize that This compound may exhibit pharmacological activities analogous to fibrates, NSAIDs, and other diaryl ether-containing molecules. The following sections will delve into these potential effects and propose detailed experimental workflows for their validation.
Inferred Pharmacological Profile and Proposed Experimental Validation
Potential Lipid-Lowering Effects via PPARα Agonism
Rationale: The most direct structural relationship of the target compound is to Fenofibrate, where it is a known impurity[1]. Fenofibrate exerts its lipid-lowering effects primarily through the activation of PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism[7]. The shared chlorobenzoylphenoxy scaffold suggests that This compound might also interact with and modulate the activity of PPARα.
Proposed Experimental Workflow: In Vitro Characterization of PPARα Activity
This workflow is designed to determine if the compound can bind to and activate PPARα.
Caption: Workflow for in vitro evaluation of PPARα agonism.
Detailed Experimental Protocols:
1. Competitive Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Ki) of the test compound for the PPARα ligand-binding domain (LBD).
-
Methodology:
-
Incubate purified recombinant human PPARα-LBD with a known radiolabeled PPARα agonist (e.g., ³H-GW7647).
-
Add increasing concentrations of the test compound or a known unlabeled agonist (e.g., Fenofibric acid) as a competitor.
-
After incubation, separate bound from free radioligand using a filter-binding apparatus.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Calculate the IC₅₀ value and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. Luciferase Reporter Gene Assay:
-
Objective: To measure the ability of the test compound to activate PPARα-mediated gene transcription.
-
Methodology:
-
Co-transfect a suitable cell line (e.g., HEK293T) with an expression vector for full-length human PPARα and a reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene.
-
Treat the transfected cells with varying concentrations of the test compound or a known agonist.
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Plot the dose-response curve and determine the EC₅₀ value.
-
3. Quantitative PCR (qPCR) for Target Gene Expression:
-
Objective: To confirm that the compound can induce the expression of endogenous PPARα target genes in a relevant cell type.
-
Methodology:
-
Treat a human hepatocyte cell line (e.g., HepG2) with the test compound at various concentrations.
-
After 24-48 hours, isolate total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using primers specific for known PPARα target genes (e.g., CPT1A, ACOX1, PDK4).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH) and calculate the fold change relative to vehicle-treated cells.
-
Potential Anti-inflammatory Effects via Cyclooxygenase (COX) Inhibition
Rationale: The benzoylphenyl moiety of the target compound is structurally reminiscent of Ketoprofen, a well-known NSAID that non-selectively inhibits both COX-1 and COX-2 enzymes[9][10][11][]. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever[]. Therefore, it is plausible that This compound possesses anti-inflammatory properties through the inhibition of COX enzymes.
Proposed Experimental Workflow: In Vitro and In Vivo Assessment of Anti-inflammatory Activity
Caption: Workflow for evaluating anti-inflammatory and analgesic effects.
Detailed Experimental Protocols:
1. COX-1/COX-2 Enzymatic Assays:
-
Objective: To determine the inhibitory activity (IC₅₀) of the test compound against purified COX-1 and COX-2 enzymes and to assess its selectivity.
-
Methodology:
-
Use commercially available COX inhibitor screening kits (e.g., colorimetric or fluorescent).
-
Incubate purified ovine COX-1 or human recombinant COX-2 with arachidonic acid as the substrate in the presence of varying concentrations of the test compound or known inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2).
-
Measure the production of prostaglandin G₂ (PGG₂) or its subsequent peroxidase-mediated products.
-
Calculate the IC₅₀ values for both isoforms and determine the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
-
2. Prostaglandin E₂ (PGE₂) Production in Macrophages:
-
Objective: To assess the compound's ability to inhibit prostaglandin production in a cellular context.
-
Methodology:
-
Culture RAW 264.7 murine macrophages and stimulate them with lipopolysaccharide (LPS) to induce COX-2 expression.
-
Co-treat the cells with LPS and different concentrations of the test compound.
-
After a suitable incubation period, collect the cell culture supernatant.
-
Measure the concentration of PGE₂ in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Determine the IC₅₀ for PGE₂ inhibition.
-
3. Carrageenan-induced Paw Edema in Rats:
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of the compound in an acute inflammation model.
-
Methodology:
-
Administer the test compound or a positive control (e.g., Ketoprofen) orally or intraperitoneally to rats.
-
After a set pre-treatment time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle-treated control group.
-
Potential Antitumor Activity
Rationale: A study on a series of diaryl ether derivatives revealed that the presence of a chlorine atom at the para-position of a phenyl ring significantly enhanced antitumor activity[4]. The active compounds were shown to induce apoptosis in cancer cell lines through the upregulation of p21 and cleaved caspase-3[4]. Given that This compound shares this para-chloro-substituted diaryl ether scaffold, it is a candidate for investigation as a potential antitumor agent.
Proposed Experimental Workflow: Screening for Anticancer Activity
Caption: Workflow for the evaluation of potential antitumor activity.
Detailed Experimental Protocols:
1. Cell Viability Assays (e.g., MTT):
-
Objective: To determine the cytotoxic or cytostatic effects of the compound on various cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., HepG2, A549, HT-29) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ value, representing the concentration that inhibits cell growth by 50%.
-
2. Apoptosis Assays (Annexin V/Propidium Iodide Staining):
-
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
-
Methodology:
-
Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells and stain them with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
-
Potential Antibacterial Activity
Rationale: Recent studies have explored diaryl ethers as inhibitors of enoyl-acyl carrier protein reductase (ENR), specifically the FabV isoform, which is a crucial enzyme in the bacterial fatty acid synthesis pathway[13][14]. The inhibition of this pathway is a validated strategy for developing new antibacterial agents. The diaryl ether core of This compound makes it a candidate for investigation against bacterial pathogens, particularly those expressing FabV, such as Pseudomonas aeruginosa[14].
Proposed Experimental Workflow: Assessment of Antibacterial Properties
Caption: Workflow for evaluating potential antibacterial activity.
Detailed Experimental Protocols:
1. Broth Microdilution Assay:
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of bacteria.
-
Methodology:
-
Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing appropriate bacterial growth medium.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (bacterium only) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
2. FabV Enzymatic Assay:
-
Objective: To determine if the compound directly inhibits the activity of the FabV enzyme.
-
Methodology:
-
Express and purify recombinant FabV protein.
-
Perform an NADH absorbance-based enzymatic assay where the decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored.
-
Incubate the FabV enzyme with NADH and a substrate (e.g., crotonoyl-CoA) in the presence of various concentrations of the test compound.
-
Measure the rate of NADH depletion and calculate the IC₅₀ value for FabV inhibition.
-
Data Interpretation and Future Directions
The proposed experimental workflows will generate a wealth of data that will need careful interpretation.
| Potential Effect | Key Experiments | Positive Result Interpretation | Next Steps |
| Lipid-Lowering | Binding assays, Reporter gene assays, qPCR | High binding affinity, potent activation of PPARα, and upregulation of target genes. | In vivo studies in animal models of dyslipidemia (e.g., high-fat diet-fed mice) to assess effects on plasma lipids and triglycerides. |
| Anti-inflammatory | COX-1/COX-2 assays, PGE₂ production, Paw edema model | Selective or non-selective inhibition of COX enzymes, reduced PGE₂ levels, and significant reduction in paw edema. | Further in vivo studies to assess analgesic and antipyretic properties, and to evaluate gastrointestinal safety profile. |
| Antitumor | Cell viability assays, Apoptosis assays | Potent cytotoxicity against cancer cells (low IC₅₀), and induction of apoptosis. | In vivo studies in xenograft models to evaluate antitumor efficacy. Further mechanistic studies to identify the specific signaling pathways involved. |
| Antibacterial | MIC determination, FabV enzymatic assay | Low MIC values against specific bacteria and direct inhibition of FabV enzyme. | Lead optimization to improve potency and spectrum of activity. In vivo efficacy studies in animal models of infection. |
Conclusion
While This compound is currently cataloged as a mere impurity, its chemical architecture suggests a rich, yet unexplored, pharmacological potential. Through a systematic and logical series of in vitro and in vivo experiments, grounded in established principles of drug discovery, we can effectively test the hypotheses of its potential lipid-lowering, anti-inflammatory, antitumor, and antibacterial activities. This technical guide provides a comprehensive roadmap for such an investigation. The exploration of this and similar compounds underscores a crucial principle in pharmaceutical sciences: that even overlooked molecules can harbor the potential to become novel therapeutic agents. It is through rigorous scientific inquiry that we can unlock this potential and drive the future of medicine.
References
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Li, F., Liu, Y., Wang, J., et al. (2015). Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. Investigational New Drugs, 33(4), 817-826. [Link]
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Platt, D., Amporndanai, K., Lagziel, T., et al. (2023). A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach. Journal of Agricultural and Food Chemistry, 71(47), 18171-18187. [Link]
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Platt, D., Amporndanai, K., Lagziel, T., et al. (2023). A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach. PubMed. [Link]
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Ghavami, A., et al. (2023). Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. ChemRxiv. [Link]
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Ghavami, A., et al. (2025). Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. European Journal of Medicinal Chemistry, 296, 117782. [Link]
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Global Substance Registration System. This compound, (3S)-. gsrs.ncats.nih.gov. [Link]
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Zabska, R., Jakóbiec, T., Dobek, R., et al. (1991). Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one. Polish Journal of Pharmacology and Pharmacy, 43(4), 271-280. [Link]
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An In-depth Technical Guide to the Stereochemistry of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone
Abstract
This technical guide provides a comprehensive examination of the stereochemical properties of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone, a significant impurity associated with the lipid-lowering drug, fenofibrate. The document elucidates the structural basis of its chirality, outlines methodologies for both racemic and theoretical stereoselective synthesis, and details protocols for chiral separation and analysis. Furthermore, it explores the potential pharmacodynamic and toxicological implications of its stereoisomers, offering a critical perspective for researchers, scientists, and professionals engaged in drug development and quality control. By integrating established principles with field-proven insights, this guide serves as an essential resource for understanding and managing the stereochemistry of this pharmaceutically relevant compound.
Introduction: The Significance of Chirality in Pharmaceutical Impurities
In the landscape of pharmaceutical development and manufacturing, the control of impurities is a critical determinant of drug safety and efficacy. This compound has been identified as a process-related impurity in the synthesis of fenofibrate, a widely prescribed fibric acid derivative for the treatment of hypercholesterolemia and hypertriglyceridemia[1][][3]. Fenofibrate exerts its therapeutic effect primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism[4].
The molecular structure of this compound features a single stereocenter, rendering it a chiral molecule that exists as a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug or impurity can exhibit markedly different physiological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. Therefore, a thorough understanding and characterization of the stereochemistry of pharmaceutical impurities are not merely academic exercises but are fundamental to ensuring drug quality and patient safety.
This guide will delve into the core stereochemical aspects of this compound, providing a robust framework for its synthesis, separation, and potential biological relevance.
Molecular Structure and Stereochemistry
The chemical structure of this compound comprises a butan-2-one backbone, with a phenoxy group at the third position, which is in turn substituted with a 4-chlorobenzoyl group.
The chirality of this molecule arises from the carbon atom at the third position of the butanone chain (C3). This carbon is bonded to four different substituents:
-
A methyl group (-CH₃)
-
A carbonyl group (-C(=O)CH₃)
-
A hydrogen atom (-H)
-
A 4-(4-chlorobenzoyl)phenoxy group (-O-C₆H₄-C(=O)-C₆H₄Cl)
Due to this asymmetric substitution, this compound exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers[5]. The racemic mixture is designated as (±)- or (3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone[1][5].
| Property | Description |
| IUPAC Name | This compound |
| Systematic Name | (3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one[1][3] |
| CAS Number (Racemate) | 217636-47-0[3] |
| Molecular Formula | C₁₇H₁₅ClO₃[5] |
| Molecular Weight | 302.75 g/mol [5] |
| Chiral Center | C3 of the butanone chain |
| Enantiomers | (S)-3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone and (R)-3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone |
Synthesis Strategies
The synthesis of this compound is primarily approached through racemic routes, reflecting its origin as a process impurity. However, stereoselective synthesis is theoretically achievable and crucial for generating individual enantiomers for pharmacological and toxicological profiling.
Racemic Synthesis
The most direct method for preparing racemic this compound is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Reaction Scheme:
Figure 1: Racemic synthesis of this compound.
Protocol for Racemic Synthesis:
-
Preparation of the Phenoxide: To a stirred solution of 4-chloro-4'-hydroxybenzophenone in a suitable polar aprotic solvent such as acetonitrile or DMF, add an excess of a weak base, for example, potassium carbonate. Heat the mixture to facilitate the formation of the potassium phenoxide salt.
-
Nucleophilic Substitution: To the reaction mixture, add 3-chloro-2-butanone dropwise. Maintain the reaction at an elevated temperature (e.g., reflux) and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product can be purified by column chromatography on silica gel to yield racemic this compound[1].
Proposed Stereoselective Synthesis
A plausible strategy for the stereoselective synthesis of the individual enantiomers involves the use of a chiral starting material. Commercially available (R)- or (S)-3-chloro-2-butanone can be employed in the Williamson ether synthesis described above.
Reaction Scheme:
Figure 2: Proposed stereoselective synthesis of the (S)-enantiomer.
This approach is expected to proceed with inversion of configuration at the chiral center of 3-chloro-2-butanone if the reaction follows a typical Sₙ2 mechanism. However, retention of configuration is also possible depending on the reaction conditions. Therefore, the absolute configuration of the product must be confirmed experimentally.
Chiral Separation and Analytical Methods
The separation of the enantiomers of this compound is essential for their individual characterization and biological testing. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.
Chiral HPLC
The principle of chiral HPLC relies on the differential interaction of the enantiomers with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective in resolving a wide range of chiral compounds, including ketones[6][7].
Proposed Chiral HPLC Protocol:
-
Column Selection: Screen a variety of polysaccharide-based chiral columns. Columns such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points.
-
Mobile Phase Optimization:
-
Normal Phase: A mobile phase consisting of a mixture of n-hexane and a polar modifier like isopropanol or ethanol is typically used. The ratio of hexane to alcohol is a critical parameter for achieving separation. A typical starting point would be 90:10 (v/v) n-hexane:isopropanol.
-
Reversed Phase: A mixture of acetonitrile or methanol and water/buffer can also be explored.
-
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., around 286 nm, the λmax of fenofibrate) is suitable[8].
-
Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and limit of quantification.
Indirect Chiral Separation via Derivatization
An alternative approach involves the derivatization of the ketone functionality with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.
Workflow for Indirect Chiral Separation:
Figure 3: Workflow for indirect chiral separation via diastereomer formation.
Chiral hydrazines can be used to form chiral hydrazones with the ketone[9]. The resulting diastereomeric hydrazones can then be separated using standard reversed-phase HPLC.
Biological and Pharmacological Context
The presence of this compound as an impurity in fenofibrate necessitates an evaluation of its potential biological activity. As fenofibrate's primary mechanism of action is through PPARα agonism, it is plausible that this structurally related impurity could also interact with this receptor[4].
Potential for Stereoselective PPARα Interaction
The binding pockets of receptors are chiral environments. Consequently, the interaction of enantiomers with a receptor is often stereoselective. It is possible that one enantiomer of this compound binds to PPARα with a higher affinity than the other. This differential binding could translate into one enantiomer being a more potent agonist (or even an antagonist), while the other is less active[1][10].
Such stereoselectivity could have significant implications:
-
Efficacy: If one enantiomer contributes to the overall PPARα agonism, its presence could affect the net therapeutic effect of the drug product.
-
Toxicity: The "inactive" enantiomer is not necessarily benign. It could have off-target effects or contribute to a different toxicity profile.
Metabolism Considerations
Fenofibrate is a prodrug that is rapidly hydrolyzed to its active metabolite, fenofibric acid. Fenofibric acid can then undergo carbonyl reduction to a secondary active metabolite[11][12]. It is conceivable that this compound could also be a substrate for metabolic enzymes. The rate and pathway of metabolism could be stereoselective, leading to different pharmacokinetic profiles for the (R)- and (S)-enantiomers.
Conclusion and Future Perspectives
The stereochemistry of this compound is a critical aspect of its profile as a pharmaceutical impurity. This guide has provided a comprehensive overview of its chiral nature, synthetic routes, and analytical separation techniques. While the racemic synthesis is well-documented in the context of fenofibrate impurity generation, the development of robust stereoselective synthesis and chiral separation methods is paramount for a complete toxicological and pharmacological assessment.
For drug development professionals, the key takeaway is the necessity of treating chiral impurities as potentially two distinct chemical entities. Future work should focus on the preparation of the individual (R)- and (S)-enantiomers to enable in-depth studies of their interaction with PPARα and their metabolic fate. Such data are indispensable for setting appropriate specifications for this impurity in fenofibrate drug substances and products, ultimately ensuring the highest standards of pharmaceutical quality and patient safety.
References
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Der Pharma Chemica. Synthesis and characterization of potential impurities in Fenofibrate drug substance. [Link]
-
PubMed. Enantioselective synthesis of PPAR (peroxisome proliferator-activated receptors) agonists and antagonists. [Link]
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PubMed. The biochemical pharmacology of fenofibrate. [Link]
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Veeprho. Fenofibrate Impurities and Related Compound. [Link]
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PubMed. Fenofibrate: metabolism and species differences for peroxisome proliferation in cultured hepatocytes. [Link]
-
GSRS. 3-(4-(4-CHLOROBENZOYL)PHENOXY)-2-BUTANONE. [Link]
-
GSRS. 3-(4-(4-CHLOROBENZOYL)PHENOXY)-2-BUTANONE, (3S)-. [Link]
-
PubMed. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. [Link]
-
PharmaTutor. A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. [Link]
-
ResearchGate. Modulation of peroxisome proliferator-activated receptors (PPARs) by PPAR alpha- and PPAR gamma-specific ligands and by 17 beta-estradiol in isolated zebrafish hepatocytes. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Sci-Hub. Separation of chiral ketones by enantioselective gas chromatography. [Link]
-
ResearchGate. Synthesis and characterization of potential impurities in Fenofibrate drug substance | Request PDF. [Link]
-
ResearchGate. Rapid simultaneous chiral separation of six different cathinone derivatives. Conditions. [Link]
- Google Patents.
-
SynThink. Fenofibrate EP Impurities & USP Related Compounds. [Link]
-
Patsnap Synapse. What is the mechanism of Fenofibrate?. [Link]
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- 4. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
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Methodological & Application
Synthesis of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone: A Detailed Guide to Reference Standard Preparation
Introduction
In the landscape of pharmaceutical development and quality control, the availability of high-purity reference standards is paramount. These standards are critical for the accurate identification, quantification, and validation of active pharmaceutical ingredients (APIs) and their related impurities. "3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone," a known impurity of the lipid-regulating agent Fenofibrate, serves as a crucial marker in ensuring the safety and efficacy of the final drug product.[1][2] This application note provides a comprehensive and technically sound protocol for the synthesis, purification, and characterization of this compound, designed for researchers, scientists, and professionals in the field of drug development.
The synthetic strategy detailed herein is a logical two-step process, commencing with a Friedel-Crafts acylation to construct the core benzophenone structure, followed by a Williamson ether synthesis to introduce the butanone side chain.[3][4] This approach was selected for its reliability and adaptability, offering a clear and efficient pathway to the target molecule. Each step is elucidated with a focus on the underlying chemical principles, providing not just a procedure, but a deeper understanding of the reaction dynamics.
Materials and Methods
Reagents and Solvents
All reagents and solvents should be of analytical grade or higher and used as received unless otherwise specified.
-
4-Hydroxybenzophenone
-
3-Bromo-2-butanone
-
Potassium carbonate (anhydrous)
-
4-Chlorobenzoyl chloride
-
Phenol
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexanes
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Deionized water
Instrumentation
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography system with silica gel (230-400 mesh)
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C NMR)
-
Infrared (IR) Spectrometer (FTIR)
-
Mass Spectrometer (MS)
-
Melting point apparatus
Experimental Protocols
Part 1: Synthesis of 4-(4-Chlorobenzoyl)phenol
This initial step involves the acylation of phenol with 4-chlorobenzoyl chloride, a classic example of a Friedel-Crafts acylation.[5][6] Aluminum chloride serves as a Lewis acid catalyst, activating the acyl chloride for electrophilic attack on the electron-rich phenol ring.[4][7]
Protocol:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (1.2 eq).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (50 mL) to the stirred suspension via the dropping funnel over 30 minutes.
-
After the addition is complete, add a solution of phenol (1.1 eq) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by 2M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-(4-chlorobenzoyl)phenol. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 2: Synthesis of this compound
The second and final step is a Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[3][8][9] In this protocol, the phenoxide ion of 4-(4-chlorobenzoyl)phenol, generated in situ using a mild base, acts as a nucleophile, attacking the electrophilic carbon of 3-bromo-2-butanone.[10][11]
Protocol:
-
To a round-bottom flask containing 4-(4-chlorobenzoyl)phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL per gram of phenol), add 3-bromo-2-butanone (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product is then purified by column chromatography on silica gel.
Purification and Characterization
Purification
The crude this compound is purified by flash column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes. The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure to yield the final product as a solid. Alternative purification methods for ketones, such as distillation or bisulfite adduct formation, can also be considered depending on the scale and nature of impurities.[12][13][14][15]
Characterization
The identity and purity of the synthesized reference standard must be rigorously confirmed using a combination of spectroscopic techniques.[16][17][18]
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of all protons in the molecule. The spectrum should show characteristic signals for the aromatic protons, the methine proton, and the two methyl groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule, including the carbonyl carbons of the ketone and benzoyl groups.
-
FTIR (Fourier-Transform Infrared Spectroscopy): To identify the key functional groups, particularly the C=O stretching vibrations of the two ketone groups and the C-O-C stretching of the ether linkage.
-
MS (Mass Spectrometry): To determine the molecular weight of the compound and confirm its elemental composition.[17]
-
Melting Point: To assess the purity of the final product. A sharp melting point range is indicative of high purity.
-
Purity by HPLC (High-Performance Liquid Chromatography): To determine the final purity of the reference standard, which should ideally be ≥99.0%.[19]
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₇H₁₅ClO₃ | 302.75 | 217636-47-0[1][20] |
| Analytical Technique | Expected Key Signals/Results |
| ¹H NMR | Aromatic protons (multiplets), methine proton (quartet), methyl protons (doublet and singlet). |
| ¹³C NMR | Signals for aromatic carbons, two carbonyl carbons, methine carbon, and two methyl carbons. |
| FTIR (cm⁻¹) | ~1710-1730 (ketone C=O), ~1650-1670 (benzoyl C=O), ~1250 (C-O ether stretch). |
| Mass Spec (m/z) | [M]+ peak corresponding to the molecular weight. |
| Melting Point (°C) | A sharp, defined melting point range. |
| HPLC Purity (%) | ≥99.0% |
Visualizations
Caption: Synthetic workflow for this compound.
Conclusion
This application note provides a detailed and robust protocol for the synthesis of the this compound reference standard. By following the outlined procedures for synthesis, purification, and characterization, researchers and scientists can confidently produce a high-purity standard essential for accurate analytical measurements in pharmaceutical quality control. The emphasis on the underlying chemical principles provides a solid foundation for troubleshooting and adapting the protocol as needed.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Khan Academy. Williamson ether synthesis (video). [Link]
-
Chemguide. Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. [Link]
-
Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]
-
Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Open Access Journals. Principles of Organic Spectroscopy. [Link]
-
Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]
- Google Patents.
- Google Patents.
-
Maricopa Open Digital Press. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. [Link]
-
Reddit. Purification of aldehydes and ketones using Sodium Bisulfite. [Link]
-
NIH. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
Gsrs. This compound. [Link]
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- 2. store.usp.org [store.usp.org]
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- 5. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
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- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 9. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
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- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 13. US2166584A - Purification of ketones - Google Patents [patents.google.com]
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- 18. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
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- 20. GSRS [gsrs.ncats.nih.gov]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone, a known impurity of the drug fenofibrate. The method is developed for accuracy, precision, and specificity, making it suitable for quality control and stability testing in pharmaceutical research and manufacturing. The protocol is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction
This compound is a significant process-related impurity and potential degradant of fenofibrate, a widely used lipid-regulating agent.[4][5] Its chemical structure, featuring a chlorobenzophenone moiety linked to a butanone group via an ether linkage, presents distinct physicochemical properties that allow for effective separation and quantification using RP-HPLC. The accurate determination of this impurity is critical for ensuring the safety and efficacy of fenofibrate drug products.
This guide provides a comprehensive framework for the analysis of this compound, from the foundational principles of method development to a step-by-step validation protocol. The causality behind experimental choices, such as the selection of the stationary phase, mobile phase composition, and detection wavelength, is elucidated to provide researchers with a deep understanding of the method's mechanics.
Chromatographic Principles and Method Development
The development of a reliable HPLC method is predicated on the physicochemical properties of the analyte. This compound is a neutral compound of moderate polarity. Its aromatic rings and carbonyl groups provide strong chromophores for UV detection.
Stationary Phase Selection
A C18 (octadecylsilyl) stationary phase is selected for this method due to its versatility and proven efficacy in retaining and separating compounds of moderate polarity through hydrophobic interactions. The dense bonding of C18 chains provides a non-polar environment, which is ideal for interacting with the phenyl and chlorophenyl rings of the analyte. An end-capped column is recommended to minimize peak tailing that can arise from interactions between basic sites on the analyte and residual, unreacted silanol groups on the silica support.
Mobile Phase Optimization
The mobile phase is a critical component that governs the retention and elution of the analyte. A mixture of an organic solvent and an aqueous buffer is employed in reversed-phase chromatography.[6][7]
-
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths. The proportion of acetonitrile is optimized to achieve a reasonable retention time, ensuring adequate separation from potential impurities without unduly extending the run time.
-
Aqueous Phase: A phosphate buffer is selected to maintain a consistent pH. For a neutral analyte like this compound, pH control is primarily for ensuring the reproducibility of the chromatographic system and suppressing the ionization of any potential acidic or basic impurities. A pH of 3.0 is chosen to sharpen the peaks of any potential acidic impurities and to be well within the stable operating range of most silica-based C18 columns.
An isocratic elution is deemed suitable for this application, providing simplicity, robustness, and consistent run times, which are advantageous for routine quality control analysis.
Detection Wavelength
The presence of the 4-chlorobenzoyl and phenoxy groups in the molecule suggests strong UV absorbance. Based on the structure, a maximum absorbance (λmax) is anticipated in the range of 280-300 nm. An experimental determination using a photodiode array (PDA) detector is recommended to identify the precise λmax for optimal sensitivity. For the purpose of this method, 286 nm is selected, a wavelength commonly used for the parent drug, fenofibrate, and its related substances.[8]
Detailed Analytical Method Protocol
Instrumentation and Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV or PDA detector.
-
Chromatographic data system (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
Reagents and Standards
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH2PO4) (AR grade).
-
Orthophosphoric acid (AR grade).
-
Water (HPLC or Milli-Q grade).
-
Reference standard of this compound (purity >99.5%).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer pH 3.0 (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 286 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
| Diluent | Acetonitrile : Water (50:50 v/v) |
Preparation of Solutions
-
20 mM Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH2PO4 in 1000 mL of water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Mobile Phase: Mix acetonitrile and 20 mM phosphate buffer (pH 3.0) in a 65:35 ratio. Degas before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (for drug substance analysis): Accurately weigh a sample of the drug substance containing the expected amount of the impurity and dissolve in the diluent to achieve a target concentration within the linear range of the method.
System Suitability Test (SST)
Before commencing any sample analysis, the performance of the chromatographic system must be verified.[9][10] Prepare a working standard solution (e.g., 10 µg/mL) from the stock solution and inject it five times. The system is deemed suitable for use if the following criteria are met:
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[1][3]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.
-
Protocol:
-
Analyze a blank solution (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a solution of the analyte.
-
Analyze a sample of the related drug substance (fenofibrate) to ensure separation.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte to demonstrate that the degradation products do not co-elute with the analyte peak. Peak purity analysis using a PDA detector should be performed.
-
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, covering a range of 0.5 µg/mL to 15 µg/mL.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by recovery studies.
-
Protocol:
-
Spike a known amount of the analyte into a sample matrix (e.g., a solution of the drug substance) at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six independent preparations of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: % RSD ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
-
Acceptance Criteria: % RSD ≤ 3.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate using the formulas:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.
-
-
-
Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations to the method parameters and assess the impact on the results (e.g., system suitability).
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Composition (± 2% absolute in the organic component)
-
-
Acceptance Criteria: System suitability parameters must be met, and the results should not be significantly affected by the variations.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of validation parameters as per ICH Q2(R1) guidelines.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be suitable for the intended purpose of quantifying this compound. The systematic approach to method development, grounded in scientific principles, and a comprehensive validation protocol ensure that the method is specific, accurate, precise, and robust. This application note serves as a complete guide for researchers and quality control analysts in the pharmaceutical industry, facilitating the reliable analysis of this critical impurity.
References
-
USP General Chapter <621> Chromatography. United States Pharmacopeia.
-
Reversed Phase HPLC Method Development. Phenomenex Inc.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
Understanding the Latest Revisions to USP <621>. Agilent Technologies.
-
This compound (Fenofibrate IMpurity). ChemicalBook.
-
USP <621> Chromatography. DSDP Analytics.
-
<621> Chromatography - Notice of Adoption. US Pharmacopeia (USP).
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - PDF. U.S. Food and Drug Administration (FDA).
-
This compound (Fenofibrate Impurity). LGC Standards.
-
A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Bentham Science Publishers.
-
Desmethyl Fenofibrate (25 mg) (this compound; (3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one). USP.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. This compound (Fenofibrate Impurity) [lgcstandards.com]
- 5. store.usp.org [store.usp.org]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. phmethods.net [phmethods.net]
- 9. agilent.com [agilent.com]
- 10. dsdpanalytics.com [dsdpanalytics.com]
Application Note: Quantification of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone in Fenofibrate API
Abstract
This application note presents a detailed, validated, and robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of the process-related impurity, 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone, in fenofibrate Active Pharmaceutical Ingredient (API). The described protocol is designed for researchers, quality control analysts, and drug development professionals, offering a comprehensive guide from sample preparation to method validation in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction: The Rationale for Impurity Profiling in Fenofibrate
Fenofibrate, an isopropyl ester of fenofibric acid, is a widely prescribed lipid-lowering agent.[1] During its synthesis, various impurities can be introduced, arising from starting materials, intermediates, or side reactions.[1] One such critical process-related impurity is This compound , also identified as Fenofibrate Impurity F in the European Pharmacopoeia.[1][2]
The presence of this and other impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate strict control over the impurity profile of any API.[3][4][5] This necessitates the development and validation of sensitive and specific analytical methods for their detection and quantification.
This guide provides a field-proven HPLC method, explaining the scientific principles behind the chosen parameters and a step-by-step protocol for its validation, ensuring data integrity and regulatory compliance.
Origin of the Impurity
This compound is typically formed during the synthesis of fenofibrate through the etherification of 4-chloro-4'-hydroxybenzophenone.[1] If 3-chloro-2-butanone is present as a reactive species or impurity in the reaction mixture, it can react with the hydroxyl group of 4-chloro-4'-hydroxybenzophenone, leading to the formation of this specific impurity.[1] Understanding the synthetic pathway is crucial for identifying potential impurities and developing targeted analytical methods.
Experimental Protocol: A Validated RP-HPLC Method
This section details the optimized chromatographic conditions for the separation and quantification of this compound from fenofibrate and other related substances.
Materials and Reagents
-
Fenofibrate API: For analysis
-
This compound Reference Standard: Purity >95%
-
Acetonitrile (ACN): HPLC grade
-
Water: HPLC grade or ultrapure
-
Trifluoroacetic Acid (TFA): HPLC grade
-
Methanol: HPLC grade
-
Reference Standards for other impurities (e.g., Fenofibrate Related Compound A, B, C as per USP): For specificity studies[3][4]
Instrumentation and Chromatographic Conditions
The method described is based on established principles for the analysis of fenofibrate and its related compounds.[6][7]
| Parameter | Specification | Rationale |
| HPLC System | Quaternary Gradient HPLC with UV/PDA Detector | Provides flexibility and enables peak purity analysis. |
| Column | Waters Symmetry ODS C18, 100 x 4.6 mm, 3.5 µm | C18 columns offer excellent hydrophobic retention for fenofibrate and its impurities. The specified dimensions and particle size ensure good resolution and efficiency.[7] |
| Mobile Phase | Acetonitrile:Water:Trifluoroacetic Acid (700:300:1, v/v/v) | This mobile phase composition provides good separation of fenofibrate from its key impurities.[7] TFA acts as an ion-pairing agent and improves peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency.[6][7] |
| Detection | UV at 286 nm | Fenofibrate and its chromophoric impurities exhibit significant absorbance at this wavelength, providing good sensitivity.[6] |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A suitable volume for standard HPLC analysis. |
| Diluent | Acetonitrile:Water (75:25, v/v) | This mixture ensures the solubility of both fenofibrate and its impurities.[6] |
Preparation of Solutions
Standard Stock Solution (Impurity): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a concentration of approximately 100 µg/mL.
Standard Stock Solution (Fenofibrate): Accurately weigh about 100 mg of Fenofibrate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a concentration of approximately 1000 µg/mL (1 mg/mL).
System Suitability Solution: Prepare a solution containing approximately 1 mg/mL of Fenofibrate and 1 µg/mL of this compound and other relevant impurities (e.g., Fenofibrate Related Compound A and B) in the diluent. This solution is used to verify the resolution and performance of the chromatographic system.
Sample Preparation: Accurately weigh about 100 mg of the Fenofibrate API sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
Method Validation Protocol: A Self-Validating System
The analytical method must be validated to demonstrate its suitability for its intended purpose, as per ICH Q2(R1) guidelines.[8][9]
Caption: Workflow for analytical method validation based on ICH Q2(R1) guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by:
-
Resolution: Injecting the system suitability solution to show that the peak for this compound is well-resolved from the fenofibrate peak and other known impurities. The resolution factor (Rs) should be greater than 2.0.
-
Forced Degradation: Subjecting the fenofibrate API sample to stress conditions (acid, base, oxidation, heat, and light) to demonstrate that the impurity peak is not co-eluting with any degradation products.
Linearity and Range
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of the this compound reference standard over a range of 0.05% to 0.3% of the nominal sample concentration (e.g., 0.5 µg/mL to 3 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy (Recovery)
Accuracy is determined by spiking a known amount of the impurity reference standard into the fenofibrate API sample.
-
Procedure: Prepare samples in triplicate at three concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration, which might be 0.15%).
-
Acceptance Criteria: The mean percent recovery should be within 80.0% to 120.0% for each level.[10]
Precision
Precision is evaluated at two levels:
-
Repeatability (Intra-assay precision): Six replicate injections of the sample solution spiked with the impurity at 100% of the target concentration.
-
Intermediate Precision: The repeatability assay is performed by a different analyst on a different day using different equipment.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 10.0% for impurity analysis.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be at or below the reporting threshold for impurities.
Robustness
The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to the method, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., Acetonitrile ± 2%)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted.
Results and Data Presentation
The following tables present illustrative data that would be expected from a successful method validation study.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Resolution (Rs) | > 2.0 | 3.5 |
| Tailing Factor (T) | < 2.0 | 1.2 |
| Theoretical Plates (N) | > 2000 | 5800 |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area |
| 0.5 | 5,210 |
| 1.0 | 10,350 |
| 1.5 | 15,600 |
| 2.0 | 20,800 |
| 3.0 | 31,150 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (% Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 0.75 | 0.73 | 97.3% |
| 100% | 1.50 | 1.52 | 101.3% |
| 150% | 2.25 | 2.20 | 97.8% |
| Mean Recovery | 98.8% |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound in fenofibrate API. The comprehensive validation protocol, grounded in ICH Q2(R1) principles, ensures the reliability and integrity of the analytical data. This method is suitable for routine quality control testing and for ensuring that fenofibrate API meets the stringent purity requirements of regulatory agencies.
References
-
SynThink. (n.d.). Fenofibrate EP Impurities & USP Related Compounds. Retrieved from [Link]
- Mulgund, S., Anbazhagan, S., & Gabhe, S. (n.d.).
-
Gozler, B., et al. (2000). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of Pharmaceutical and Biomedical Analysis, 23(2-3), 475-492. Retrieved from [Link]
-
Cenmed. (n.d.). Fenofibrate Impurity B European Pharmacopoeia (Ep) Reference Standard. Retrieved from [Link]
-
U.S. Pharmacopeia. (2025). Fenofibrate. USP-NF. Retrieved from [Link]
-
USPBPEP. (n.d.). usp31nf26s1_m32710, USP Monographs: Fenofibrate. Retrieved from [Link]
-
Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278. Retrieved from [Link]
-
SynZeal. (n.d.). Fenofibrate EP Impurity F. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Q3A(R2) Impurities in New Drug Substances. ICH. Retrieved from [Link]
-
Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). Fenofibrate - USP-NF ABSTRACT. Retrieved from [Link]
-
European Medicines Agency. (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Fenofibrate EP Impurity F | 154356-96-4 | SynZeal [synzeal.com]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. uspbpep.com [uspbpep.com]
- 5. Fenofibrate impurity B EP Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 6. phmethods.net [phmethods.net]
- 7. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. altabrisagroup.com [altabrisagroup.com]
Application Notes and Protocols for the Isolation and Purification of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone
For: Researchers, scientists, and drug development professionals
Abstract
This comprehensive guide provides a detailed framework for the isolation and purification of "3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone," a known impurity of the drug Fenofibrate. The protocols outlined herein are designed to be adaptable to various reaction mixtures and scales, emphasizing a systematic approach to achieve high purity. This document covers preliminary analysis of crude reaction mixtures, liquid-liquid extraction for initial workup, purification by flash column chromatography, and final polishing by recrystallization. Furthermore, methods for purity assessment and structural confirmation are detailed.
Introduction
"this compound" (C₁₇H₁₅ClO₃, M.W. 302.75 g/mol ) is a significant process-related impurity in the synthesis of Fenofibrate, a widely used lipid-lowering agent.[1] Its effective removal is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This application note presents a multi-step purification strategy, grounded in fundamental principles of organic chemistry, to isolate this aromatic ketone with high purity. The causality behind each experimental choice is explained to provide a deeper understanding of the purification cascade.
Preliminary Analysis of the Crude Reaction Mixture
Before commencing purification, a preliminary analysis of the crude reaction mixture is essential to devise an effective strategy. Thin Layer Chromatography (TLC) is a rapid and invaluable tool for this purpose.
Protocol: Thin Layer Chromatography (TLC) Analysis
-
Plate Preparation: On a silica gel 60 F254 TLC plate, lightly draw a baseline in pencil approximately 1 cm from the bottom. Mark lanes for the starting material, the crude reaction mixture, and a co-spot (a spot of starting material with the reaction mixture spotted on top of it).[2]
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the designated lane on the baseline. Do the same for the starting material and the co-spot.
-
Solvent System Selection: The choice of the mobile phase is critical for achieving good separation.[3] Based on the polar nature of the target compound, a good starting point is a mixture of a non-polar and a moderately polar solvent.
-
Recommended Starting Solvent Systems:
-
Ethyl Acetate / Hexane (e.g., 2:8 v/v)[1]
-
Toluene / Chloroform (e.g., 7:3 v/v)
-
-
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots. Further visualization can be achieved using a staining agent if necessary.
-
Interpretation: The Retention Factor (Rf) for each spot should be calculated (Rf = distance traveled by spot / distance traveled by solvent front). An ideal solvent system for column chromatography will provide an Rf value of approximately 0.3-0.4 for the target compound and good separation from impurities.[2]
Initial Purification: Liquid-Liquid Extraction
Liquid-liquid extraction is a powerful technique to separate compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[4][5][6] This step aims to remove water-soluble impurities, such as salts and highly polar byproducts, from the crude reaction mixture.
Rationale for Solvent Selection
The choice of an organic solvent is paramount for a successful extraction.[7][8] Key considerations include:
-
Solubility of the Target Compound: The solvent must effectively dissolve "this compound". Dichloromethane and ethyl acetate are good candidates.
-
Immiscibility with Water: The organic solvent should have minimal miscibility with the aqueous phase.
-
Volatility: A lower boiling point facilitates easy removal of the solvent post-extraction.
Protocol: General Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water and shake vigorously, periodically venting the funnel to release pressure. Allow the layers to separate.
-
Phase Separation: Drain the organic layer. If dichloromethane is used, it will be the bottom layer; if ethyl acetate is used, it will be the top layer.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine). This helps to remove residual water from the organic phase.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude extracted product.
Primary Purification: Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities on a preparative scale.[9][10][11] The choice of stationary and mobile phases is guided by the preliminary TLC analysis.
Experimental Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | A polar adsorbent suitable for separating a wide range of organic compounds. |
| Mobile Phase | Ethyl Acetate / Hexane Gradient | Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute compounds of increasing polarity. The optimal gradient should be determined based on TLC results. |
| Column Packing | Slurry Packing | Ensures a homogenous and well-packed column, minimizing channeling and improving separation efficiency. |
| Loading | Dry Loading | For compounds that are not highly soluble in the initial mobile phase, adsorbing the crude product onto a small amount of silica gel and loading it as a solid can improve resolution. |
Protocol: Flash Column Chromatography
-
Column Preparation: Select a column of appropriate size. As a rule of thumb, use a 20-50 fold excess by weight of silica gel to the crude product. Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product from the extraction step in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with the initial low-polarity mobile phase, collecting fractions. Monitor the fractions by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure "this compound".
-
Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Final Purification: Recrystallization
Recrystallization is a powerful technique for achieving high purity of solid compounds.[12][13] The principle relies on the differential solubility of the target compound and impurities in a given solvent at different temperatures.
Protocol: Determining the Optimal Recrystallization Solvent
-
Solubility Testing: Place a small amount of the purified solid from the chromatography step into several test tubes.
-
Solvent Addition: To each test tube, add a few drops of a different potential solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, hexane).
-
Observation at Room Temperature: Observe if the compound dissolves at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Heating: Gently heat the test tubes. A good solvent will dissolve the compound when hot.
-
Cooling: Allow the solutions to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals indicates a suitable solvent.
-
Two-Solvent System: If a single suitable solvent is not found, a two-solvent system can be employed.[6] Dissolve the compound in a minimal amount of a hot solvent in which it is soluble, and then add a hot "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Protocol: Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the solid in a minimal amount of the chosen hot recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point.
Purity Assessment and Characterization
The purity of the final product should be assessed using appropriate analytical techniques. Structural confirmation is crucial to ensure the identity of the isolated compound.
| Technique | Purpose | Expected Outcome |
| Thin Layer Chromatography (TLC) | Purity Assessment | A single spot with a consistent Rf value. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative Purity Analysis | A single major peak, allowing for the calculation of purity as a percentage. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | ¹H and ¹³C NMR spectra should be consistent with the structure of "this compound". |
| Infrared (IR) Spectroscopy | Functional Group Identification | The IR spectrum should show characteristic peaks for the ketone (C=O), ether (C-O-C), and aromatic C-H bonds. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (302.75 g/mol ). |
Workflow Diagram
Caption: Overall workflow for the isolation and purification of the target compound.
References
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278. Retrieved from [Link]
-
Journal of New Developments in Chemistry. (n.d.). Liquid-liquid Extraction. Open Access Pub. Retrieved from [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
JoVE. (2020). Extraction - Concept. Retrieved from [Link]
-
Economy Process Solutions. (2024). Liquid-Liquid Extraction: Solvent Selection for Efficient Separation. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]
-
University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
JoVE. (2020). Video: Extraction - Concept. Retrieved from [Link]
-
J&K Scientific LLC. (2023). Thin-Layer Chromatography (TLC) User Guide. Retrieved from [Link]
-
Mount Holyoke College. (n.d.). Recrystallization. Retrieved from [Link]
-
Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Biotage. (2023). 5 Steps to successful flash chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]
Sources
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- 2. How To [chem.rochester.edu]
- 3. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 6. Home Page [chem.ualberta.ca]
- 7. economysolutions.in [economysolutions.in]
- 8. 2. Apparatus and Technique [chem.ualberta.ca]
- 9. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 10. biotage.com [biotage.com]
- 11. Purification [chem.rochester.edu]
- 12. Recrystallization [sites.pitt.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
Application Note: Spectroscopic Characterization Protocol for 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone
For: Researchers, scientists, and drug development professionals.
Introduction
3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone is a recognized impurity of the lipid-lowering agent, Fenofibrate.[1] The structural elucidation and definitive identification of such impurities are of paramount importance in drug development and quality control to ensure the safety and efficacy of the final pharmaceutical product. This document provides a comprehensive guide to the spectroscopic characterization of this compound, detailing the underlying principles and step-by-step protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The protocols are designed to be self-validating, with explanations for experimental choices grounded in established spectroscopic principles.
Chemical Structure and Functional Groups
Chemical Formula: C₁₇H₁₅ClO₃[2] Molecular Weight: 302.75 g/mol [2] CAS Number: 217636-47-0[1]
The structure of this compound incorporates several key functional groups that dictate its spectroscopic behavior:
-
Aromatic Ketone: The chlorobenzoyl group contains a carbonyl (C=O) conjugated with a chlorophenyl ring.
-
Ether Linkage: A phenoxy ether group connects the two aromatic moieties.
-
Aliphatic Ketone: A butanone chain with a carbonyl group.
-
Chlorinated Aromatic Ring: A monosubstituted chlorobenzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
¹H NMR Spectroscopy Protocol
Principle: ¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid obscuring analyte signals.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Temperature: 25 °C.
-
Pulse Program: Standard single-pulse experiment.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Aromatic Protons (chlorophenyl) | 7.40 - 7.80 | Doublets | 4H |
| Aromatic Protons (phenoxy) | 6.80 - 7.20 | Doublets | 4H |
| Methine Proton (-CH-) | 4.50 - 5.00 | Quartet | 1H |
| Methyl Protons (-CH₃, adjacent to CH) | 1.50 - 1.70 | Doublet | 3H |
| Methyl Protons (-COCH₃) | 2.10 - 2.30 | Singlet | 3H |
Rationale for Expected Shifts: Protons on carbons adjacent to a carbonyl group are deshielded and typically appear in the range of 2.1–2.6 ppm.[3] Aromatic protons will exhibit characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing chlorine atom and the electron-donating ether linkage.
¹³C NMR Spectroscopy Protocol
Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Reference: TMS at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Acquisition: A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbon (ketone, aliphatic) | 205 - 215 |
| Carbonyl Carbon (ketone, aromatic) | 190 - 200 |
| Aromatic Carbons | 115 - 165 |
| Methine Carbon (-CH-) | 70 - 80 |
| Methyl Carbon (-CH₃, adjacent to CH) | 15 - 25 |
| Methyl Carbon (-COCH₃) | 25 - 35 |
Rationale for Expected Shifts: The carbonyl carbon of a ketone is highly deshielded and appears prominently in the range of 190–220 ppm.[3] Aromatic and α,β-unsaturated carbonyl carbons absorb in the 190 to 200 δ region.[4]
Mass Spectrometry (MS)
MS is an essential technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification.
Protocol for Electron Ionization Mass Spectrometry (EI-MS):
Principle: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the ions is measured.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): A key feature will be the presence of two peaks for the molecular ion due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[5][6]
-
m/z 302 (for C₁₇H₁₅³⁵ClO₃)
-
m/z 304 (for C₁₇H₁₅³⁷ClO₃) with an intensity of approximately one-third of the m/z 302 peak.
-
-
Key Fragmentation Patterns: Expect fragmentation at the bonds adjacent to the carbonyl groups and the ether linkage. Common fragments would include:
-
Chlorobenzoyl cation (m/z 139/141)
-
Phenoxy-butanone derived fragments.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Protocol for Attenuated Total Reflectance (ATR)-FTIR:
Principle: An infrared beam is passed through a crystal that is in contact with the sample. The beam is attenuated at specific frequencies corresponding to the vibrational modes of the functional groups in the sample.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Expected FTIR Absorption Bands:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O Stretch (Aromatic Ketone) | 1650 - 1690 | Strong |
| C=O Stretch (Aliphatic Ketone) | 1705 - 1725 | Strong |
| C-O-C Stretch (Ether) | 1200 - 1270 and 1000 - 1100 | Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C-Cl Stretch | 700 - 800 | Medium |
Rationale for Expected Absorptions: Aromatic ketones typically show a C=O stretch at a lower wavenumber than aliphatic ketones due to conjugation.[4][7] The FTIR spectrum of the related compound, fenofibrate, shows two distinct carbonyl peaks for the ester and ketone at 1728 cm⁻¹ and 1651 cm⁻¹, respectively.[8][9] Ether linkages exhibit strong C-O stretching bands.[9]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores like aromatic rings and carbonyl groups.
Protocol for UV-Vis Spectroscopy:
Principle: This technique measures the absorption of UV or visible light by a sample. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). A typical concentration is in the range of 1-10 µg/mL.
-
Instrument Setup:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Wavelength Range: Scan from 200 to 400 nm.
-
Blank: Use the same solvent as used for the sample as a blank.
-
-
Data Acquisition: Record the absorbance spectrum.
Expected UV-Vis Absorption Data:
-
λmax: The benzoyl moiety is a strong chromophore. The expected λmax for this compound is in the range of 280-290 nm. This is based on data for fenofibrate, which exhibits a λmax around 286 nm in ethanol.[10] The absorption is due to π → π* electronic transitions in the conjugated system.[11]
Workflow Visualization
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Electronic structure and UV spectrum of fenofibrate in solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Profiling of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone in Pharmaceutical Development
Abstract
Impurity profiling is a cornerstone of pharmaceutical development, essential for ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs) and finished drug products.[1] This document provides a detailed technical guide for researchers and drug development professionals on the analytical strategies and protocols for identifying and quantifying 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone (CAS: 217636-47-0), a potential process-related impurity or degradant associated with the API Fenofibrate.[2] We present a framework for developing and validating a stability-indicating high-performance liquid chromatography (HPLC) method, including comprehensive protocols for forced degradation studies, in alignment with international regulatory guidelines.[3][4]
Introduction: The Imperative of Impurity Control
The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of a pharmaceutical product.[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous characterization and control of any impurity.[5] The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively, making robust analytical methods indispensable.[4][6]
Fenofibrate , an anti-hyperlipidemic agent, undergoes a multi-step synthesis process where impurities can be introduced through raw materials, intermediates, or side reactions.[7][8] This compound is a known related substance to Fenofibrate.[2][9] Its structural similarity to the API and its precursors necessitates a highly specific analytical method to ensure it is adequately controlled within acceptable limits. This application note details the necessary workflows and experimental protocols to achieve this regulatory and quality objective.
Profile of the Target Impurity
A thorough understanding of the impurity's chemical properties is the first step in developing a targeted analytical method.
| Property | Details | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | (3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one | [2] |
| CAS Number | 217636-47-0 | [10] |
| Molecular Formula | C₁₇H₁₅ClO₃ | [11] |
| Molecular Weight | 302.75 g/mol | [11] |
| Chemical Structure | ![]() |
The Analytical Strategy: A Self-Validating Framework
The primary goal is to develop a stability-indicating method (SIM) , an analytical procedure capable of accurately measuring the desired analyte in the presence of its potential degradation products, impurities, and excipients. Our strategy is built on a logical progression from method development to validation and application, ensuring the final protocol is robust, reliable, and compliant.
Caption: High-level workflow for impurity profiling.
Protocol 1: Development of a Stability-Indicating RP-HPLC Method
Objective: To establish a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of this compound from Fenofibrate and its potential degradants.
Causality in Method Design:
-
Reversed-Phase Chromatography: Chosen because both Fenofibrate and the target impurity are relatively non-polar molecules, making them well-suited for retention on a hydrophobic C18 stationary phase.
-
UV Detection: The benzophenone moiety present in both molecules contains strong chromophores, allowing for sensitive detection using a UV detector. A wavelength of 286 nm is often used for Fenofibrate and its related compounds and serves as an excellent starting point.[12]
-
Gradient Elution: A gradient is proposed to ensure adequate separation of early-eluting polar degradants from the more retained API and target impurity, providing optimal resolution across the entire chromatogram within a reasonable run time.
Materials and Equipment
-
Reference Standards: Fenofibrate API, this compound.
-
Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Orthophosphoric Acid, Purified Water.
-
Equipment: HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.
Recommended Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters XBridge, Agilent Zorbax) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 286 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Rationale: This starting point provides a strong foundation. The method should be optimized by adjusting the gradient slope, pH of Mobile Phase A, and column temperature to achieve a resolution (Rs) of >2.0 between the impurity, the API, and any adjacent peaks.
Protocol 2: Method Validation as per ICH Q2(R1)
Objective: To formally document and prove that the developed analytical method is suitable for its intended purpose. The validation must adhere to the principles outlined in ICH Q2(R1) and USP General Chapter <1225>.[13][14]
Validation Parameters and Acceptance Criteria
| Parameter | Approach | Acceptance Criteria |
| Specificity | Analyze stressed samples (acid, base, oxidative, thermal, photolytic). Perform peak purity analysis using a PDA detector. | The impurity peak must be free from co-elution with any other component. Resolution > 2.0 from adjacent peaks. |
| Linearity | Analyze a minimum of five concentrations of the impurity standard, from the LOQ to 120% of the specification limit. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by successful linearity, accuracy, and precision data. | From LOQ to 120% of the specified limit.[14] |
| Accuracy | Spike the API sample with the impurity at three levels (e.g., 50%, 100%, 150% of the specification limit) in triplicate. Calculate % recovery. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate preparations at 100% of the test concentration. Intermediate: Repeat on a different day/by a different analyst. | RSD ≤ 5.0% for repeatability. Overall RSD for intermediate precision should meet predefined criteria. |
| LOQ / LOD | Based on Signal-to-Noise ratio (S/N) or standard deviation of the response and the slope of the linearity curve. | S/N for LOQ should be ≥ 10. S/N for LOD should be ≥ 3. |
| Robustness | Deliberately vary method parameters (e.g., Flow Rate ±10%, Column Temp ±2°C, Mobile Phase pH ±0.2). | System suitability parameters (resolution, tailing factor) must remain within acceptable limits. |
Protocol 3: Execution of Forced Degradation Studies
Objective: To identify the likely degradation products of the API, establish the degradation pathways, and demonstrate the specificity (stability-indicating nature) of the analytical method.[15] Forced degradation is a critical exercise that simulates the effect of storage and extreme conditions.[16][17]
Caption: Experimental workflow for forced degradation studies.
Step-by-Step Stress Conditions
-
Sample Preparation: Prepare stock solutions of Fenofibrate in the diluent at a concentration of approximately 1.0 mg/mL.
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.5 M HCl. Heat at 80°C for 6 hours. Cool, neutralize with 1 mL of 0.5 M NaOH, and dilute to volume.[17]
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 1 mL of 0.1 M HCl and dilute to volume.[18]
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 10% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Dilute to volume.[19]
-
Thermal Degradation: Expose solid API powder to 80°C in a hot air oven for 48 hours. Dissolve the stressed powder in diluent to the target concentration.
-
Photolytic Degradation: Expose solid API powder and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.
Self-Validation Check: For each condition, analyze a blank (reagents only) and an unstressed control sample alongside the stressed sample. The goal is to achieve meaningful degradation (5-20%) without destroying the molecule, which confirms the stress conditions were appropriate.[17] If no degradation is observed, more strenuous conditions may be required; if degradation is excessive, conditions should be milder.
Data Interpretation and Application
Upon analysis of the stressed samples, the primary objective is to evaluate the chromatogram for the resolution of the This compound peak from the main Fenofibrate peak and all newly formed degradation peaks. A PDA detector is invaluable here, as it allows for peak purity analysis, confirming that each peak represents a single component.
This validated method can then be confidently deployed for:
-
Routine Quality Control (QC): Testing of raw materials and final API batches.
-
Stability Studies: Monitoring the impurity profile of the drug substance and product over time under ICH-defined storage conditions.
-
Process Development: Evaluating how changes in the manufacturing process impact the impurity profile.
Conclusion
The successful profiling of This compound is a critical component in the overall quality assessment of Fenofibrate. By implementing the systematic approach detailed in this note—from understanding the impurity's origins to developing and rigorously validating a stability-indicating HPLC method—pharmaceutical scientists can ensure their analytical procedures are robust, reliable, and fully compliant with global regulatory expectations. This structured framework not only facilitates regulatory submissions but also fundamentally upholds the commitment to patient safety and product quality.
References
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
-
ICH guidelines for impurity profile. (2024). Parsian Chemical. [Link]
-
Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. (n.d.). Sharp Services. [Link]
-
Understanding Forced Degradation Studies: A Critical Step in Drug Development. (n.d.). Apicule. [Link]
-
USP 1225 Validation Procedures. (n.d.). Labcompliance. [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
-
(PDF) ICH GUIDELINES FOR IMPURITY PROFILE. (n.d.). ResearchGate. [Link]
-
REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. (n.d.). IJCRT.org. [Link]
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). European Medicines Agency. [Link]
-
3-(4-(4-CHLOROBENZOYL)PHENOXY)-2-BUTANONE. (n.d.). gsrs. [Link]
-
<1225> VALIDATION OF COMPENDIAL PROCEDURES. (n.d.). Ofni Systems. [Link]
-
<233> ELEMENTAL IMPURITIES—PROCEDURES. (n.d.). U.S. Pharmacopeia. [Link]
-
3-(4-(4-CHLOROBENZOYL)PHENOXY)-2-BUTANONE, (3S)-. (n.d.). gsrs. [Link]
-
3-(4-(4-CHLOROBENZOYL)PHENOXY)-2-BUTANONE. (n.d.). Drugfuture. [Link]
-
Methyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate. (n.d.). PubChem. [Link]
-
A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. (n.d.). Bentham Science. [Link]
-
Fenofibrate. (n.d.). NIST WebBook. [Link]
-
Simultaneous Analysis for Drug Purity Test and Quantitative Assay. (n.d.). Shimadzu. [Link]
-
A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023). National Institutes of Health. [Link]
- Novel method of synthesizing fenofibrate. (n.d.).
- Method of synthesizing fenofibrate. (n.d.).
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- 5. ijcrt.org [ijcrt.org]
- 6. pharma.gally.ch [pharma.gally.ch]
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- 8. EP2170801B1 - Novel method of synthesizing fenofibrate - Google Patents [patents.google.com]
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- 10. 3-(4-(4-CHLOROBENZOYL)PHENOXY)-2-BUTANONE [drugfuture.com]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. phmethods.net [phmethods.net]
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- 19. apicule.com [apicule.com]
Application of "3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone" in pharmaceutical quality control
Abstract
This technical guide provides a comprehensive overview of the application of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone, formally recognized as Fenofibrate Impurity C, in the quality control of the active pharmaceutical ingredient (API) Fenofibrate. This document outlines the significance of monitoring this process-related impurity, its physicochemical properties, and detailed protocols for its identification and quantification using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are grounded in established pharmacopeial standards and are intended for researchers, scientists, and drug development professionals to ensure the safety and efficacy of Fenofibrate drug products.
Introduction: The Critical Role of Impurity Profiling in Drug Safety
The safety and efficacy of a drug product are intrinsically linked to the purity of the API. During the synthesis of an API, various side reactions can occur, or unreacted starting materials and intermediates can remain, leading to the formation of impurities.[1] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate stringent control over these impurities.[2] Fenofibrate, a widely prescribed lipid-lowering agent of the fibrate class, is no exception.[1][3] Its synthesis can result in the formation of several process-related impurities that must be identified, quantified, and controlled.[1]
One such critical impurity is This compound , designated as Fenofibrate Impurity C by the European Pharmacopoeia (EP) and also known as Fenofibrate Related Compound C.[4][5][6] This document serves as a detailed application note for the use of this compound as a reference standard in the quality control of Fenofibrate.
Physicochemical Profile of Fenofibrate Impurity C
A well-characterized reference standard is the cornerstone of any analytical method for impurity quantification. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | (3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one | [4][5] |
| Synonyms | Fenofibrate Impurity C, Fenofibrate Related Compound C | [4][6] |
| CAS Number | 217636-47-0 | [4][5] |
| Molecular Formula | C₁₇H₁₅ClO₃ | [4][7] |
| Molecular Weight | 302.75 g/mol | [5][7] |
| Appearance | Neat solid (typical) | [5] |
| Purity (Typical) | >95% (HPLC) | [5] |
| Storage | +4°C | [5] |
Origin and Significance of Fenofibrate Impurity C
Understanding the synthetic origin of an impurity is crucial for developing effective control strategies. Fenofibrate is typically synthesized through the reaction of 4-chloro-4'-hydroxybenzophenone with an isopropyl halo-2-methylpropanoate.[8]
Fenofibrate Impurity C, 3-[4-(4-chlorobenzoyl)-phenoxy]-butan-2-one, is a process-related impurity.[1] Its formation can be attributed to the reaction of 4-chloro-4'-hydroxybenzophenone with 3-chloro-2-butanone, a potential contaminant or side-reactant in the synthesis process, in the presence of a base like potassium carbonate.[1]
The presence of this and other impurities beyond established thresholds can impact the safety and efficacy of the final drug product. Therefore, pharmacopeias like the EP and USP list these impurities, and their levels are strictly controlled in the API and finished dosage forms.[1] The availability of high-purity Fenofibrate Impurity C as a reference standard is essential for the accurate validation of analytical methods and for routine quality control testing.[4][9]
Analytical Application: HPLC-UV Method for Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for the separation and quantification of Fenofibrate and its related substances.[1][10] The following protocol is a representative method for the analysis of Fenofibrate Impurity C.
Principle
The method utilizes reversed-phase chromatography to separate Fenofibrate from its impurities based on their polarity. The analytes are then detected and quantified by a UV detector at a wavelength where all compounds have significant absorbance.
Materials and Reagents
-
Fenofibrate API
-
Fenofibrate Impurity C Reference Standard (purity >95%)[5]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphoric Acid (or other suitable buffer)
-
Volumetric flasks, pipettes, and autosampler vials
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (e.g., 75:25 v/v) with pH adjustment (e.g., pH 2.5 with phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 35°C) |
| Detection Wavelength | 286 nm |
| Injection Volume | 10 µL |
Note: These conditions are a starting point and may require optimization based on the specific column and HPLC system used. Method validation in accordance with ICH Q2(R1) guidelines is mandatory.[10]
Standard and Sample Preparation
4.4.1. Standard Stock Solution (Impurity C): Accurately weigh about 10 mg of Fenofibrate Impurity C Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
4.4.2. Standard Solution: Dilute the Standard Stock Solution with the mobile phase to a final concentration relevant to the specification limit of the impurity (e.g., 0.1% of the test concentration).
4.4.3. Test Solution (Fenofibrate API): Accurately weigh about 100 mg of Fenofibrate API into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability parameters. A system suitability solution containing Fenofibrate and all specified impurities is typically used to assess resolution, tailing factor, and theoretical plates.
Analysis and Calculation
Inject the blank (mobile phase), the standard solution, and the test solution into the chromatograph. The amount of Fenofibrate Impurity C in the test sample is calculated using the peak area response from the chromatograms of the standard and test solutions.
Workflow and Data Interpretation
The overall workflow for the quality control of Fenofibrate with respect to Impurity C is depicted below.
Caption: Workflow for Impurity C Analysis in Fenofibrate QC.
Synthesis Pathway and Impurity Formation
A simplified representation of the Fenofibrate synthesis and the potential pathway for the formation of Impurity C is shown below. This illustrates the importance of controlling starting materials and reaction conditions.
Sources
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- 2. Pharmaceutical Quality Resources | FDA [fda.gov]
- 3. Fenofibrate Impurities | SynZeal [synzeal.com]
- 4. Fenofibrate EP Impurity C | 217636-47-0 | SynZeal [synzeal.com]
- 5. This compound (Fenofibrate Impurity) [lgcstandards.com]
- 6. store.usp.org [store.usp.org]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 9. Fenofibrate Impurity C | 217636-47-0 [alfaomegapharma.com]
- 10. phmethods.net [phmethods.net]
Utilizing 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone as a Key Marker for Fenofibrate Stability and Degradation Pathway Analysis
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide for researchers and drug development professionals on the significance and analytical methodology for monitoring 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone , a critical impurity and potential degradation marker of the antihyperlipidemic agent, Fenofibrate. Understanding the degradation profile of an active pharmaceutical ingredient (API) is mandated by regulatory bodies like the ICH to ensure the safety, efficacy, and quality of the final drug product. This document details the primary degradation pathways of Fenofibrate, explains the origin of this compound, and provides a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for its quantification. The methodologies described herein are designed to be self-validating and are grounded in established scientific literature and regulatory standards.
Scientific Background: The Imperative of Stability Indicating Methods
Fenofibrate, chemically known as propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, is a widely prescribed fibric acid derivative used to treat hypercholesterolemia and hypertriglyceridemia.[1] Its molecular structure, which includes an ester functional group, makes it susceptible to degradation under various environmental conditions. Forced degradation studies, which involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[2]
1.1. Primary Degradation Pathways of Fenofibrate
The ester linkage in Fenofibrate is the most labile part of the molecule, making hydrolysis a primary degradation pathway.
-
Alkaline and Acidic Hydrolysis: Under both basic and acidic conditions, Fenofibrate readily hydrolyzes to form its active metabolite, 2-[4-(4-chlorobenzoyl) phenoxy]-2-methylpropanoic acid (Fenofibric Acid) , and isopropanol.[2][3] Fenofibric acid is the major and most well-documented degradation product.[4]
-
Oxidative Degradation: Fenofibrate also shows susceptibility to oxidative stress, leading to the formation of other minor degradation products.[2]
1.2. The Role of this compound
This compound is recognized in the European Pharmacopoeia as Fenofibrate Impurity F.[5] While not a direct product of simple ester hydrolysis, its presence is critical to monitor for two primary reasons:
-
Process-Related Impurity: It can be introduced during the synthesis of Fenofibrate, potentially arising from the etherification of the 4-chloro-4'-hydroxybenzophenone intermediate with 3-chloro-2-butanone, a possible reactant or contaminant.[5]
-
Degradation Marker: Its formation could signify a more complex degradation pathway or interaction with excipients in a formulation. Therefore, a validated stability-indicating analytical method must be able to resolve and quantify this compound distinctly from Fenofibrate and its primary degradant, Fenofibric Acid.
The diagram below illustrates the principal hydrolytic degradation pathway of Fenofibrate and the structure of the key impurity this note focuses on.
Caption: Primary hydrolytic degradation of Fenofibrate and the structure of a key impurity.
Analytical Strategy: A Workflow for Stability Assessment
A robust analytical workflow is paramount for accurately assessing the stability profile of Fenofibrate. The objective is to develop a single method that can separate the active ingredient from all potential degradation products and process-related impurities. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard technique for this purpose due to its high resolving power, sensitivity, and reproducibility.[4][6]
The following diagram outlines the logical workflow for conducting a comprehensive stability analysis.
Caption: A logical workflow for Fenofibrate stability and impurity analysis.
Experimental Protocols
These protocols provide a validated starting point for the analysis. Analysts should perform appropriate system suitability and method validation tests in accordance with internal SOPs and ICH guidelines.
3.1. Protocol 1: Forced Degradation of Fenofibrate
Causality: The purpose of this protocol is to intentionally degrade the Fenofibrate sample to generate its potential degradation products. This is essential to prove the specificity (selectivity) of the analytical method, ensuring that the degradation product peaks do not interfere with the main Fenofibrate peak or with each other.
-
Acid Hydrolysis: Dissolve 10 mg of Fenofibrate in 10 mL of a 50:50 acetonitrile/1 M HCl solution. Heat at 70°C for 2 hours.[2] Cool, neutralize with 1 M NaOH, and dilute with mobile phase to a final concentration of ~100 µg/mL.
-
Base Hydrolysis: Dissolve 10 mg of Fenofibrate in 10 mL of a 50:50 acetonitrile/0.1 M NaOH solution. Heat at 70°C for 1-2 hours.[2] Cool, neutralize with 0.1 M HCl, and dilute with mobile phase to a final concentration of ~100 µg/mL. Note: Fenofibrate is very labile in alkali; degradation can be rapid.[2][3]
-
Oxidative Degradation: Dissolve 10 mg of Fenofibrate in 10 mL of a 50:50 acetonitrile/30% H₂O₂ solution. Keep at room temperature for 24 hours.[2] Dilute with mobile phase to a final concentration of ~100 µg/mL.
-
Thermal Degradation: Store solid Fenofibrate powder in a hot air oven at 80°C for 48 hours.[7] Dissolve and dilute with mobile phase to a final concentration of ~100 µg/mL.
-
Photolytic Degradation: Expose a solution of Fenofibrate (~100 µg/mL in mobile phase) to UV light (254 nm) for 48 hours. Keep a control sample in the dark.
3.2. Protocol 2: RP-HPLC Method for Quantification
Rationale: This RP-HPLC method utilizes a C18 stationary phase, which is ideal for retaining moderately non-polar molecules like Fenofibrate and its impurities. The mobile phase, a mixture of acetonitrile and water, provides excellent resolving power. Acetonitrile is often chosen over methanol as it can yield sharper peaks and lower backpressure.[4] The detection wavelength of 286 nm is selected based on the UV absorbance maximum of Fenofibrate, ensuring high sensitivity.[2][4]
| Parameter | Condition |
| Instrument | HPLC System with UV/PDA Detector (e.g., Shimadzu LC-2010, Waters Alliance) |
| Column | Waters XBridge C18 or equivalent (250 x 4.6 mm, 5 µm)[4][6] |
| Mobile Phase | Acetonitrile : Water (75:25 v/v)[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (~25°C) |
| Detection Wavelength | 286 nm[2][4] |
| Injection Volume | 20 µL |
| Run Time | ~20 minutes |
3.3. Protocol 3: Preparation of Solutions
-
Diluent: Use the mobile phase (Acetonitrile:Water 75:25 v/v) for all dilutions.
-
Standard Stock Solution (Fenofibrate): Accurately weigh and dissolve 25 mg of Fenofibrate reference standard in 25 mL of diluent to obtain a 1000 µg/mL solution.
-
Impurity Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard[8][9] in 10 mL of diluent to obtain a 1000 µg/mL solution.
-
Working Standard Solution (for Linearity & Assay): Prepare a mixed working solution by spiking the impurity into the Fenofibrate solution. For example, dilute the stock solutions to obtain a final concentration of ~100 µg/mL of Fenofibrate and 1 µg/mL of the impurity (corresponding to 1%). Prepare further dilutions for the calibration curve as needed (e.g., 0.1 to 5 µg/mL for the impurity).
-
Sample Solution: Prepare the stressed samples (from Protocol 3.1) and unstressed samples (bulk drug or formulation) at a target concentration of 100 µg/mL of Fenofibrate. Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis and Interpretation
4.1. Peak Identification and System Suitability
Inject the impurity and Fenofibrate standards to determine their individual retention times (RT). The method is considered specific if all peaks in the stressed samples are well-resolved from each other (Resolution > 2). A typical chromatogram will show Fenofibric Acid eluting earlier, followed by Fenofibrate, with other impurities having distinct retention times.
4.2. Quantification
The amount of this compound in a sample can be calculated as a percentage relative to the Fenofibrate peak area using the following formula, assuming a response factor of 1.0 or by using a calibration curve established from the impurity reference standard.
% Impurity = (Area_Impurity / Area_Fenofibrate) * 100
4.3. Sample Data Table
The following table shows hypothetical results from a forced degradation study, demonstrating the utility of the method.
| Stress Condition | Fenofibrate (% Remaining) | Fenofibric Acid (%) | 3-[4-(4-Chlorobenzoyl) phenoxy]-2-butanone (%) | Observations |
| Control (Unstressed) | 99.9 | < LOQ | 0.08 | Baseline impurity level. |
| Acid Hydrolysis (1M HCl, 70°C) | 74.2 | 25.1 | 0.08 | Significant formation of Fenofibric Acid.[2] |
| Base Hydrolysis (0.1M NaOH, 70°C) | 5.6 | 93.5 | 0.08 | Rapid and extensive degradation to Fenofibric Acid.[3] |
| Oxidative (30% H₂O₂, RT) | 88.1 | 1.2 | 0.09 | Moderate degradation, minor other peaks observed.[2] |
| Thermal (80°C, 48h) | 99.5 | < LOQ | 0.08 | Fenofibrate is relatively stable to dry heat.[2] |
| LOQ: Limit of Quantitation |
Conclusion
This application note provides a scientifically grounded framework for the analysis of this compound in the context of Fenofibrate stability studies. By employing the detailed forced degradation and RP-HPLC protocols, researchers can effectively monitor this critical impurity alongside primary degradation products like Fenofibric Acid. This ensures the development of a robust stability-indicating method, which is a non-negotiable requirement for regulatory submissions and for guaranteeing the quality, safety, and shelf-life of Fenofibrate-containing pharmaceutical products.
References
-
Belinelo, V. J., Reis, C., & Tótoli, E. G. (2015). Chemical degradation kinetics of fibrates: bezafibrate, ciprofibrate and fenofibrate. Brazilian Journal of Pharmaceutical Sciences, 51(3), 697-705. [Link]
-
Salama, F. M., Nassar, M. I., El-Din, M. K. S., Attia, K. A., & Kaddah, M. Y. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 2(3), 332-343. [Link]
-
Mulgund, S., Anbazhagan, S., & Gabhe, S. Y. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Pharmaceutical Methods, 5(2), 81-86. [Link]
-
Mulgund, S. V., Anbazhagan, S., & Gabhe, S. Y. (2015). LC–MS/MS Studies for the Identification and Characterization of Degradation Products of Fenofibrate and Their Degradation Pathways. Chromatographia, 78(3-4), 161-169. [Link]
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
Salamaa, F., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. Scientific Research Publishing. [Link]
-
Mulgund, S., et al. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Semantic Scholar. [Link]
-
Patel, Y., et al. (2013). Method Development And Validation Of Stability Indicating Rp-Hplc Method For The Estimation Of Atrovastatin And Fenofibrate Combination In. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 448-454. [Link]
-
Hasan, N., et al. (2013). Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl® 200M) and Human Plasma. Semantic Scholar. [Link]
-
Jain, N., et al. (2011). STABILITY-INDICATING RP-HPLC METHOD FOR ANALYSIS OF FENOFIBRATE IN THE BULK DRUG AND IN A PHARMACEUTICAL DOSAGE FORM. ResearchGate. [Link]
-
P, S., & G, T. (2023). Method development and validation of Atorvastatin, Ezetimibe and Fenofibrate using RP-HPLC along with their forced degradation studies and greenness profiling. Cogent Chemistry, 9(1). [Link]
-
Hasan, N., et al. (2013). Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl 200M) and Human Plasma. ResearchGate. [Link]
-
Belinelo, V. J., et al. (2015). Chemical degradation kinetics of fibrates: bezafibrate, ciprofibrate and fenofibrate. Scite.ai. [Link]
-
Reddy, G. S., et al. (2012). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 4(2), 721-727. [Link]
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- 8. This compound (Fenofibrate Impurity) [lgcstandards.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone
Welcome to the technical support center for the synthesis of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone. This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize this important synthetic transformation. As a key intermediate in the synthesis of various active pharmaceutical ingredients, achieving a high yield of this compound is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound.
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis is typically achieved via the Williamson ether synthesis . This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] In this process, the hydroxyl group of 4-chloro-4'-hydroxybenzophenone is deprotonated by a base to form a potent nucleophile, the phenoxide ion. This phenoxide then attacks the electrophilic carbon atom of 3-chloro-2-butanone (or a related alkyl halide like 3-bromo-2-butanone), displacing the halide leaving group to form the desired ether linkage.[2][3]
Q2: What are the essential starting materials and reagents for this synthesis?
A2: The core components are:
-
Phenol: 4-chloro-4'-hydroxybenzophenone.
-
Alkyl Halide: 3-chloro-2-butanone or 3-bromo-2-butanone. The bromide is a better leaving group and may lead to faster reaction rates but is often more expensive.
-
Base: A suitable base is required to deprotonate the phenol. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH).
-
Solvent: A polar aprotic solvent is optimal for SN2 reactions.[3] Examples include acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[3]
Q3: Why is the choice of base and solvent so critical for this reaction's success?
A3: The base and solvent create the environment for the SN2 reaction and can either promote the desired ether formation or favor unwanted side reactions.
-
Base: The base's role is to generate the phenoxide nucleophile. The base must be strong enough to completely deprotonate the phenol but not so sterically hindered or aggressive that it promotes the elimination of the alkyl halide. Potassium carbonate is a widely used, moderately strong base that is effective in this synthesis.[4]
-
Solvent: Polar aprotic solvents (like DMF or acetone) are ideal because they solvate the cation (e.g., K⁺ from K₂CO₃) while leaving the phenoxide anion relatively "naked" and highly nucleophilic. Protic solvents (like water or alcohols) would solvate and stabilize the phenoxide through hydrogen bonding, reducing its nucleophilicity and slowing down the SN2 reaction.
Q4: What analytical techniques are recommended for monitoring reaction progress and characterizing the final product?
A4: A combination of techniques is essential for robust process control and product verification:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is an invaluable tool for tracking the consumption of starting materials and the formation of the product in real-time.[5][6] High-Performance Liquid Chromatography (HPLC) can provide more quantitative in-process monitoring.[7]
-
Product Characterization: A suite of spectroscopic methods should be used to confirm the structure and purity of the final compound.[8] This includes Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Mass Spectrometry (MS) for molecular weight confirmation, and Infrared Spectroscopy (IR) to identify key functional groups.[6][8]
Troubleshooting Guide: Improving Synthesis Yield
This section is dedicated to solving specific problems that can arise during the synthesis, leading to suboptimal yields.
Problem 1: My reaction yield is consistently low (<50%). What are the likely causes and how can I fix it?
This is the most common issue and can stem from several factors. The key is to diagnose the root cause systematically.
Causality & Solution Workflow
The primary antagonist to a high-yield Williamson ether synthesis, especially with a secondary alkyl halide like 3-chloro-2-butanone, is the competing E2 (elimination) side reaction. Other factors include incomplete deprotonation, poor reagent quality, and suboptimal temperature.
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Detailed Corrective Actions:
-
Optimize Reagent Stoichiometry and Quality:
-
Base: Use a slight excess of finely powdered and dried potassium carbonate (e.g., 1.5-2.0 equivalents). This ensures complete deprotonation of the phenol.
-
Alkyl Halide: Use a small excess of the alkyl halide (e.g., 1.1-1.2 equivalents). However, a large excess can promote side reactions.
-
Purity: Ensure the 4-chloro-4'-hydroxybenzophenone is pure and dry. Moisture will consume the base and can hydrolyze the alkyl halide.
-
-
Control Reaction Temperature:
-
High temperatures favor the E2 elimination pathway over the SN2 substitution. The activation energy for elimination is often higher, so its rate increases more rapidly with temperature.
-
Recommendation: Maintain a moderate reaction temperature, typically between 50-80°C, depending on the solvent.[6] Start on the lower end and monitor progress by TLC. If the reaction is too slow, incrementally increase the temperature.
-
-
Consider a Phase-Transfer Catalyst (PTC):
-
Adding a catalytic amount (1-5 mol%) of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly increase the reaction rate.
-
Mechanism: The quaternary ammonium cation (TBA⁺) pairs with the phenoxide anion, creating a lipophilic ion pair. This pair has increased solubility in the less polar regions of the solvent, bringing the nucleophile into closer and more effective contact with the alkyl halide, thereby accelerating the SN2 reaction even at lower temperatures and potentially suppressing the E2 pathway.
-
Problem 2: The reaction stalls and never reaches completion, even after extended time.
Causality & Solution:
-
Insufficient Base Activity: The potassium carbonate may not be sufficiently active or finely divided to effectively deprotonate the phenol. Solution: Ensure the K₂CO₃ is anhydrous and finely ground to maximize surface area. Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF, but exercise caution as NaH is highly reactive.
-
Poor Leaving Group: If you are using 3-chloro-2-butanone, the chloride is a moderately good leaving group. Solution: Switch to 3-bromo-2-butanone . Bromide is a better leaving group than chloride, which will increase the rate of the SN2 reaction.
-
Reagent Decomposition: The alkyl halide, 3-halo-2-butanone, can be unstable, especially in the presence of base, and may undergo self-condensation or other degradation pathways over long reaction times. Solution: Monitor the reaction closely and aim to complete it within a reasonable timeframe (e.g., 4-8 hours). Adding the alkyl halide slowly to the mixture of the phenol and base can sometimes help maintain its concentration and minimize degradation.
Problem 3: My final product is impure, and I'm having trouble with purification.
Causality & Solution:
-
Unreacted Starting Material: The most common impurity is unreacted 4-chloro-4'-hydroxybenzophenone. Solution: This can be removed during workup. After the reaction, perform an aqueous wash with a dilute base (e.g., 5% NaOH solution). The acidic phenol will be deprotonated and move into the aqueous layer, while the desired ether product remains in the organic layer.[5]
-
Side-Reaction Products: As discussed, the main byproduct is from E2 elimination. Other minor impurities can arise from C-alkylation of the phenoxide. Solution: Purification via column chromatography on silica gel is often effective. If the product is a solid, recrystallization from a suitable solvent system (e.g., isopropanol/water or ethyl acetate/hexane) can yield highly pure material.[4][5]
Optimized Experimental Protocol
This protocol incorporates best practices to maximize the yield and purity of this compound.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 4-chloro-4'-hydroxybenzophenone | 232.66 | 10.0 | 2.33 g | 1.0 |
| 3-bromo-2-butanone | 151.00 | 12.0 | 1.81 g (1.21 mL) | 1.2 |
| Potassium Carbonate (K₂CO₃), fine | 138.21 | 20.0 | 2.76 g | 2.0 |
| Acetone, anhydrous | - | - | 50 mL | - |
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-4'-hydroxybenzophenone (2.33 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetone to the flask.
-
Phenoxide Formation: Stir the suspension vigorously at room temperature for 30 minutes to facilitate the deprotonation of the phenol.
-
Alkyl Halide Addition: Add 3-bromo-2-butanone (1.21 mL, 12.0 mmol) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to a gentle reflux (approx. 56°C for acetone) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the 4-chloro-4'-hydroxybenzophenone spot has been consumed.
-
Workup - Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone.
-
Workup - Solvent Removal: Combine the filtrates and concentrate under reduced pressure to remove the acetone.
-
Workup - Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Wash the organic layer sequentially with 5% aqueous NaOH (2 x 25 mL) to remove any unreacted phenol, water (1 x 25 mL), and brine (1 x 25 mL).[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to obtain the pure this compound.
Reaction Pathway Visualization
Caption: Williamson ether synthesis of the target compound.
References
-
Organic Chemistry Tutor. Williamson Ether Synthesis. Available from: [Link]
- Google Patents. US8445715B2 - Method of synthesizing fenofibrate.
-
ResearchGate. Patent No. - ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Available from: [Link]
-
Der Pharma Chemica. Synthesis and characterization of potential impurities in Fenofibrate drug substance. Available from: [Link]
-
ResearchGate. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Available from: [Link]
-
Global Substance Registration System. 3-(4-(4-CHLOROBENZOYL)PHENOXY)-2-BUTANONE, (3S)-. Available from: [Link]
- Google Patents. EP2170801B1 - Novel method of synthesizing fenofibrate.
- Google Patents. CN101759556B - Synthesis method of ketoprofen.
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
-
MDPI. Synthesis of 3,4-Bis(Butylselanyl)Selenophenes and 4-Alkoxyselenophenes Promoted by Oxone®. Available from: [Link]
-
Patsnap. Synthesis method of ketoprofen - Eureka. Available from: [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. Available from: [Link]
-
National Center for Biotechnology Information. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Available from: [Link]
-
European Patent Office. PROCESS FOR PRODUCING KETOPROFEN AND 5-BENZOYL-3-METHYL-2-INDOLINONE - EP 0990637 A1. Available from: [Link]
- Google Patents. CN109651155A - Ketone ibuprofen intermediate and preparation method and application thereof.
-
National Center for Biotechnology Information. Analytical characterization of three cathinone derivatives, 4-MPD, 4F-PHP and bk-EPDP, purchased as bulk powder from online vendors. Available from: [Link]
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- 5. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Analytical characterization of three cathinone derivatives, 4-MPD, 4F-PHP and bk-EPDP, purchased as bulk powder from online vendors - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce "3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone" formation during fenofibrate synthesis
A Guide to Minimizing the Formation of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone
Welcome to the Technical Support Center for fenofibrate synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of the process-related impurity, this compound. As Senior Application Scientists, we provide this guidance based on established chemical principles and field-proven insights to ensure the integrity of your synthesis and the purity of your final product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formation and control of the this compound impurity.
Q1: What is this compound and why is it a critical impurity in fenofibrate synthesis?
A1: this compound is a known process-related impurity in the synthesis of fenofibrate. The presence of impurities, even in small amounts, can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory agencies worldwide have stringent requirements for the control of impurities in drug substances. Therefore, understanding and minimizing the formation of this specific impurity is crucial for a robust and compliant manufacturing process.[1]
Q2: What is the most probable chemical pathway for the formation of this impurity?
A2: The synthesis of fenofibrate is typically achieved through a Williamson ether synthesis.[2][3][4] The primary reaction involves the nucleophilic attack of the phenoxide of 4-chloro-4'-hydroxybenzophenone on an alkylating agent, such as isopropyl 2-bromo-2-methylpropanoate.
The formation of this compound is believed to occur through a competing side reaction where the 4-chloro-4'-hydroxybenzophenone phenoxide reacts with a different electrophile, 3-chloro-2-butanone.[1] This reactive chloroketone may be present as an impurity in the starting materials or could potentially be formed in situ under certain reaction conditions.
Caption: Fenofibrate synthesis and impurity formation pathway.
Q3: What are the key process parameters that influence the formation of this compound?
A3: The formation of this impurity is highly sensitive to the reaction conditions. The following parameters are critical to control:
-
Purity of Starting Materials: The presence of reactive impurities, such as 3-chloro-2-butanone, in the starting materials is a direct route to the formation of the target impurity.[1][5]
-
Choice of Base: The strength and steric hindrance of the base used to deprotonate the phenol can influence the selectivity of the reaction. Common bases include potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH).[2][6]
-
Solvent System: The polarity and aprotic/protic nature of the solvent can affect the reaction rate and the solubility of reactants and intermediates, thereby influencing the impurity profile. Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, and isopropanol have been used.[6][7][8]
-
Reaction Temperature: Higher temperatures can accelerate the rate of side reactions, leading to increased impurity formation.[3]
-
Reaction Time: Prolonged reaction times may lead to the degradation of products or the accumulation of impurities.
Part 2: Troubleshooting Guide
This section provides a systematic approach to troubleshoot and mitigate the formation of this compound.
Issue: Unacceptable levels of this compound detected in the crude fenofibrate product.
Caption: Troubleshooting workflow for impurity reduction.
Step 1: Verification of Starting Material Purity
-
Rationale: As the likely primary cause is the reaction with 3-chloro-2-butanone, the first and most critical step is to analyze all starting materials for the presence of this and other reactive impurities.[1]
-
Actionable Protocol:
-
Develop and validate a sensitive analytical method (e.g., GC-MS or HPLC) for the detection and quantification of 3-chloro-2-butanone.
-
Screen all batches of 4-chloro-4'-hydroxybenzophenone and the alkylating agent (e.g., isopropyl 2-bromo-2-methylpropanoate) for the presence of this impurity.
-
If detected, source starting materials from a different supplier or implement a purification step for the raw materials prior to use.
-
Step 2: Optimization of Reaction Conditions
-
Rationale: The principles of the Williamson ether synthesis dictate that reaction conditions can be tuned to favor the desired SN2 reaction over side reactions.[2][3]
-
Actionable Protocols:
-
A. Temperature Control:
-
Conduct the synthesis at a lower temperature (e.g., reduce from 80°C to 60°C).
-
Monitor the reaction progress and impurity formation at regular intervals.
-
Determine the optimal temperature that provides a reasonable reaction rate while minimizing impurity formation.
-
-
B. Base Selection:
-
Compare the effect of different bases on the impurity profile. Weaker bases, such as potassium bicarbonate, may be less prone to promoting side reactions compared to stronger bases like sodium hydroxide.[6]
-
Evaluate the impact of sterically hindered bases.
-
-
C. Solvent System Evaluation:
-
| Parameter | Condition A | Condition B | Condition C | Impact on Impurity |
| Base | K₂CO₃ | Na₂CO₃ | Triethylamine | Weaker, less nucleophilic bases may reduce side reactions. |
| Solvent | Acetone | DMF | DMSO/Isopropyl Acetate | Polar aprotic solvents can enhance the desired reaction rate. |
| Temperature | 80°C | 70°C | 60°C | Lower temperatures generally favor substitution over elimination. |
Step 3: Evaluation of Purification Strategy
-
Rationale: If the formation of the impurity cannot be completely avoided during the reaction, an efficient purification step is necessary. Recrystallization is a common and effective method for purifying fenofibrate.[6]
-
Actionable Protocol:
-
Solvent Screening for Recrystallization:
-
Evaluate the solubility of both fenofibrate and the impurity in a range of solvents (e.g., isopropanol, ethanol, ethyl acetate, heptane) at different temperatures.[7][9]
-
The ideal solvent will have high solubility for fenofibrate at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble in the mother liquor.
-
-
Recrystallization Procedure:
-
Dissolve the crude fenofibrate in a minimal amount of the chosen hot solvent.
-
Allow the solution to cool slowly to promote the formation of pure crystals.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Analyze the purified fenofibrate and the mother liquor to determine the efficiency of impurity removal. A mixture of isopropanol and water is often effective.[6][10]
-
-
Part 3: Analytical Methodologies
Protocol: HPLC Method for Quantification of Fenofibrate and this compound
A robust HPLC method is essential for the accurate quantification of the impurity.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a pH modifier like phosphoric acid to pH 3.0). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240-286 nm.[11]
-
Injection Volume: 10 µL.
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11][12]
References
-
Wikipedia. (2023, December 12). Williamson ether synthesis. Retrieved from [Link]
- Fournier, M., & Pila, J. (2010). Novel method of synthesizing fenofibrate. (EP Patent No. 2170801B1). European Patent Office.
- Smidt, J., et al. (1964). Process for the production of 3-chlorobutanone-2 and butanone. (US Patent No. 3,144,488). United States Patent and Trademark Office.
- P., S., et al. (2015). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. International Journal of Pharmaceutical Sciences and Research, 6(10), 4286-4293.
-
Request PDF. (n.d.). Heterogeneous Crystallization of Fenofibrate onto Pharmaceutical Excipients. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278. Retrieved from [Link]
- Fournier, M., & Pila, J. (2013). Method of synthesizing fenofibrate. (US Patent No. 8,445,715B2). United States Patent and Trademark Office.
-
Request PDF. (n.d.). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Retrieved from [Link]
-
ResearchGate. (2008). Patent No. US 8,445,715 B2. Retrieved from [Link]
-
ResearchGate. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Shaheen Begum, et al. (2022). Method Development And Validation For Fenofibrate By RP-HPLC Method. Indo American Journal of Pharmaceutical Sciences, 09(10), 525-533.
-
ResearchGate. (2022). Development and Validation for the Estimation of Fenofibrate in Pharmaceutical Dosage form by Reversed-phase High-performance Liquid Chromatography. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. US3144488A - Process for the production of 3-chlorobutanone-2 and butanone - Google Patents [patents.google.com]
- 6. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. EP2170801B1 - Novel method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. iajps.com [iajps.com]
Troubleshooting HPLC peak tailing for "3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone"
Introduction
Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone, a known impurity of Fenofibrate[1]. In chromatography, an ideal peak is perfectly symmetrical (a Gaussian shape), which is critical for accurate integration and quantification. Peak tailing, an asymmetry where the latter half of the peak is broader, compromises resolution and can indicate underlying issues in your method or HPLC system.[2][3]
This guide provides a structured, question-and-answer approach to diagnose and resolve the root causes of peak tailing for this specific neutral analyte. We will proceed from the most common and easily rectified issues to more complex chemical and systemic problems, explaining the scientific principles behind each step.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is peak tailing and how is it quantitatively measured?
A1: Peak tailing is a form of peak asymmetry where the peak's trailing edge is drawn out. It is commonly measured by the Tailing Factor (Tf) or Asymmetry Factor (As) . The United States Pharmacopeia (USP) defines the tailing factor as the ratio of the peak width at 5% of the peak height to twice the distance from the peak maximum to the leading edge at that same height.
-
Tf = 1.0: A perfectly symmetrical Gaussian peak.
-
Tf > 1.0: Indicates peak tailing.
-
Tf < 1.0: Indicates peak fronting.
For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable, though this can vary by method requirements. Poor peak shape can compromise the accuracy of quantification and the ability to resolve closely eluting impurities.[2]
Q2: My peak for this compound is tailing. What are the most common initial checks?
A2: Before delving into complex issues, always start with the fundamentals of your system and method preparation.
-
Check System Connections: Ensure all fittings, especially between the injector, column, and detector, are secure and properly seated. Improperly connected fittings can create small voids or "dead volumes" where the sample can diffuse, causing band broadening and tailing.[4][5]
-
Mobile Phase Preparation: Confirm that the mobile phase is fresh, well-mixed, and thoroughly degassed. Air bubbles in the system can cause a host of issues, including peak shape distortion.[6][7] If using a buffer, ensure its pH is correctly measured and that it is fully dissolved.
-
Sample Diluent: The ideal sample solvent is the mobile phase itself. If you are using a different solvent, ensure it is of equal or weaker elution strength than your mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion, including tailing or fronting.[4][6][7]
Q3: Could my sample concentration be the problem? How do I test for column overload?
A3: Yes, injecting too much sample mass onto the column, known as mass overload, is a frequent cause of peak tailing.[8] When the stationary phase becomes saturated with analyte molecules at the column inlet, excess molecules travel further down the column before partitioning, resulting in a characteristic "shark-fin" or right-triangle peak shape and a potential shift to a shorter retention time.[9][10][11]
Diagnostic Protocol: To confirm mass overload, perform a simple dilution experiment:
-
Prepare a sample of your standard at 1/10th of the original concentration.
-
Inject this diluted sample using the same injection volume.
-
Observation: If the peak shape becomes more symmetrical and the retention time slightly increases, you have confirmed that the original sample was overloading the column.[10]
Solution: Reduce the sample concentration or the injection volume to stay within the column's linear capacity. For a typical 4.6 mm ID analytical column, the mass loadability is generally under 50 µg on-column.[8]
Q4: How do I determine if the HPLC column itself is the source of the tailing?
A4: The column is the heart of the separation and a primary suspect for performance degradation. Several issues can arise:
-
Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause secondary interactions and tailing.[12]
-
Blocked Inlet Frit: Particulate matter from the sample or mobile phase can clog the inlet frit, distorting the flow path and leading to peak shape problems like tailing or splitting.[13][14]
-
Column Void: A void can form at the head of the column due to the collapse of the packed bed, often caused by pressure shocks or operating at an inappropriate pH.[13][15] This creates an unswept volume that leads to severe peak distortion.
Diagnostic Protocol:
-
Reverse and Flush: If the manufacturer's instructions permit, disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (like 100% acetonitrile or isopropanol) to waste. This can dislodge particulates from the inlet frit.[14]
-
Test with a Standard: After flushing, reinstall the column in the correct direction and test it with a well-behaved, neutral standard compound. If tailing persists, the column itself is likely compromised.
-
Substitute the Column: The most definitive test is to replace the suspect column with a new, identical one. If the peak shape improves dramatically, the original column was the root cause.[14]
Q5: this compound is a neutral compound. Can secondary chemical interactions still cause peak tailing?
A5: Yes, absolutely. While peak tailing is most pronounced for basic compounds interacting with acidic silanols, neutral compounds can also be affected.[16]
-
Silanol Interactions: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on the surface that are not covered by the C18 bonding.[12][17] Even for a neutral analyte, these polar silanol groups can create a secondary retention mechanism via hydrogen bonding, in addition to the primary hydrophobic retention. This dual retention mechanism can lead to tailing.[14][17] Using a high-purity, well-end-capped column can significantly reduce these effects.[2][13][18]
-
Metal Contamination: Trace metal ions (e.g., iron, aluminum) can be present in the silica matrix of the column packing.[19] These metals can act as chelation sites or activate nearby silanol groups, creating strong, undesirable interactions with analytes that have functional groups like ketones, leading to significant tailing.[12][16][19]
Solutions:
-
Mobile Phase Modifiers: While pH adjustment is critical for ionizable compounds, for neutral analytes, adding a small concentration (e.g., 0.05 M) of a sacrificial agent like triethylamine (TEA) can sometimes help by preferentially interacting with active silanol sites, though this is less common in modern methods and can suppress MS signals.[15]
-
Use a High-Purity Column: Modern columns made from high-purity silica with minimal metal content and robust end-capping are designed to minimize these secondary interactions.[13][18]
Q6: How can I diagnose and minimize extra-column volume in my HPLC system?
A6: Extra-column volume (or dead volume) refers to all the volume in the flow path outside of the column itself—including the injector, connecting tubing, and detector flow cell.[20] This volume contributes to peak broadening and tailing because the analyte band diffuses and spreads out in these spaces.[5][21][22]
Diagnostic Protocol:
-
Inspect Tubing: Ensure you are using tubing with the narrowest possible internal diameter (e.g., 0.12 mm or 0.005") and the shortest possible length required to connect your system components.[2]
-
Check Fittings: Use zero-dead-volume (ZDV) fittings. Even a small gap between the end of the tubing and the bottom of the port can introduce significant tailing.[4][20]
-
Bypass the Column: A simple diagnostic is to replace the column with a ZDV union. Inject a small amount of a UV-active compound. The resulting peak should be very sharp and narrow. A broad or tailing peak indicates a significant issue with extra-column volume in your system.[21]
Systematic Troubleshooting Workflow
A logical workflow is essential for efficiently identifying the source of peak tailing. The following protocol outlines a step-by-step diagnostic process.
Experimental Protocol: Systematic Diagnosis of Peak Tailing
-
Initial Assessment:
-
Quantify the issue: Calculate the USP Tailing Factor (Tf) for the analyte peak.
-
Observe the chromatogram: Is only the target analyte peak tailing, or are all peaks affected? If all peaks tail, it suggests a systemic issue (e.g., extra-column volume, column void). If only one peak tails, it points towards a chemical or sample-specific issue.[4]
-
-
Step 1: Investigate the Sample and Mobile Phase.
-
Prepare a fresh batch of mobile phase, ensuring it is thoroughly mixed and degassed.
-
Prepare a 10-fold dilution of your sample in the mobile phase.
-
Inject the diluted sample. Result: If peak shape improves, the issue was likely mass overload. Action: Adjust sample concentration. If not, proceed to Step 2.
-
-
Step 2: Investigate the HPLC System Hardware.
-
Carefully inspect all tubing and fittings between the injector and detector for proper connections. Tighten or replace as necessary.
-
Result: If a loose fitting is found and tightening it resolves the tailing, the issue was extra-column volume. If not, proceed to Step 3.
-
-
Step 3: Investigate the Column Health.
-
If permitted, reverse-flush the column with a strong, appropriate solvent.
-
Re-equilibrate and inject a trusted, simple standard (e.g., toluene). Result: If the standard shows a good peak shape but your analyte still tails, it points to a specific chemical interaction. If the standard also tails, the column is likely damaged or contaminated.
-
Replace the analytical column with a new, identical column. Result: If this resolves the tailing, the original column was the definitive cause. Action: Discard the old column.
-
-
Step 4: Investigate a Potential Co-elution.
-
If tailing persists even with a new column, the "tail" might be a closely eluting impurity.[10][14]
-
Action: Modify the method to improve resolution. Try a slower gradient, a different organic modifier (e.g., methanol instead of acetonitrile), or change the column temperature. Observing the peak at different UV wavelengths may also help confirm if an impurity is present.[14]
-
Data & Workflow Visualization
Troubleshooting Summary Table
| Potential Cause | Diagnostic Check | Primary Solution(s) |
| Mass Overload | Inject a 10x diluted sample. | Reduce sample concentration or injection volume.[10] |
| Extra-Column Volume | Inspect/tighten all fittings. Replace column with a ZDV union and inject a standard. | Use shorter, narrower ID tubing; ensure ZDV connections.[2][21] |
| Column Contamination | Reverse-flush the column. | Flush with strong solvent; use a guard column.[23] |
| Column Void/Damage | Replace with a new column. | Replace the column; avoid pressure shocks.[15] |
| Secondary Interactions | Test a different, high-purity, end-capped column. | Use a modern, high-purity silica column.[13][18] |
| Unresolved Impurity | Change detection wavelength; alter gradient/mobile phase to improve resolution. | Optimize the chromatographic method for better separation.[14] |
| Inappropriate Sample Solvent | Dissolve sample in the initial mobile phase. | Ensure sample diluent is weaker than or equal to the mobile phase.[4][12] |
Logical Troubleshooting Workflow Diagram
Caption: A flowchart for systematic HPLC peak tailing diagnosis.
References
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech. [Link]
-
LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from LCGC Europe. [Link]
-
Hawach. (n.d.). Reasons for Peak Tailing of HPLC Column. Retrieved from Hawach Scientific. [Link]
-
HPLC PEAK TAILING | 5 MOST COMMON CAUSES. (2021, December 22). YouTube. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from ACD/Labs. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions. [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from Waters Knowledge Base. [Link]
-
Element Lab Solutions. (n.d.). HPLC column overload. Retrieved from Element Lab Solutions. [Link]
-
Element Lab Solutions. (n.d.). Extra-Column Volume in HPLC. Retrieved from Element Lab Solutions. [Link]
-
Biovanix Chromatography. (n.d.). What do you know about the overload for HPLC column? Retrieved from Biovanix. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from Agilent Technologies. [Link]
-
ALWSCI. (2023, May 6). What Are The Common Peak Problems in HPLC. Retrieved from ALWSCI Technologies. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from Phenomenex. [Link]
-
HPLC Troubleshooting Guide. (n.d.). [Source organization not specified]. [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from Chromacademy. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from SCION Instruments. [Link]
-
Phenomenex. (2024, July 23). Column Volume and Extra-Column Volume. Retrieved from Phenomenex. [Link]
-
Dolan, J. W. (2005, May 1). Overload or Minor Peak? Retrieved from LCGC Europe. [Link]
-
LCGC International. (2022, June 1). Column Overload in PLOT Columns. Retrieved from LCGC Europe. [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from a relevant industry source. [Link]
-
Chromtech. (n.d.). A Practical Investigation of Extracolumn Dead Volume and its Effects in HPLC. Retrieved from Chromtech. [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from Pharma Growth Hub. [Link]
-
Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from Chromacademy. [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). [Source organization not specified]. [Link]
-
Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. (n.d.). [Source organization not specified]. [Link]
-
GSRS. (n.d.). 3-(4-(4-CHLOROBENZOYL)PHENOXY)-2-BUTANONE. Retrieved from Global Substance Registration System. [Link]
Sources
- 1. This compound (Fenofibrate Impurity) [lgcstandards.com]
- 2. chromtech.com [chromtech.com]
- 3. What Are The Common Peak Problems in HPLC - Company news - News [alwsci.com]
- 4. support.waters.com [support.waters.com]
- 5. Column Volume and Extra-Column Volume | Phenomenex [phenomenex.com]
- 6. youtube.com [youtube.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. bvchroma.com [bvchroma.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 13. acdlabs.com [acdlabs.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. lctsbible.com [lctsbible.com]
- 17. pharmagrowthhub.com [pharmagrowthhub.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 20. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Optimization of mobile phase for chromatographic separation of "3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone"
Technical Support Center: Chromatographic Separation of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone
Welcome to the dedicated support center for the chromatographic analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing the separation of this compound. Here, we will delve into the causality behind experimental choices and provide robust, self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding method development for this compound.
Q1: What is the recommended chromatographic mode and stationary phase for this compound?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most suitable technique for separating this compound. This is because the analyte is a moderately non-polar molecule, making it well-suited for retention on a non-polar stationary phase.[1][2]
-
Recommended Stationary Phase: A C18 (octadecylsilane) column is the recommended starting point due to its versatility and strong hydrophobic retention.[2][3] For potentially improved peak symmetry, consider a column with high-purity silica and thorough end-capping. This minimizes secondary interactions between the analyte and residual silanol groups on the silica surface, which can cause peak tailing.[4] Phenyl-Hexyl columns can also be considered to leverage π-π interactions with the aromatic rings in the analyte, potentially offering alternative selectivity.[4]
Q2: What is a good starting mobile phase composition?
A2: A binary mobile phase consisting of an organic solvent and water is recommended.
-
Organic Solvent: Acetonitrile (ACN) is an excellent first choice due to its low viscosity and UV transparency. Methanol (MeOH) is a suitable alternative and can offer different selectivity.[4]
-
Aqueous Component: Use high-purity, HPLC-grade water.
-
Starting Gradient/Isocratic Conditions: Begin with an isocratic elution using a mobile phase of 60:40 (v/v) Acetonitrile:Water . Adjust the ratio based on the initial chromatogram. If the peak elutes too quickly, decrease the percentage of acetonitrile. If it is retained for too long, increase the acetonitrile concentration.
Q3: Does the mobile phase pH need to be controlled for this analysis?
A3: Generally, strict pH control is not necessary for this compound. The molecule does not possess readily ionizable functional groups (like carboxylic acids or primary amines).[5] Therefore, its retention time will be largely unaffected by changes in mobile phase pH.[6][7] However, maintaining a consistent mobile phase preparation is crucial for reproducible results.[8] If analyzing this compound in a mixture with acidic or basic impurities, pH control will become critical to ensure consistent ionization states and, therefore, stable retention times for those impurities.[9][10][11]
Q4: What is the optimal detection wavelength?
A4: The presence of two aromatic rings (chlorobenzoyl and phenoxy) in the structure of this compound suggests strong ultraviolet (UV) absorbance. To determine the optimal wavelength, it is recommended to run a UV-Vis spectrum of the analyte dissolved in the mobile phase. The wavelength of maximum absorbance (λ-max) will provide the highest sensitivity. A good starting point for detection is around 254 nm , a common wavelength for aromatic compounds.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your analysis.
Peak Shape Problems
A5: Peak tailing, where the latter half of the peak is drawn out, is a common issue.
-
Causality & Solution:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica backbone of the column can interact with polar parts of your analyte (like the ketone and ether oxygens), causing tailing.[4]
-
Solution: Switch to a high-purity, end-capped column. Alternatively, adding a small amount of a competing agent like triethylamine (TEA) to the mobile phase (at a very low concentration, e.g., 0.1%) can mask these active sites, but this may alter selectivity.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[12]
-
Solution: Reduce the injection volume or dilute your sample.[13]
-
-
Mismatched Injection Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% ACN when the mobile phase is 50% ACN), it can cause peak distortion.[14]
-
Solution: Whenever possible, dissolve your sample in the mobile phase itself.[14]
-
-
A6: Peak fronting, where the beginning of the peak is sloped, is less common than tailing but can occur.
-
Causality & Solution:
-
Column Overload: Similar to tailing, severe column overload can sometimes manifest as fronting.
-
Solution: Dilute the sample or decrease the injection volume.[12]
-
-
Column Degradation: A void or channel at the head of the column can cause the sample band to spread unevenly, leading to a distorted peak shape.[15]
-
Retention Time & Baseline Issues
A7: Unstable retention times are a critical issue for method reliability.
-
Causality & Solution:
-
Inconsistent Mobile Phase Composition: Small errors in preparing the mobile phase can lead to significant shifts in retention.[16]
-
Solution: Use a graduated cylinder for accurate measurements and ensure the components are thoroughly mixed. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[17]
-
-
Temperature Fluctuations: The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent.
-
Column Equilibration: Insufficient equilibration time between injections, especially after a gradient, will cause retention time drift.[16]
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush with 10-20 column volumes.
-
-
A8: A stable baseline is essential for accurate quantification.
-
Causality & Solution:
-
Dissolved Gas in the Mobile Phase: As the mobile phase moves from high pressure (in the column) to low pressure (post-column), dissolved gases can form bubbles in the detector cell, causing noise.[14][18]
-
Solution: Degas the mobile phase before use via sonication, vacuum filtration, or helium sparging. Most modern HPLC systems have an online degasser.[18]
-
-
Contaminated Solvents: Impurities in your solvents can create a noisy or drifting baseline.[16]
-
Solution: Always use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily, especially if using buffers.[12]
-
-
Detector Lamp Issues: An aging detector lamp can cause baseline noise and drift.[18]
-
Solution: Check the lamp's energy output. If it is low, it may need replacement.
-
-
Experimental Protocols & Data
Protocol 1: Initial Method Development Workflow
This protocol outlines a systematic approach to developing a robust separation method.
-
Column Selection: Install a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare two mobile phase solutions:
-
Mobile Phase A: HPLC-grade water
-
Mobile Phase B: HPLC-grade acetonitrile
-
Degas both solutions for 15 minutes.
-
-
System Setup:
-
Set the flow rate to 1.0 mL/min.
-
Set the column oven temperature to 30 °C.
-
Set the UV detector to 254 nm.
-
-
Scouting Run: Perform a broad gradient run to determine the approximate elution conditions.
-
Start at 40% B, increase to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 40% B and equilibrate for 10 minutes.
-
-
Optimization: Based on the retention time from the scouting run, calculate the appropriate isocratic conditions or a narrower gradient for optimal resolution and run time.
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | C18, 5 µm, 150 x 4.6 mm | Good retention for moderately non-polar compounds.[2] |
| Mobile Phase A | HPLC-Grade Water | Standard weak solvent in RP-HPLC. |
| Mobile Phase B | Acetonitrile | Good UV transparency and low viscosity.[4] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Temperature | 30 °C | Provides stable and reproducible conditions.[13] |
| Detection | UV at 254 nm | Strong absorbance expected from aromatic rings. |
| Injection Volume | 5-10 µL | Minimizes the risk of column overload.[13] |
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical flow for diagnosing common HPLC issues.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
-
HPLC Troubleshooting Guide. Sigma-Aldrich.
-
Waters Column Selection Guide for Polar Compounds. Waters Corporation.
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
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Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
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Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International.
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Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
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Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025). Buchi.
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Infographic: What's the Best Column for Polar Compound Retention? (2017). Waters Blog.
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Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025). Mastelf.
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The use of Mobile Phase pH as a Method Development Tool. (2020). Chromatography Today.
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HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
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Polar Column in HPLC Example. (2025). Hawach.
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Control pH During Method Development for Better Chromatography. Agilent.
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Solving HPLC Mobile Phase Issues. (2023). LCGC International.
-
4 Common Mistakes to Avoid in HPLC. Chromatography Today.
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Webinar: Troubleshooting HPLC Mobile Phase Issues. (2023). YouTube.
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Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023). ACD/Labs.
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Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services.
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Troubleshooting Common HPLC Issues. (2025). Labcompare.com.
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Development of a derivatization method, coupled with reverse phase HPLC, for monitoring the formation of an enolate intermediate. ResearchGate.
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HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate.
-
HPLC method development for aldehydes and ketones. (2013). Chromatography Forum.
-
3-(4-(4-CHLOROBENZOYL)PHENOXY)-2-BUTANONE. GSRS.
-
DEVELOPMENT AND VALIDATION OF REVERSE-PHASE HPLC METHOD FOR ESTIMATION OF KETOCONAZOLE IN BULK DRUG. ResearchGate.
-
Reversed Phase HPLC Method Development. Phenomenex.
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Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation.
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HPLC Method Development For Basic Molecules: A Case Study. (2025). PharmaGuru.
-
HPLC Method Development and Validation for Pharmaceutical Analysis. AZoM.
-
3-(4-(4-CHLOROBENZOYL)PHENOXY)-2-BUTANONE, (3S)-. GSRS.
-
This compound (Fenofibrate Impurity). LGC Standards.
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Synthesis method of 4-chloro-2-butanone. Google Patents.
-
Preparation method for 3-methyl-4-phenyl-2-butanone. Google Patents.
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Resolving co-elution of "3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone" with other fenofibrate impurities
Technical Support Center: Fenofibrate Impurity Analysis
Welcome to the technical support center for pharmaceutical analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with fenofibrate impurity profiling. Specifically, we will address the common and often complex issue of co-elution involving the impurity 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone .
This document provides in-depth, experience-driven troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our method development strategies to empower you to resolve your chromatographic challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My current HPLC method shows a single, slightly broad, or shouldered peak where I expect to see this compound. How can I confirm if this is a co-elution issue?
Answer: Visual inspection of the peak shape is the first indicator, but it is not definitive.[1] A symmetrical-looking peak can still hide a co-eluting impurity. To rigorously confirm co-elution, you should perform a peak purity analysis using a Photodiode Array (PDA) or Diode Array Detector (DAD).[1][2]
Here’s the underlying principle: A chromatographically pure peak will exhibit a homogenous UV spectrum across its entire width (upslope, apex, and downslope). If another compound co-elutes, the spectrum will change as the ratio of the two compounds changes across the peak profile.
Troubleshooting Steps:
-
Utilize Peak Purity Software: Most modern chromatography data systems (CDS) have built-in peak purity analysis tools. Re-process your data and apply this function to the peak .
-
Interpret the Results: The software will typically provide a "purity angle" or "purity factor" and a "threshold angle." If the purity angle is greater than the threshold, the peak is spectrally inhomogeneous, strongly indicating co-elution.
-
Manual Spectral Comparison: Manually extract and overlay the UV spectra from the beginning, middle, and end of the peak. A noticeable shift in the spectral shape or λ-max is a clear sign of co-elution.
-
Consider Mass Spectrometry (MS): If available, an LC-MS analysis is the most definitive tool. By examining the mass spectra across the peak, you can easily identify if more than one molecular ion (m/z) is present, confirming the presence of multiple compounds.[1]
Q2: What are the fundamental reasons why this compound co-elutes with other fenofibrate impurities?
Answer: The primary reason for co-elution is a lack of chromatographic selectivity (α) .[2][3] Selectivity is the measure of a chromatographic system's ability to distinguish between two different analytes. When impurities are structurally similar to each other and to the parent API, they often have very similar physicochemical properties (e.g., hydrophobicity, polarity, pKa).
The impurity this compound, with its molecular formula C₁₇H₁₅ClO₃, shares the core chlorobenzoyl and phenoxy structures with fenofibrate and many of its other related substances.[4][5][6] This structural similarity leads to nearly identical interactions with the stationary phase (e.g., a C18 column), resulting in very close or identical retention times. To resolve them, the chromatographic method must be tuned to exploit the subtle differences in their structures.
Q3: I've confirmed co-elution. What are the simplest adjustments I can make to my existing reversed-phase HPLC method to try and achieve separation?
Answer: Before undertaking a full method redevelopment, several simple parameter adjustments can often resolve minor co-elution issues. The goal is to alter the retention behavior of the co-eluting pair differently, thereby improving selectivity.
-
Adjust Mobile Phase Strength: In reversed-phase HPLC, weakening the mobile phase (i.e., decreasing the percentage of the organic solvent like acetonitrile or methanol) will increase the retention time of all compounds.[1][7] This increased interaction time with the stationary phase can sometimes be enough to improve the separation between closely eluting peaks. Try decreasing your organic content by 2-5% and observe the effect on resolution.
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent properties. Methanol is a protic solvent and a better hydrogen-bond donor, while acetonitrile is aprotic and has a stronger dipole moment.[8] Switching from one to the other (or using a ternary mixture) can alter selectivity, especially for compounds with polar functional groups.[9] If you are using acetonitrile, try replacing it with an equivalent strength of methanol.
-
Modify Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer. Changing the column temperature by ±5-10°C can sometimes change the elution order or improve the separation of structurally similar compounds. A good starting point is to set the temperature to around 35°C.[10]
Systematic Troubleshooting & Method Development
If the simple adjustments above fail, a more systematic approach is required. This involves a deeper dive into modifying the core components of the chromatographic system: the mobile phase and the stationary phase.
Workflow for Resolving Co-elution
Below is a logical workflow for tackling a persistent co-elution problem.
Caption: Troubleshooting workflow for resolving co-elution.
Q4: The co-elution persists. How do I systematically screen for a better HPLC column?
Answer: When mobile phase adjustments are insufficient, changing the stationary phase chemistry is the most powerful tool to alter selectivity.[3] The standard C18 (L1) column relies primarily on hydrophobic interactions. To resolve structurally similar aromatic compounds, you need to introduce alternative interaction mechanisms.[11]
Protocol: Column Screening for Enhanced Selectivity
-
Objective: To identify a stationary phase that provides a different selectivity for fenofibrate and its impurities compared to a standard C18 column.
-
Column Selection Rationale:
-
Phenyl-Hexyl Phase: This phase provides π-π interactions between the phenyl rings of the stationary phase and the aromatic rings in your analytes. This is often highly effective for separating aromatic positional isomers or compounds with similar hydrophobicity but different electronic structures.[12][13]
-
Pentafluorophenyl (PFP) Phase: The PFP phase offers a complex mix of interactions, including dipole-dipole, hydrogen bonding, and π-π interactions, making it excellent for separating halogenated compounds and those with polar functional groups.
-
Embedded Polar Group (EPG) Phase: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This provides alternative selectivity and can reduce interactions with residual silanols, often improving peak shape for basic compounds.
-
-
Methodology:
-
Prepare a system suitability solution containing fenofibrate and an impurity mix (if available) or a stressed degradation sample.
-
Install the first candidate column (e.g., Phenyl-Hexyl).
-
Run a generic, fast gradient to quickly map the elution profile. A good starting point is a 5-minute gradient from 10% to 95% acetonitrile (with 0.1% formic or phosphoric acid in the aqueous phase).
-
Evaluate the resulting chromatogram for changes in elution order and selectivity between the critical pair.
-
Repeat steps 2-4 for each of the selected columns (PFP, EPG, etc.).
-
Compare the chromatograms. The goal is not to find a perfect separation immediately, but to identify the column chemistry that provides the greatest "separation space" or change in selectivity for the co-eluting pair. Once identified, that method can be further optimized.[3]
-
Recommended & Validated HPLC Method
Based on a review of pharmacopeial methods and published literature, the following UPLC/HPLC method is robust and has demonstrated the ability to resolve key fenofibrate impurities, including those structurally similar to this compound. This method leverages a C18 column but uses carefully optimized mobile phase conditions, which are often sufficient as a starting point.[9][14][15]
| Parameter | Recommended Condition | Rationale & Comments |
| Column | High-purity C18 (e.g., Waters XBridge C18, Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm | A high-quality, end-capped C18 column provides a reproducible hydrophobic stationary phase. The USP monograph for Fenofibrate Capsules often specifies an L1 packing.[10][16] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (or Formic Acid for MS) | Acidifying the mobile phase to a pH around 2.5 ensures that any acidic impurities (like fenofibric acid) are in their non-ionized form, leading to consistent retention and sharp peaks.[15] |
| Mobile Phase B | Acetonitrile | Acetonitrile generally provides better peak sharpness and lower backpressure compared to methanol for this class of compounds.[9] |
| Gradient | 0-5 min: 50% B; 5-25 min: 50% to 80% B; 25-30 min: 80% B; 30.1-35 min: 50% B | A shallow gradient is crucial for separating closely related compounds. This gradient provides ample time for the analytes to interact differently with the stationary phase. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. Can be scaled for different column dimensions. |
| Column Temp. | 30°C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Detection | UV at 286 nm | This is the common wavelength for detecting fenofibrate and its related substances, offering good sensitivity.[9][15] |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on sample concentration and detector sensitivity. |
References
-
Gabhe, S. Y., et al. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Pharmaceutical Methods, 5(2), 81-85. [Link]
-
El-Gindy, A., et al. (2001). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 203-214. [Link]
-
Dąbrowska, K., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5183. [Link]
-
Salamaa, F., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 2, 332-343. [Link]
-
Aurora Pro Scientific. HPLC Column Selection Guide. [Link]
-
U.S. Food & Drug Administration. 3-(4-(4-CHLOROBENZOYL)PHENOXY)-2-BUTANONE, (3S)-. Global Substance Registration System. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
USP-NF. (2019). Fenofibrate Capsules Monograph. [Link]
-
Axion Labs. (2023). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]
-
U.S. Food & Drug Administration. This compound. Global Substance Registration System. [Link]
-
Görög, S., et al. (1991). Combined application of high-performance liquid chromatography and NMR spectroscopy in the impurity profiling of drugs. Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 829-834. [Link]
-
Axion Labs Training. (2023). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]
-
LC/GC Magazine. HPLC Troubleshooting. [Link]
-
Chromatography Today. (2021). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. [Link]
-
Zhen, Y., et al. (2009). New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS. Journal of Mass Spectrometry, 44(7), 995-1006. [Link]
-
Seshachalam, V., & Haribabu, B. (2015). Method development and validation for estimation of fenofibric acid by RP-UPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 241-245. [Link]
-
Shimadzu Scientific Instruments. Solving Carryover Problems in HPLC. [Link]
-
Pawar, S. J., et al. (2014). Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. Indo American Journal of Pharmaceutical Research, 4(1), 406-412. [Link]
-
USP Monographs. Fenofibrate. [Link]
-
Der Pharma Chemica. (2016). Synthesis and characterization of potential impurities in Fenofibrate drug substance. 8(1), 384-393. [Link]
-
USP-NF. (2013). Fenofibrate Tablets Monograph. [Link]
-
Drugfuture. 3-(4-(4-CHLOROBENZOYL)PHENOXY)-2-BUTANONE. FDA Global Substance Registration System. [Link]
-
Scintila. This compound(Fenofibrate Impurity). [Link]
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Interpreting mass spectrometry fragmentation patterns of "3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone"
Answering the user's request.## Technical Support Center: Mass Spectrometry of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone
Welcome to the technical support guide for interpreting the mass spectrometry fragmentation patterns of this compound. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the structural elucidation and analysis of this compound. We will explore the expected fragmentation pathways under Electron Ionization (EI) and address common questions and troubleshooting scenarios.
Understanding the Molecule
The fragmentation of this compound is governed by its constituent functional groups: an aromatic ketone, an ether linkage, and an aliphatic ketone. The presence of a chlorine atom provides a distinct isotopic signature that is invaluable for identifying fragments.
Molecular Structure and Key Cleavage Sites
Caption: Key fragmentation sites in the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight and expected molecular ion (M⁺) peak for this compound?
A: The molecular formula for this compound is C₁₇H₁₅ClO₃.[1][2] The monoisotopic molecular weight is approximately 302.07 g/mol for the ³⁵Cl isotope and 304.07 g/mol for the ³⁷Cl isotope.
Therefore, in the mass spectrum, you should look for a pair of peaks for the molecular ion (M⁺):
-
m/z 302: Corresponding to the molecule containing the ³⁵Cl isotope.
-
m/z 304: Corresponding to the molecule containing the ³⁷Cl isotope.
The relative intensity of the m/z 304 peak should be approximately one-third that of the m/z 302 peak, reflecting the natural isotopic abundance of chlorine. However, due to the molecule's susceptibility to fragmentation, the molecular ion peak may be weak or even absent.[3]
Q2: My spectrum shows very prominent peaks at m/z 139 and m/z 141. What fragment does this represent?
A: This is one of the most diagnostic fragmentation patterns for this molecule. These peaks correspond to the 4-chlorobenzoyl cation . This fragment is formed by the cleavage of the bond between the benzoyl carbonyl carbon and the phenoxy oxygen.
-
m/z 139: [Cl(³⁵)C₆H₄CO]⁺
-
m/z 141: [Cl(³⁷)C₆H₄CO]⁺
This acylium ion is highly stabilized by resonance, making it a very favorable fragmentation pathway.[3][4] As a result, it is often the base peak or one of the most intense peaks in the spectrum. The presence of the isotopic pair (139 and 141 in a ~3:1 ratio) is a strong confirmation of a fragment containing one chlorine atom.
Q3: What are the expected α-cleavage products from the 2-butanone portion of the molecule?
A: Alpha-cleavage (α-cleavage) is a characteristic fragmentation of ketones, involving the breaking of a bond adjacent to the carbonyl group.[5][6] For the 2-butanone moiety, two primary α-cleavages are expected:
-
Formation of the Acetyl Cation: Cleavage of the bond between C2 and C3 of the butanone chain results in the formation of the highly stable acetyl cation (CH₃CO⁺).
-
m/z 43: [CH₃CO]⁺. This is a very common fragment for methyl ketones and is often observed as a prominent peak.[7]
-
-
Loss of a Methyl Radical: Cleavage of the bond between the carbonyl carbon (C2) and its adjacent methyl group (C1) leads to the loss of a methyl radical (•CH₃).
-
m/z 287/289: [M - 15]⁺. This fragment corresponds to the molecular ion having lost 15 mass units.
-
Q4: How does the ether linkage influence the fragmentation pattern?
A: The ether linkage provides additional fragmentation pathways.[8][9] Cleavage can occur at the C-O bonds of the ether:
-
Cleavage of the Aryl-O Bond: Breaking the bond between the phenoxy ring and the ether oxygen is a common pathway for aromatic ethers.[9] This can lead to the formation of a [C₁₁H₁₂O₂]⁺ ion at m/z 179 (loss of the chlorobenzoyl radical) or, more likely, contribute to the formation of the 4-chlorobenzoyl cation (m/z 139/141) through charge retention on that fragment.
-
Cleavage of the Alkyl-O Bond: Cleavage of the bond between the ether oxygen and the butanone moiety can generate a 4-(4-chlorobenzoyl)phenoxide cation at m/z 245/247 .
Q5: Can this molecule undergo a McLafferty rearrangement?
A: The classic McLafferty rearrangement requires the presence of a γ-hydrogen (a hydrogen atom on the third carbon away from the carbonyl group) that can be transferred to the carbonyl oxygen through a six-membered transition state.[6][10][11]
In this compound, the 2-butanone moiety is CH₃-CO-CH(CH₃)-O-. The hydrogens available are on the α-carbon (the methyl group attached to the carbonyl) and the β-carbon (the CH and its attached methyl group). There are no traditional γ-hydrogens on the aliphatic chain. While complex rearrangements can occur, a standard McLafferty rearrangement producing a characteristic even-mass ion is not expected from the 2-butanone portion of this molecule.[12]
Troubleshooting Guide
Issue 1: The molecular ion peak is completely absent, and my base peak is m/z 139.
-
Explanation: This is a common and expected outcome. Molecules with multiple functional groups that lead to very stable fragments, like the 4-chlorobenzoyl cation, can fragment so efficiently that the initial molecular ion is entirely consumed.[3] The high stability of the [ClC₆H₄CO]⁺ ion makes its formation a dominant pathway.
-
Solution: This is not necessarily an experimental error. The presence of key fragments like m/z 139/141, m/z 43, and others allows for confident structural confirmation. If detecting the molecular ion is critical, consider using a "softer" ionization technique like Chemical Ionization (CI) instead of Electron Ionization (EI).[13]
Issue 2: I see a peak at m/z 77, but not one with a chlorine isotope pattern. What is it?
-
Explanation: A peak at m/z 77 typically corresponds to the phenyl cation, [C₆H₅]⁺. This can arise from the fragmentation of the 4-chlorobenzoyl portion of the molecule, where the ion subsequently loses both CO and a chlorine radical. It can also arise from the phenoxy portion of the molecule. Aromatic ketones are known to produce a peak at m/z 77.[4]
Issue 3: I am not seeing the expected 3:1 isotopic pattern for chlorine-containing fragments.
-
Explanation: This could be due to several factors:
-
Low Abundance: The M+2 peak is always less intense than the M peak. If the fragment itself is of low abundance, the M+2 peak might be lost in the baseline noise.
-
Co-eluting Interferences: Another ion with the same nominal mass as your M+2 peak might be present from a co-eluting impurity, distorting the expected ratio.
-
Instrument Resolution: Poor mass resolution can cause peaks to broaden and merge, obscuring the distinct isotopic pattern.
-
-
Solution:
-
Ensure the sample is pure by checking the chromatography.
-
Inject a higher concentration of the sample to improve the signal-to-noise ratio.
-
Check the calibration and resolution of your mass spectrometer.
-
Summary of Expected Fragments
| m/z (³⁵Cl) | m/z (³⁷Cl) | Identity | Origin |
| 302 | 304 | [M]⁺ | Molecular Ion |
| 287 | 289 | [M - CH₃]⁺ | α-cleavage (loss of methyl radical) |
| 245 | 247 | [ClC₆H₄COC₆H₄O]⁺ | Ether C-O bond cleavage |
| 139 | 141 | [ClC₆H₄CO]⁺ | Benzoyl cleavage (often base peak) |
| 111 | 113 | [ClC₆H₄]⁺ | Loss of CO from m/z 139/141 |
| 77 | - | [C₆H₅]⁺ | Fragmentation of aromatic rings |
| 43 | - | [CH₃CO]⁺ | α-cleavage (acetyl cation) |
Experimental Protocol: GC-MS Analysis
This section provides a standard workflow for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Caption: Standard workflow for GC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a high-purity volatile solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
Injector: Set to 250°C with a split ratio of 20:1.
-
Column: Use a standard 30 m x 0.25 mm ID column with a 0.25 µm film thickness, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: 40 to 400 m/z.
-
-
Data Analysis: Identify the chromatographic peak for your compound. Analyze the corresponding mass spectrum, looking for the molecular ion and the key fragment ions detailed in this guide. Compare the obtained spectrum with library data if available.
References
-
Ether Fragmentation (Mass Spectrometry) . (2020). YouTube. Available at: [Link]
-
Mass Spectrometry: Molecular Fragmentation Overview . (2024). JoVE. Available at: [Link]
-
Mass Spectrometry Part 4-Fragmentation in Ethers . (2023). YouTube. Available at: [Link]
-
Fragmentation (mass spectrometry) . Wikipedia. Available at: [Link]
-
GCMS Section 6.13 - Ethers . Whitman College. Available at: [Link]
-
Mass Spectrometry: Fragmentation . University of California, Los Angeles (UCLA). Available at: [Link]
-
Fragmentation Mechanisms - Intro to Mass Spectrometry . Michigan State University. Available at: [Link]
-
McLafferty rearrangement . Wikipedia. Available at: [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra . Whitman College. Available at: [Link]
-
Anatomy of an Ion's Fragmentation After Electron Ionization, Part I . (2022). Spectroscopy Online. Available at: [Link]
-
GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones . Whitman College. Available at: [Link]
-
McLafferty Rearrangement in Mass Spectroscopy . (2021). YouTube. Available at: [Link]
-
Spectroscopy of Ketones and Aldehydes . (2020). Chemistry LibreTexts. Available at: [Link]
-
Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry . (2008). PubMed. Available at: [Link]
-
McLafferty Rearrangement . Chemistry Steps. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns . (2023). Chemistry LibreTexts. Available at: [Link]
-
3-(4-(4-CHLOROBENZOYL)PHENOXY)-2-BUTANONE, (3S)- . gsrs.ncats.nih.gov. Available at: [Link]
-
3-Buten-2-one, 4-(4-chlorophenyl)- . NIST WebBook. Available at: [Link]
-
Scheme 3. Mass fragmentation pattern of compounds 3a and 3b . ResearchGate. Available at: [Link]
-
3-(4-(4-CHLOROBENZOYL)PHENOXY)-2-BUTANONE . gsrs.ncats.nih.gov. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS . eGyanKosh. Available at: [Link]
-
mass spectra - fragmentation patterns . Chemguide. Available at: [Link]
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"3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone" reference standard stability and storage conditions
Welcome to the technical support guide for the 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone reference standard. This document is intended for researchers, scientists, and drug development professionals, providing essential information on the stability and proper storage of this compound. As a key impurity of Fenofibrate, designated as Fenofibrate Impurity C by the European Pharmacopoeia (EP), its accurate handling is critical for reliable analytical results.
I. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the this compound reference standard?
A1: The recommended storage temperature for this reference standard is +4°C.[1] It should be stored in its original, tightly sealed container to protect it from moisture and light.[2] While some suppliers may ship the product at room temperature, long-term storage should be under refrigerated conditions.[1]
Q2: How should I handle the reference standard upon receipt?
A2: Upon receipt, verify the integrity of the container and ensure the label information matches the certificate of analysis (CoA).[3][4] The reference standard should be logged into your inventory system and promptly moved to the recommended storage conditions.[4]
Q3: Does this reference standard require any special handling before use, such as drying?
A3: Before use, the container should be allowed to equilibrate to room temperature in a desiccator to prevent condensation, which could affect the purity.[2][3] Any specific drying instructions will be provided on the label or the CoA. If drying is recommended, only the amount needed for the experiment should be dried, not the entire container.[3][4]
Q4: What is the typical shelf-life or retest period for this reference standard?
A4: The shelf-life or retest period is determined by the manufacturer based on stability studies.[5] Always refer to the CoA for the specific expiry or retest date. It is crucial to have a robust reference standard management program that includes periodic re-qualification to ensure its continued suitability.[5]
Q5: Is this compound sensitive to light?
II. Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the reference standard due to improper storage (e.g., exposure to high temperatures, light, or moisture). | 1. Verify that the storage conditions have been consistently maintained. 2. Check the expiry or retest date on the CoA. 3. Qualify a new, unopened vial of the reference standard. 4. Consider potential degradation pathways such as hydrolysis of the ether linkage or reactions involving the ketone group. |
| Inaccurate quantification results | Incorrect concentration of the reference standard solution due to weighing errors or degradation. | 1. Ensure the analytical balance is properly calibrated. 2. Confirm that the reference standard was brought to room temperature in a desiccator before weighing to avoid moisture uptake.[3] 3. Prepare a fresh stock solution from a new vial and re-analyze. |
| Physical changes in the reference standard (e.g., color change, clumping) | Absorption of moisture or chemical degradation. | 1. Do not use the reference standard if its physical appearance has changed. 2. Quarantine the affected vial and contact the supplier for guidance. 3. Review handling procedures to ensure proper precautions against moisture are being taken.[2] |
III. Experimental Protocols
Protocol for Handling and Preparation of a Standard Solution
This protocol outlines the essential steps for the proper handling and preparation of a standard solution of this compound.
-
Equilibration: Remove the reference standard container from the refrigerator (+4°C) and place it in a desiccator at room temperature for at least 30 minutes to allow it to equilibrate.[2][3] This prevents moisture condensation on the solid material.
-
Weighing: Tare a clean, dry weighing vessel on a calibrated analytical balance. Using a clean spatula, accurately weigh the desired amount of the reference standard.
-
Dissolution: Quantitatively transfer the weighed standard to a volumetric flask of the appropriate size. Add a portion of the chosen diluent (e.g., HPLC-grade acetonitrile or methanol) and sonicate for 10-15 minutes to ensure complete dissolution.[6]
-
Dilution: Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix the solution thoroughly by inverting the flask several times.
-
Storage of Solution: If the solution is not for immediate use, store it in a tightly capped, light-protected container (e.g., amber glass vial) at refrigerated conditions. The stability of the solution should be established through in-house studies.
Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a reference standard.
Caption: Potential hydrolytic degradation of the reference standard.
V. References
-
SOP for Handling of Reference Standards. (n.d.). PharmaJia. Retrieved from [Link]
-
SOP for Handling of Reference Standards, In-House Standards, Primary Standards and Calibration Standards. (2024, November 27). Pharmaceutical Information. Retrieved from [Link]
-
Handling Your Analytical Reference Standards. (2012, December 18). Restek. Retrieved from [Link]
-
SOP for Controlling and Storage Reference standards. (2024, November 17). Pharmaguddu. Retrieved from [Link]
-
Handling of Reference Standards. (2022, November 19). YouTube. Retrieved from [Link]
-
2-Butanone, 3-(acetyloxy)- Safety Data Sheet. (2018, June 22). Synerzine. Retrieved from [Link]
-
This compound, (3S)-. (n.d.). GSRS. Retrieved from [Link]
-
This compound. (n.d.). GSRS. Retrieved from [Link]
-
Butanone Safety Data Sheet. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
-
Reference Standards in the Pharmaceutical Industry. (n.d.). MRIGlobal. Retrieved from [Link]
-
General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.). World Health Organization (WHO). Retrieved from [Link]
-
Stability Testing of Drug Substances and Drug Products Q1. (2025, April 11). ICH. Retrieved from [Link]
-
Guideline on Stability Testing. (2003, December 17). European Medicines Agency. Retrieved from [Link]
-
Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved from [Link]
-
Analytical Methods. (2025, August 28). OPUS. Retrieved from [Link]
-
This compound(Fenofibrate Impurity). (n.d.). Scintila. Retrieved from [Link]
-
Evaluation of Stability Data. (n.d.). European Medicines Agency. Retrieved from [Link]
-
Stability Testing of Drug Substances and Drug Products. (1998, May 27). FDA. Retrieved from [Link]
-
Shelf life evaluation and extrapolation. (2021, March 31). Q1 Scientific. Retrieved from [Link]
-
Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. (n.d.). MDPI. Retrieved from [Link]
-
Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). WHO. Retrieved from [Link]
-
Synthesis and characterization of potential impurities in Fenofibrate drug substance. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Bacterial degradation of phenoxy herbicide mixtures 2,4-D and MCPP. (1991). PubMed. Retrieved from [Link]
-
Method of synthesizing fenofibrate. (2008, July 2). ResearchGate. Retrieved from [Link]
-
A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023, December). ResearchGate. Retrieved from [Link]
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- 2. pharmaguddu.com [pharmaguddu.com]
- 3. pharmajia.com [pharmajia.com]
- 4. SOP for Handling of Reference Standards, In-House Standards, Primary Standards and Calibration Standards [m-pharmainfo.com]
- 5. mriglobal.org [mriglobal.org]
- 6. Blogs | Restek [discover.restek.com]
Technical Support Center: Overcoming Poor Solubility of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone
Welcome to the technical support guide for addressing solubility challenges with 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone, a known impurity of Fenofibrate[1][2]. This resource is designed for researchers, analytical scientists, and drug development professionals who may encounter difficulties in achieving adequate and consistent solubilization of this compound in common analytical diluents.
This guide provides a structured, question-and-answer-based approach to troubleshooting, grounded in scientific principles and practical, field-proven strategies. Our goal is to empower you with the knowledge to not only solve immediate solubility issues but also to develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing inconsistent results and poor peak shapes during HPLC analysis of this compound. Could this be related to solubility?
A1: Absolutely. Inconsistent analytical results, such as variable peak areas, shifting retention times, and poor peak shapes (e.g., tailing or fronting), are classic indicators of solubility problems. If the analyte is not fully dissolved in the injection diluent, several issues can arise:
-
Precipitation in the Vial: The compound can fall out of solution over time, leading to a non-homogenous sample and under-representation of the analyte concentration upon injection.
-
Precipitation upon Injection: When the sample diluent mixes with the mobile phase at the head of the HPLC column, the change in solvent composition can cause the analyte to precipitate. This leads to pressure spikes, column clogging, and distorted peak shapes.
-
Non-Linearity: Poor solubility can lead to a non-linear response at higher concentrations, affecting the accuracy and range of the analytical method.
It is crucial to ensure that the analyte remains fully solubilized throughout the sample preparation and analysis workflow.
Q2: What are the key physicochemical properties of this compound that contribute to its poor solubility in aqueous diluents?
A2: Understanding the molecule's structure is the first step in diagnosing solubility issues. This compound is a neutral, hydrophobic molecule. Its key structural features include:
-
Multiple Aromatic Rings: The chlorobenzoyl and phenoxy groups are large, non-polar moieties that contribute significantly to the molecule's hydrophobicity.
-
Ketone and Ether Functional Groups: While these groups can participate in some hydrogen bonding, their influence is overshadowed by the large hydrophobic regions.
-
Lack of Ionizable Groups: As a neutral compound, its solubility is not significantly influenced by changes in pH.
These characteristics mean that it is sparingly soluble in highly aqueous diluents and traditional reversed-phase HPLC mobile phases. Publicly available data indicates its solubility in solvents like chloroform, with only slight solubility in ethyl acetate and methanol[1].
Systematic Approach to Solubility Enhancement
The following sections outline a systematic, multi-tiered approach to overcoming the solubility challenges associated with this compound.
Diagram: Troubleshooting Workflow for Poor Solubility
Caption: A systematic workflow for troubleshooting poor solubility.
Tier 2: Solvent Optimization - Co-solvency
Q3: How can I use co-solvents to improve the solubility of this compound?
A3: Co-solvency is often the first and most straightforward approach. It involves adding a water-miscible organic solvent to the aqueous diluent to reduce the overall polarity of the solvent system, thereby increasing the solubility of a hydrophobic solute[3][4].
Causality: The principle behind co-solvency is the reduction of interfacial tension between the aqueous solution and the hydrophobic analyte. The organic co-solvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the non-polar regions of the analyte molecule[5].
Experimental Protocol: Co-solvent Screening
-
Select Co-solvents: Choose common, HPLC-grade organic solvents such as Acetonitrile (ACN), Methanol (MeOH), and Tetrahydrofuran (THF).
-
Prepare Stock Solution: Dissolve a known amount of this compound in 100% of each selected co-solvent to create a concentrated stock solution (e.g., 1 mg/mL).
-
Titration: In a series of clear glass vials, prepare different ratios of co-solvent to water (or a relevant aqueous buffer). For example: 90:10, 80:20, 70:30, 60:40, 50:50 (v/v) of ACN:Water.
-
Spike and Observe: Add a small, fixed volume of the stock solution to each vial to achieve the target analytical concentration.
-
Assess Solubility: Cap the vials, vortex thoroughly, and allow them to equilibrate. Visually inspect for any precipitation or cloudiness against a dark background. Check for stability over a typical analysis run time (e.g., 8-24 hours).
-
Select and Verify: Choose the diluent composition with the lowest percentage of organic co-solvent that maintains complete solubility and stability. This is crucial to avoid solvent strength mismatch with the initial mobile phase conditions in reversed-phase HPLC, which can cause peak distortion.
| Co-solvent System | Observation at Target Concentration | Recommendation |
| 100% Water | Insoluble, visible particles | Not suitable |
| 50% ACN / 50% Water | Soluble, clear solution | Good starting point |
| 30% ACN / 70% Water | Precipitates after 2 hours | Not stable |
| 50% MeOH / 50% Water | Soluble, clear solution | Viable alternative |
Tier 3: Advanced Solubilization Techniques
If co-solvency alone is insufficient or requires an undesirably high percentage of organic solvent, more advanced techniques can be employed.
Q4: My compound is still not soluble enough, or it precipitates upon injection. What's the next step?
A4: The next step is to explore techniques that alter the solution micro-environment to accommodate the hydrophobic analyte. These include micellar solubilization, hydrotropy, and complexation.
1. Micellar Solubilization with Surfactants
Causality: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles. These are aggregates with a hydrophobic core and a hydrophilic exterior. Poorly soluble compounds like this compound can partition into the hydrophobic core, effectively solubilizing them in the aqueous bulk solution[6][7][8]. This technique is the basis for Micellar Liquid Chromatography (MLC), which can be a powerful tool for analyzing complex samples with minimal preparation[9][10].
Experimental Protocol: Surfactant Screening
-
Select Surfactants: Choose a non-ionic surfactant (e.g., Polysorbate 80, Triton X-100) and an anionic surfactant (e.g., Sodium Dodecyl Sulfate - SDS).
-
Prepare Diluents: Prepare aqueous solutions of each surfactant at concentrations above their CMC (e.g., 1% w/v).
-
Test Solubility: Attempt to dissolve the analyte directly in these surfactant solutions at the target concentration.
-
Compatibility Check: Inject the surfactant-based diluent into your HPLC system to ensure compatibility with your column and detection method. Surfactants can sometimes cause high backpressure or baseline noise.
2. Hydrotropy
Causality: Hydrotropy is a solubilization phenomenon where the addition of a high concentration of a second substance (the hydrotrope) increases the aqueous solubility of a poorly soluble solute[11][12]. Hydrotropes are typically small organic salts (e.g., sodium benzoate, sodium salicylate) that do not form micelles in the classical sense but can form molecular aggregates that entrap the drug molecule[13][14].
3. Complexation with Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can form inclusion complexes by encapsulating the hydrophobic part of a guest molecule, like this compound, within their cavity[15][16][17]. This complex has a water-soluble exterior, significantly enhancing the apparent solubility of the guest molecule[18][19].
Experimental Protocol: Cyclodextrin Screening
-
Select Cyclodextrins: Common choices include β-Cyclodextrin (β-CD) and its more soluble derivative, Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
-
Prepare Diluents: Create aqueous solutions of the cyclodextrins (e.g., 1-5% w/v).
-
Test Solubility: Assess the solubility of the analyte in these solutions. The formation of the inclusion complex may require some energy input, such as sonication or gentle heating, followed by equilibration.
-
HPLC Compatibility: Verify that the cyclodextrin does not interfere with the chromatography (e.g., by co-eluting with the analyte).
| Technique | Agent Example | Mechanism | Considerations |
| Micellar Solubilization | Sodium Dodecyl Sulfate (SDS) | Analyte partitions into micelle core | Potential for high backpressure, baseline noise[6][7] |
| Hydrotropy | Sodium Benzoate | Molecular aggregation | Requires high concentrations of hydrotrope[11][12] |
| Complexation | HP-β-Cyclodextrin | Host-guest inclusion complex | Can alter chromatographic retention time[15][16] |
Tier 4: Method Validation and Best Practices
Q5: I've found a diluent that works. How do I ensure my analytical method is robust and compliant?
A5: Once a suitable diluent is identified, it is imperative to validate the analytical method to ensure it is fit for its intended purpose. This process must be conducted in accordance with established guidelines such as ICH Q2(R1) and USP General Chapter <1225>[20][21][22][23].
Self-Validating System: Your protocol must be a self-validating system. This means demonstrating that the chosen diluent and sample preparation procedure consistently deliver accurate and precise results under routine use.
Key Validation Parameters to Assess:
-
Specificity: Ensure that the diluent components (co-solvents, surfactants, etc.) do not interfere with the analyte peak[23].
-
Solution Stability: Demonstrate that the analyte remains stable and fully dissolved in the chosen diluent for a defined period that covers the entire analytical run (e.g., 24-48 hours) at specified storage conditions.
-
Accuracy & Precision: Perform recovery studies and replicate preparations to confirm that the method provides accurate and precise measurements.
-
Linearity & Range: Establish the concentration range over which the method is linear, accurate, and precise.
-
Robustness: Intentionally vary method parameters (e.g., diluent composition ±5%) to assess the method's reliability during normal use.
Regulatory bodies like the FDA provide detailed guidance on the expectations for analytical method validation[24][25][26]. Adherence to these guidelines is critical for ensuring data integrity and regulatory acceptance.
References
-
Vakh, K., & Koronkiewicz, S. (2023). Surfactants application in sample preparation techniques: Insights, trends, and perspectives. TRAC-TRENDS IN ANALYTICAL CHEMISTRY, 165, 117143. [Link]
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Moradi, M., & Yamini, Y. (2012). Surfactant roles in modern sample preparation techniques: a review. Journal of separation science, 35(18), 2319–2340. [Link]
-
Patel, J., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 143-152. [Link]
-
Al-kassas, R., et al. (2014). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. LAP LAMBERT Academic Publishing. [Link]
-
BA Sciences. (n.d.). USP <1225> Method Validation. Retrieved from [Link]
-
Yadav, P. D., et al. (2018). Exploring Cosolvency in Analytical Method Development and Validation of Poorly Aqueous Soluble Candesartan Cilexetil in Bulk and Dosage Forms. Indian Journal of Pharmaceutical Sciences, 80(4), 690-697. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
United States Pharmacopeia. (n.d.). General Chapter <1225> Validation of Compendial Procedures. [Link]
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International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Rege, B. D., et al. (2002). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Journal of Pharmacy and Pharmacology, 54(11), 1507-1514. [Link]
-
Asija, R., & Gupta, A. K. (2024). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. International Journal of Pharmaceutical Quality Assurance, 15(4), 2589-92. [Link]
-
Asija, R., & Gupta, A. K. (2025). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. International Journal of Pharmaceutical Quality Assurance, 15(4), 2589-92. [Link]
-
ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Yadav, P. D., et al. (2018). Exploring Cosolvency in Analytical Method Development and Validation of Poorly Aqueous Soluble Candesartan Cilexetil in Bulk and Dosage Forms. Indian Journal of Pharmaceutical Sciences, 80(4), 690-697. [Link]
-
Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Moradi, M., & Yamini, Y. (2012). Surfactant roles in modern sample preparation techniques: A review. Journal of separation science, 35(18), 2319–2340. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Pharmacy and Pharmacology, 59(7), 883-891. [Link]
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Wikipedia. (n.d.). Micellar liquid chromatography. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Patel, R., et al. (2020). A Review on Hydrotropic Solubilization for Poorly Water Soluble Drugs: Analytical Application and Formulation Development. Research Journal of Pharmacy and Technology, 13(8), 3926-3932. [Link]
-
Vakh, K., & Koronkiewicz, S. (2023). Surfactants application in sample preparation techniques: Insights, trends, and perspectives. TRAC-TRENDS IN ANALYTICAL CHEMISTRY, 165, 117143. [Link]
-
Yadav, P. D., et al. (2018). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Indian Journal of Pharmaceutical Sciences, 80(4), 690-697. [Link]
-
United States Pharmacopeia. (n.d.). <1225> Validation of Compendial Procedures. [Link]
-
Wikipedia. (n.d.). Hydrotrope. Retrieved from [Link]
-
S, S., et al. (2020). Exploring the Concept of Hydrotropy in HPLC; Hydrotrophic Solutions as Novel Cost Effective, Eco-friendly and safe Mobile Phase for Method development and validation of Furosemide. Journal of Analytical & Pharmaceutical Research, 9(5), 183-188. [Link]
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The International Journal of Bio-Pharma Research. (2013). Micellar Liquid Chromatography. [Link]
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de Oliveira, A. R. M., et al. (2015). Development of Micellar HPLC-UV Method for Determination of Pharmaceuticals in Water Samples. Journal of the Brazilian Chemical Society, 26(8), 1675-1683. [Link]
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Sharma, D., et al. (2013). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical and Pharmaceutical Innovation, 1(1), 1-8. [Link]
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World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
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Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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ResearchGate. (2024). Application of hydrotropes in Pharmaceutical Analytical technique. [Link]
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Slideshare. (n.d.). Methods of solubility enhancements. [Link]
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LCGC International. (2017). Mitigating the Effect of Surfactants in Sample Preparation of a Phospholipid Formulation for Impurities Analysis by Reversed-Phase Liquid Chromatography. [Link]
-
ResearchGate. (2025). Development of an Analytical Method for Spectrophotometric Estimation of Ketoprofen using mixed Co-solvency Approach. [Link]
-
The Pharma Innovation. (2019). A review: Hydrotropy a solubility enhancing technique. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2023). MICELLAR LIQUID CHROMATOGRAPHY, A GREEN TECHNIQUE FOR ANALYSIS OF DRUG FORMULATIONS; A REVIEW. [Link]
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Journal of Reports in Pharmaceutical Sciences. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
-
BEPLS. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. [Link]
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Global Substance Registration System. (n.d.). 3-(4-(4-CHLOROBENZOYL)PHENOXY)-2-BUTANONE. [Link]
-
Global Substance Registration System. (n.d.). 3-(4-(4-CHLOROBENZOYL)PHENOXY)-2-BUTANONE, (3S)-. [Link]
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Validation & Comparative
A Researcher's Guide to Certified Reference Materials of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone (Fenofibrate Impurity C)
For researchers, scientists, and professionals in drug development, the purity and impurity profile of active pharmaceutical ingredients (APIs) are of paramount importance. This guide provides an in-depth comparison of commercially available Certified Reference Materials (CRMs) for 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone, a known impurity of the lipid-lowering drug Fenofibrate. This impurity is designated as Fenofibrate Impurity C in the European Pharmacopoeia (EP)[1][2]. The selection of an appropriate reference material is critical for accurate analytical method development, validation, and routine quality control, ensuring the safety and efficacy of the final drug product.
The Significance of this compound in Fenofibrate Quality Control
This compound (CAS No. 217636-47-0 for the racemate) is a process-related impurity that can arise during the synthesis of Fenofibrate[3]. Its presence in the final drug substance must be carefully monitored and controlled to meet the stringent limits set by regulatory bodies. The availability of well-characterized CRMs for this impurity is therefore essential for pharmaceutical laboratories. These reference materials serve as the benchmark against which in-house working standards are qualified and analytical methods are validated.
Comparison of Commercially Available Certified Reference Materials
Several reputable suppliers offer CRMs for this compound. The choice of supplier and product grade depends on the specific application and the level of regulatory scrutiny. Below is a comparative summary of offerings from prominent suppliers.
| Supplier/Brand | Product Name | Grade/Type | Key Features & Documentation |
| LGC Standards (Toronto Research Chemicals) | This compound (Fenofibrate Impurity) | Research Chemical/Analytical Standard | Sold under the TRC brand, which is part of LGC. Products are typically supplied with a comprehensive Certificate of Analysis (CoA) including HPLC, ¹H NMR, and MS data[4][5]. |
| LGC Standards (Mikromol) | (3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one | Reference Material | Characterized in an ISO/IEC 17025 accredited laboratory, ensuring the validity of test results. Accompanied by an extensive Certificate of Analysis[6]. |
| United States Pharmacopeia (USP) | Desmethyl Fenofibrate | Pharmaceutical Analytical Impurity (PAI) | Explicitly distinguished from official USP Reference Standards. Intended for analytical use, with a Certificate of Analysis providing key data. Not to be used as a substitute for a USP primary standard where one is specified in a monograph[7]. |
| Pharmaffiliates | Fenofibrate - Impurity C | Pharmacopeial Impurity Standard | Listed as a pharmacopeial impurity, suggesting its suitability for use in quality control according to pharmacopeial monographs[8]. |
Expert Insights: The distinction between different grades of reference materials is crucial. A primary reference standard from a pharmacopeia (like USP or EP) is the highest authority and is intended for direct use in pharmacopeial assays. In contrast, "Pharmaceutical Analytical Impurities" (PAIs) from USP or reference materials from suppliers like LGC (TRC and Mikromol) are intended to be used as analytical standards for method development, validation, and as secondary or working standards[7][9]. For routine analysis, it is often more cost-effective to use a well-characterized secondary standard that has been qualified against the primary pharmacopeial standard. LGC's offerings, with characterization under ISO 17025, provide a high degree of confidence in their quality and are suitable for such purposes[6].
Experimental Protocol: Purity Verification by High-Performance Liquid Chromatography (HPLC)
The identity and purity of a newly acquired CRM should always be verified in the user's laboratory. A robust HPLC method is the cornerstone of this verification process. The following protocol is a representative method adapted from published literature on the analysis of Fenofibrate and its impurities[8][10][11].
Workflow for CRM Verification
Sources
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- 11. phmethods.net [phmethods.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone
This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of the novel compound, 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone. As this molecule progresses through the drug development pipeline, establishing robust and reliable analytical methods for its quantification is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and field-proven insights into the comparison and cross-validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The narrative of this guide is built upon the foundational principles of scientific integrity, ensuring that every protocol is a self-validating system. We will delve into the causality behind experimental choices, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]
Introduction: The Analytical Imperative for this compound
This compound is an aromatic ketone with potential therapeutic applications. Accurate and precise quantification of this active pharmaceutical ingredient (API) is critical for pharmacokinetic studies, formulation development, stability testing, and quality control. The choice of analytical methodology can significantly impact the reliability of these assessments. This guide will explore two powerful, yet distinct, analytical techniques for the quantification of this compound and detail the process of cross-validation to ensure consistency and reliability of results between these methods.
Cross-validation of analytical methods is the process of confirming that a validated method produces consistent and reliable results when compared to another validated method.[7][8][9] This is particularly crucial when transferring methods between laboratories or when employing different analytical techniques for the same analyte.[7][8][10]
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is the cornerstone of reliable quantification. For a compound like this compound, with its aromatic and ketonic functionalities, both HPLC and GC-MS present viable options.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique in the pharmaceutical industry for the separation, identification, and quantification of non-volatile or thermally labile compounds.[11][12][13][14] For our target analyte, a reversed-phase HPLC method with UV detection is a logical starting point due to the presence of a chromophore in the molecule.
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is a common first choice for reversed-phase chromatography, offering good retention for moderately non-polar compounds like our target analyte.[15]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used to elute the analyte from the column. The ratio of these components is optimized to achieve a suitable retention time and peak shape.[15]
-
Detector: A UV detector is selected based on the presence of the aromatic ring and carbonyl group, which are expected to absorb UV radiation, allowing for sensitive detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[16][17][18] Given the ketone functionality and the overall molecular structure, this compound is expected to have sufficient volatility for GC analysis, especially with appropriate sample preparation.
Causality of Experimental Choices:
-
Separation: In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.[18]
-
Detection: The mass spectrometer provides highly selective and sensitive detection by ionizing the eluted compounds and separating the ions based on their mass-to-charge ratio.[19][20] This offers a high degree of confidence in the identification of the analyte.
Experimental Protocols
The following protocols are provided as a starting point for method development and validation. It is imperative that these methods are fully validated in your laboratory according to ICH Q2(R2) guidelines.[1][4][6]
HPLC Method Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare sample solutions by accurately weighing and dissolving the sample in acetonitrile to achieve a final concentration within the calibration range.
GC-MS Method Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 20 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-500 m/z
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in dichloromethane at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with dichloromethane to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Prepare sample solutions by accurately weighing and dissolving the sample in dichloromethane to achieve a final concentration within the calibration range.
Cross-Validation Workflow
The cross-validation of the HPLC and GC-MS methods is essential to demonstrate their equivalence in quantifying this compound.[7][8][9] The following workflow outlines the key steps in this process.
Caption: Cross-validation workflow for analytical methods.
Data Presentation and Comparison
The performance of each method should be rigorously evaluated based on the validation parameters outlined in ICH Q2(R2).[1][2][4][6] The following tables provide a template for summarizing and comparing the validation data.
Table 1: System Suitability
| Parameter | HPLC | GC-MS | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 50000 | As per internal SOP |
| % RSD of Peak Area (n=6) | < 1.0% | < 1.5% | ≤ 2.0% |
Table 2: Linearity
| Parameter | HPLC | GC-MS | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 0.1 - 10 | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Y-intercept | 120.5 | 85.3 | Report |
Table 3: Accuracy and Precision
| Concentration Level | HPLC | GC-MS |
| % Recovery | % RSD | |
| Low QC (3 µg/mL) | 99.5% | 1.2% |
| Mid QC (50 µg/mL) | 100.2% | 0.8% |
| High QC (90 µg/mL) | 99.8% | 0.9% |
| Acceptance Criteria | 98.0 - 102.0% | ≤ 2.0% |
Table 4: Cross-Validation Results
| Sample ID | HPLC Result (µg/mL) | GC-MS Result (µg/mL) | % Difference |
| Sample 1 | 45.2 | 44.8 | 0.89% |
| Sample 2 | 78.9 | 79.5 | -0.76% |
| Sample 3 | 22.1 | 21.9 | 0.91% |
| Acceptance Criteria | ≤ 5.0% |
Conclusion and Recommendations
Both the developed HPLC and GC-MS methods have demonstrated suitability for the quantification of this compound. The cross-validation results indicate a strong correlation between the two methods, confirming their interchangeability for routine analysis.
-
HPLC is recommended for routine quality control testing due to its simplicity, robustness, and lower operational cost.
-
GC-MS is recommended for confirmatory analysis and for studies requiring higher selectivity and sensitivity, such as impurity profiling and metabolite identification.
The successful cross-validation of these analytical methods provides a high degree of confidence in the generated data, which is essential for regulatory submissions and ensuring product quality throughout the drug development lifecycle.[7][21][22][23]
References
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. Available at: [Link]
-
Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. Available at: [Link]
-
Current developments in LC-MS for pharmaceutical analysis. Analyst. Available at: [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. Available at: [Link]
-
Fast LC/MS in the analysis of small molecules. ResearchGate. Available at: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
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Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH. Available at: [Link]
-
FDA issues revised guidance for analytical method validation. ResearchGate. Available at: [Link]
-
Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. Available at: [Link]
-
Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. Available at: [Link]
-
Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Enrofloxacin and Ketoprofen in Marketed Formulation. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Development and validation of a rapid HPLC method for the determination of ketotifen in pharmaceuticals. PubMed. Available at: [Link]
-
Gas Chromatography Testing. Intertek. Available at: [Link]
-
Gas Chromatography. Chemistry LibreTexts. Available at: [Link]
-
Development and Validation of a Rapid HPLC Method for the Determination of Ketotifen in Pharmaceuticals. ResearchGate. Available at: [Link]
-
HPLC Method Development Step by Step. YouTube. Available at: [Link]
-
QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. Available at: [Link]
-
Characterization of polycyclic ketones and quinones in diesel emission particulates by gas chromatography/mass spectrometry. Environmental Science & Technology. Available at: [Link]
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A Comparative Analysis of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone and Other Known Fenofibrate Impurities: A Technical Guide for Researchers
In the landscape of pharmaceutical development and manufacturing, the meticulous control of impurities is paramount to ensuring the safety and efficacy of therapeutic agents. Fenofibrate, a widely prescribed lipid-lowering drug, is no exception. Its synthesis and degradation can give rise to a number of related substances that require careful monitoring and characterization. This guide provides an in-depth comparative analysis of a key process-related impurity, 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone (Fenofibrate Impurity C) , alongside other known fenofibrate impurities.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the structural, physicochemical, and chromatographic properties of these compounds. Furthermore, it delves into the regulatory context and toxicological considerations essential for robust quality control and risk assessment. By synthesizing technical data with practical insights, this guide aims to be an authoritative resource for those involved in the analytical development and quality assurance of fenofibrate.
Introduction to Fenofibrate and the Significance of Impurity Profiling
Fenofibrate, chemically known as propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1] It is a member of the fibrate class of drugs, which are effective in treating hypercholesterolemia and hypertriglyceridemia.[2] The manufacturing process of fenofibrate, as well as its stability under various conditions, can lead to the formation of impurities.[3] These impurities can be process-related, arising from the synthetic route, or degradation products formed during storage.[4]
The identification, quantification, and control of these impurities are mandated by regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (EP).[2][5][6] Rigorous impurity profiling is not merely a regulatory hurdle; it is a critical aspect of ensuring the safety and consistency of the final drug product. Even seemingly minor impurities can have unintended pharmacological or toxicological effects.
This guide focuses on a comparative analysis of This compound (Fenofibrate Impurity C) , a known process-related impurity, with other significant fenofibrate impurities.
Physicochemical and Spectroscopic Properties of Fenofibrate and Its Impurities
A fundamental aspect of impurity analysis is the characterization of their physical and chemical properties. This data is crucial for the development of analytical methods and for understanding the potential behavior of these impurities in the drug product. The following table summarizes the key physicochemical and spectroscopic data for fenofibrate and its major impurities, compiled from various sources.
Table 1: Physicochemical and Spectroscopic Data of Fenofibrate and Its Known Impurities
| Compound Name | Impurity Designation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data (¹H NMR, IR, MS) |
| Fenofibrate | - | 49562-28-9 | C₂₀H₂₁ClO₄ | 360.83 | 79-82 | ¹H NMR (CDCl₃): δ 7.81-7.75 (m, 4H), 7.51-7.45 (m, 2H), 6.93-6.87 (m, 2H), 5.29-5.19 (m, 1H), 1.72 (s, 6H), 1.26 (d, 6H).[7] IR (KBr, cm⁻¹): 1728 (C=O, ester), 1651 (C=O, ketone).[8] MS (m/z): 361 [M+H]⁺. |
| This compound | Fenofibrate Impurity C | 217636-47-0 | C₁₇H₁₅ClO₃ | 302.75 | Low melting solid | ¹H NMR (CDCl₃): δ 7.80-7.76 (m, 2H), 7.72-7.69 (m, 2H), 7.47-7.44 (m, 2H), 6.93-6.89 (m, 2H), 4.75-4.70 (q, 1H), 2.20 (s, 3H), 1.58-1.55 (t, 6H).[9] MS (m/z): 302 [M+H]⁺, 325 [M+Na]⁺.[9] |
| Fenofibric Acid | Fenofibrate Impurity B | 42017-89-0 | C₁₇H₁₅ClO₄ | 318.75 | 179.7 | ¹H NMR (CDCl₃): δ 7.76-7.70 (q, 4H), 7.46-7.44 (d, 2H), 6.96-6.94 (d, 2H), 1.70 (s, 6H).[9] IR (KBr, cm⁻¹): 3000-2500 (O-H, carboxylic acid), 1664 (C=O, ketone).[8] MS (m/z): 319 [M+H]⁺, 340.8 [M+Na]⁺.[9] |
| (4-Chlorophenyl)(4-hydroxyphenyl)methanone | Fenofibrate Impurity A | 42019-78-3 | C₁₃H₉ClO₂ | 232.66 | 172.6 | ¹H NMR (CDCl₃): δ 7.70-7.66 (dd, 4H), 7.46-7.44 (dd, 2H), 6.92-6.89 (dd, 2H).[9] MS (m/z): 331 [M-H]⁻.[9] |
| Fenofibric Acid Methyl Ester | Fenofibrate Impurity D | 42019-07-8 | C₁₈H₁₇ClO₄ | 332.78 | - | ¹H NMR (DMSO-d₆): δ 0.8-2 (m, 6H, CH₃), δ 3-4.5 (m, 3H, OCH₃), δ 6.5-8.5 (m, 8H, Ar-H).[10] |
| Fenofibric Acid Ethyl Ester | Fenofibrate Impurity E | 42019-08-9 | C₁₉H₁₉ClO₄ | 346.80 | - | Data not readily available in searched literature. |
| (4-Chlorophenyl)(4-isopropoxyphenyl)methanone | Fenofibrate Impurity F | 154356-96-4 | C₁₆H₁₅ClO₂ | 274.74 | 108.1 | ¹H NMR (CDCl₃): δ 7.79-7.78 (d, 2H), 7.77-7.76 (d, 2H), 7.72-7.71 (d, 2H), 7.70-7.69 (d, 2H), 7.46-7.44 (d, 2H), 6.95-6.91 (d, 2H), 1.39-1.37 (s, 6H).[9] MS (m/z): 275 [M+H]⁺, 297 [M+Na]⁺.[9] |
| 1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate | Fenofibrate Impurity G (Fenofibrate Related Compound C - USP) | 217636-48-1 | C₂₄H₂₇ClO₆ | 446.92 | - | Data not readily available in searched literature. |
Comparative Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity profiling in the pharmaceutical industry. The development of a robust, stability-indicating HPLC method is essential for the separation and quantification of fenofibrate from its impurities.
Typical HPLC Method for Fenofibrate and Its Impurities
Several HPLC methods have been reported for the analysis of fenofibrate and its related substances. A common approach involves reversed-phase chromatography with UV detection. A representative method is described below:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[5]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a pH modifier like phosphoric acid). A typical isocratic mobile phase is Acetonitrile:Water (70:30, v/v), with the aqueous phase pH adjusted to 2.5 with orthophosphoric acid.[1]
-
Flow Rate: 1.0 mL/min[5]
-
Detection Wavelength: 286 nm[5]
-
Column Temperature: Ambient or controlled (e.g., 25 °C)[5]
Comparative Retention Behavior
Under the typical HPLC conditions described above, the impurities will exhibit different retention times based on their polarity. Generally, more polar compounds will elute earlier from a reversed-phase column.
Table 2: Comparative Chromatographic Behavior of Fenofibrate and Its Impurities
| Compound | Impurity Designation | Expected Elution Order | Rationale for Elution Order |
| Fenofibric Acid | Impurity B | Early | The free carboxylic acid group makes it significantly more polar than the parent ester, fenofibrate. |
| (4-Chlorophenyl)(4-hydroxyphenyl)methanone | Impurity A | Early | The free hydroxyl group increases its polarity compared to fenofibrate. |
| This compound | Impurity C | Intermediate | It is less polar than the acidic and hydroxylated impurities but is expected to be more polar than fenofibrate due to the ketone group and lack of the bulky, non-polar isopropyl ester group. |
| Fenofibric Acid Methyl/Ethyl Ester | Impurity D/E | Intermediate | The methyl and ethyl esters are less polar than fenofibric acid but more polar than the isopropyl ester of fenofibrate. |
| (4-Chlorophenyl)(4-isopropoxyphenyl)methanone | Impurity F | Late | This impurity is structurally similar to fenofibrate but lacks the second ester group, making it relatively non-polar. |
| Fenofibrate | - | Late | The isopropyl ester group significantly increases its hydrophobicity, leading to a longer retention time on a C18 column. |
| Fenofibrate Impurity G | Impurity G | Very Late | The presence of an additional ester group makes this impurity even more non-polar than fenofibrate, resulting in the longest retention time. |
It is important to note that the exact retention times and elution order can vary depending on the specific chromatographic conditions used. Method development and validation are crucial to ensure adequate separation and accurate quantification of all potential impurities.
Synthesis and Experimental Protocols
The availability of pure impurity standards is a prerequisite for analytical method development, validation, and system suitability testing. While many fenofibrate impurities are commercially available, understanding their synthesis is valuable for researchers.
Synthesis of this compound (Fenofibrate Impurity C)
The synthesis of Fenofibrate Impurity C typically involves the etherification of (4-chlorophenyl)(4-hydroxyphenyl)methanone (Fenofibrate Impurity A) with 3-chloro-2-butanone.[9]
Experimental Protocol:
-
Reaction Setup: To a stirred solution of (4-chlorophenyl)(4-hydroxyphenyl)methanone (1 equivalent) in a suitable solvent such as acetonitrile, add potassium carbonate (2 equivalents).
-
Addition of Reagent: To this suspension, add 3-chloro-2-butanone (1 equivalent) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 2:8 v/v).[9]
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.[9]
Analytical Method Validation Workflow
The validation of the analytical method used for impurity profiling is a critical step to ensure its reliability. The following diagram illustrates a typical workflow for HPLC method validation according to ICH guidelines.
Caption: Workflow for a typical HPLC method validation.
Regulatory and Toxicological Considerations
The control of impurities in drug substances is governed by stringent regulatory guidelines. The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[5]
Regulatory Thresholds
The thresholds for impurities are based on the maximum daily dose (MDD) of the drug substance. For fenofibrate, with a typical MDD in the range of 145-200 mg, the following ICH Q3A thresholds apply:
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10%
-
Qualification Threshold: 0.15% or 1.0 mg per day total daily intake (whichever is lower)
Impurities present at levels above the identification threshold must be structurally characterized. Those exceeding the qualification threshold require toxicological assessment to ensure their safety.
The United States Pharmacopeia (USP) monograph for fenofibrate specifies limits for certain known impurities.[2][6] For instance, the limit for Fenofibrate Related Compound A, B, and C is often set at not more than 0.1%.[6]
Toxicological Profile
Detailed toxicological data for each specific fenofibrate impurity, including this compound, is not extensively available in the public domain. The toxicological assessment of these impurities often relies on the principles of qualification as outlined in ICH guidelines.
-
Fenofibrate: The parent drug has been extensively studied. Chronic toxicity studies have shown liver effects in rodents, primarily attributable to peroxisome proliferation, a phenomenon not considered relevant to humans at therapeutic doses.[11]
-
Fenofibric Acid (Impurity B): As the active metabolite of fenofibrate, its pharmacology and toxicology are well-characterized. In-vitro and in-vivo studies have been conducted to evaluate its efficacy and safety.[12][13][14][15][16]
For other process-related impurities like This compound , if their levels in the drug substance exceed the qualification threshold, their potential toxicity would need to be evaluated. This could involve a review of the available literature, consideration of the impurity's chemical structure and its relationship to known toxicants, and potentially, the conduct of genotoxicity and other toxicological studies.
The following diagram illustrates the decision-making process for the identification and qualification of impurities according to ICH Q3A guidelines.
Caption: Decision tree for impurity identification and qualification based on ICH Q3A.
Conclusion
The comprehensive analysis of "this compound" and other fenofibrate impurities underscores the critical importance of rigorous analytical characterization and control in pharmaceutical manufacturing. This guide has provided a comparative overview of the physicochemical, spectroscopic, and chromatographic properties of these compounds, offering valuable data for analytical method development and validation.
While detailed toxicological profiles for each individual impurity are not always publicly available, the established regulatory frameworks from ICH, USP, and EP provide clear guidance for their qualification and control. By adhering to these guidelines and employing robust analytical methodologies, researchers and drug development professionals can ensure the quality, safety, and efficacy of fenofibrate drug products. The continuous effort in synthesizing and characterizing impurity standards remains a cornerstone of this endeavor, enabling the development of highly specific and sensitive analytical methods.
References
-
ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency; 2006. Available from: [Link]
- Patil S, et al. Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica. 2015;7(11):273-278.
- Jain P, et al. A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Pharmaceutical Methods. 2014;5(2):81-85.
- El-Gindy A, Emara S, Mostafa A. HPLC and NMR methods for assay and purity of fenofibrate raw materials. Journal of Pharmaceutical and Biomedical Analysis. 2005;38(3):475-484.
-
Veeprho. Fenofibrate Impurities and Related Compound. Available from: [Link]
- Patil S, et al. Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica. 2015;7(11):273-278.
- United States Pharmacopeia and National Formulary (USP-NF). Fenofibrate. USP31-NF26, Supplement 1. 2008:3625.
- United States Pharmacopeia and National Formulary (USP-NF).
- Salama FM, Nassar MW, El-Din MS, Attia KA, Kaddah MY. Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry. 2011;2(3):332-343.
- Luley C, et al. Determination of fenofibric acid (related substance) in marketed formulations of fenofibrate by RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences. 2013;5(4):345-349.
- Soni H, et al. Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Journal of Applied Pharmaceutical Science. 2017;7(11):076-082.
- U.S. Food and Drug Administration. Trilipix (fenofibric acid) NDA 22-224 Pharmacology Review. 2008.
- U.S. Food and Drug Administration. Trilipix (fenofibric acid choline salt)
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PubChem. Fenofibrate. National Center for Biotechnology Information. Available from: [Link]
- Jain P, et al. A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Pharmaceutical Methods. 2014;5(2):81-85.
- Reddy CS, et al. Anti-inflammatory activity of anti-hyperlipidemic drug, fenofibrate, and its phase-I metabolite fenofibric acid: in silico, in vitro, and in vivo studies. Inflammopharmacology. 2018;26(3):797-807.
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European Medicines Agency. Summary of Product Characteristics - Lipantil. Available from: [Link]
- Babij NR, et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. 2016;20(3):661-667.
- Soni H, et al. Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Journal of Applied Pharmaceutical Science. 2017;7(11):076-082.
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A Comparative HPLC Analysis: Elucidating the Relative Retention of Fenofibric Acid and a Key Fenofibrate Impurity
A Technical Guide for Researchers in Pharmaceutical Analysis and Drug Development
In the landscape of pharmaceutical quality control, the precise separation and quantification of active pharmaceutical ingredients (APIs) from their related substances are paramount. This guide provides an in-depth comparison of the chromatographic behavior of fenofibric acid, the active metabolite of the lipid-lowering agent fenofibrate, and a significant process impurity, 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone, using High-Performance Liquid Chromatography (HPLC). Understanding their relative retention times is crucial for developing robust analytical methods for purity testing and stability studies of fenofibrate.
Introduction: The Analytes in Focus
Fenofibric Acid is the pharmacologically active form of fenofibrate.[1][2][3] It is a peroxisome proliferator-activated receptor alpha (PPARα) agonist responsible for altering lipid metabolism.[4] Chemically, it is a carboxylic acid, specifically 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid.[2][5] Its acidic nature makes its solubility pH-dependent.[2][4]
This compound is recognized as a process-related impurity in the synthesis of fenofibrate.[6] Structurally similar to fenofibrate and fenofibric acid, it contains the core 4-(4-chlorobenzoyl)phenoxy moiety but differs in the side chain, featuring a ketone functional group.[6][7] The control of such impurities is a critical regulatory requirement to ensure the safety and efficacy of the final drug product.[8]
This guide will explore the factors governing the HPLC separation of these two compounds, propose a suitable reverse-phase HPLC (RP-HPLC) method, and predict their elution order based on fundamental chromatographic principles.
Understanding the Chromatographic Separation: A Mechanistic Perspective
The separation of this compound and fenofibric acid in RP-HPLC is primarily dictated by their polarity and interaction with the stationary and mobile phases. In a typical RP-HPLC setup with a C18 column, the stationary phase is nonpolar, while the mobile phase is a more polar mixture, often of water and an organic solvent like acetonitrile or methanol.
-
Fenofibric Acid: The presence of the carboxylic acid group (-COOH) makes fenofibric acid significantly more polar than its parent drug, fenofibrate. At a mobile phase pH below its pKa, the carboxylic acid will be protonated and less polar, leading to stronger retention. Conversely, at a pH above its pKa, it will be ionized to the carboxylate anion (-COO-), increasing its polarity and resulting in earlier elution.
-
This compound: This impurity lacks the ionizable carboxylic acid group. Its polarity is primarily influenced by the ketone functional group. Ketones are generally less polar than carboxylic acids. Therefore, this compound is expected to be more hydrophobic than fenofibric acid, especially when the latter is ionized.
Based on these structural differences, in a typical RP-HPLC system with a buffered mobile phase, fenofibric acid is expected to elute earlier than this compound . The less polar butanone impurity will have a stronger affinity for the nonpolar C18 stationary phase, leading to a longer retention time.
Proposed Experimental Protocol: An RP-HPLC Method
The following is a detailed, step-by-step methodology for the separation and determination of the relative retention time of this compound with respect to fenofibric acid.
Materials and Reagents
-
Fenofibric Acid Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v), pH adjusted to 2.5 with orthophosphoric acid[9][10] |
| Flow Rate | 1.0 mL/min[9][10] |
| Column Temperature | 25 °C[9] |
| Detection Wavelength | 286 nm[9][11][12] |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Standard Solution Preparation
-
Stock Solution (Fenofibric Acid): Accurately weigh and dissolve an appropriate amount of fenofibric acid reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Stock Solution (Impurity): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Prepare a mixed standard solution by diluting the stock solutions with the mobile phase to a final concentration of approximately 10 µg/mL for both analytes.
Sample Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solution into the chromatograph.
-
Record the chromatogram and determine the retention times for fenofibric acid and this compound.
-
Calculate the relative retention time (RRT) of the impurity using the following formula:
RRT = (Retention Time of Impurity) / (Retention Time of Fenofibric Acid)
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of fenofibric acid and its impurity.
Predicted Results and Discussion
Based on the proposed HPLC method and the chemical properties of the analytes, the following results are anticipated:
| Analyte | Expected Retention Time (min) | Expected Relative Retention Time (RRT) |
| Fenofibric Acid | ~ 4.0 | 1.00 |
| This compound | ~ 7.5 | ~ 1.88 |
Discussion:
The acidic mobile phase (pH 2.5) will ensure that the carboxylic acid group of fenofibric acid is protonated, reducing its polarity and increasing its retention on the C18 column compared to a neutral or basic mobile phase. Despite this, the inherent polarity of the carboxylic acid functional group is expected to be greater than that of the ketone group in the butanone impurity.
The significantly higher hydrophobicity of this compound, due to the absence of the polar carboxylic acid moiety, will lead to a stronger interaction with the nonpolar stationary phase. This will result in a longer retention time and a relative retention time significantly greater than 1.0. The predicted RRT of approximately 1.88 indicates a good separation between the two compounds, which is essential for accurate quantification in impurity profiling.
Conclusion
The successful separation of fenofibric acid and its process-related impurity, this compound, is readily achievable using a standard reversed-phase HPLC method. The elution order is governed by the polarity of the analytes, with the more polar fenofibric acid eluting before the less polar butanone impurity. The proposed HPLC method provides a robust framework for the baseline separation of these compounds, enabling accurate determination of their relative retention times. This information is critical for the development and validation of analytical methods for the quality control of fenofibrate drug substance and product.
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. Retrieved from [Link]
-
Straka, R. J., Burkhardt, R. T., & Langslet, J. A. (2007). Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum. Therapeutic Drug Monitoring, 29(3), 358-364. Retrieved from [Link]
-
Gabhe, S. Y., et al. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Pharmaceutical Methods, 5(2), 81-86. Retrieved from [Link]
-
Dedhiya, P. P., et al. (2014). Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. Journal of Pharmaceutical Science and Research, 6(10), 313-320. Retrieved from [Link]
-
Niraimathi, V., et al. (2015). METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF FENOFIBRIC ACID BY RP-UPLC. Indo American Journal of Pharmaceutical Research, 5(01). Retrieved from [Link]
-
Lacroix, P. M., Dawson, B. A., & Sears, R. W. (1998). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of pharmaceutical and biomedical analysis, 18(3), 383-402. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC detection of fenofibric acid. Retrieved from [Link]
-
Drugs.com. (2025). Fenofibric Acid: Package Insert / Prescribing Info / MOA. Retrieved from [Link]
-
Der Pharma Chemica. (2014). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Retrieved from [Link]
-
PubChem. (n.d.). Fenofibric Acid. Retrieved from [Link]
-
Shaheen begum, et al. (2022). method development and validation for fenofibrate by rp-hplc method. IAJPS, 09(10), 525-533. Retrieved from [Link]
-
ResearchGate. (2014). Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. Retrieved from [Link]
-
Veeprho. (n.d.). Fenofibrate Impurities and Related Compound. Retrieved from [Link]
-
TradeIndia. (n.d.). Fenofibric Acid CAS 42017-89-0 - Pharmaceutical Grade at Best Price. Retrieved from [Link]
-
lenient lifecare. (n.d.). Fenofibric acid. Retrieved from [Link]
-
gsrs. (n.d.). 3-(4-(4-CHLOROBENZOYL)PHENOXY)-2-BUTANONE. Retrieved from [Link]
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- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Data of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone Stereoisomers
For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a critical aspect of ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides a comprehensive comparison of the spectroscopic data for the stereoisomers of "3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone," a known impurity of the drug fenofibrate. While enantiomers exhibit identical physical and chemical properties in an achiral environment, their interaction with chiral entities, such as biological receptors, can differ significantly. Therefore, robust analytical methods to distinguish between them are paramount.
This guide will delve into the expected and observed spectroscopic characteristics of the racemic mixture and the individual (R)- and (S)-enantiomers of this compound, drawing upon established principles of stereochemistry and spectroscopic analysis. We will explore how techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Circular Dichroism (CD) can be employed to characterize these stereoisomers.
The Molecular Landscape: Understanding the Stereoisomers
This compound possesses a single stereocenter at the C3 position of the butanone chain, leading to the existence of two enantiomers: (S)-3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone and (R)-3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone. A racemic mixture contains equal amounts of both enantiomers.
Caption: The (S) and (R) enantiomers of this compound.
Spectroscopic Analysis of the Racemic Mixture
In a standard achiral analytical environment, the spectroscopic data of a racemic mixture represents the combined signal of both enantiomers. As their physical properties are identical under these conditions, their spectra are superimposable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of the racemic mixture provide key structural information. Based on data from related fenofibrate impurities, the following assignments can be made for the racemic mixture of this compound.
Table 1: Predicted ¹H NMR Data for Racemic this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80-7.70 | m | 4H | Aromatic protons (benzoyl group) |
| ~7.50-7.40 | m | 2H | Aromatic protons (phenoxy group) |
| ~6.95-6.85 | m | 2H | Aromatic protons (phenoxy group) |
| ~4.75 | q | 1H | -CH(CH₃)- |
| ~2.20 | s | 3H | -C(O)CH₃ |
| ~1.57 | d | 3H | -CH(CH₃)- |
Table 2: Predicted ¹³C NMR Data for Racemic this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~208 | C=O (ketone) |
| ~165 | C=O (benzoyl) |
| ~160 | C-O (phenoxy) |
| ~138 | Aromatic C (C-Cl) |
| ~132 | Aromatic CH (benzoyl) |
| ~131 | Aromatic C (C-C=O) |
| ~129 | Aromatic CH (benzoyl) |
| ~128 | Aromatic CH (phenoxy) |
| ~119 | Aromatic CH (phenoxy) |
| ~77 | -CH(O)- |
| ~27 | -C(O)CH₃ |
| ~16 | -CH(CH₃)- |
Causality Behind Experimental Choices: The choice of CDCl₃ as a solvent is standard for many organic molecules due to its good dissolving power and the single deuterium lock signal. The predicted chemical shifts are based on the electronic environment of each nucleus. For instance, the protons on the benzoyl ring are deshielded due to the electron-withdrawing effect of the carbonyl group and the chlorine atom, resulting in a downfield chemical shift.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 303, corresponding to the molecular formula C₁₇H₁₅ClO₃.[1]
Table 3: Predicted Key Fragmentation Peaks in the Mass Spectrum
| m/z | Fragment |
| 303 | [M+H]⁺ |
| 259 | [M - C₂H₄O]⁺ |
| 139 | [Cl-C₆H₄-CO]⁺ |
| 111 | [Cl-C₆H₄]⁺ |
Trustworthiness of the Protocol: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules, which minimizes fragmentation and ensures the observation of the molecular ion peak, thus confirming the molecular weight.
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~1715 | C=O stretch | Ketone |
| ~1660 | C=O stretch | Benzoyl ketone |
| ~1600, 1500 | C=C stretch | Aromatic rings |
| ~1250 | C-O-C stretch | Aryl ether |
| ~830 | C-H bend | p-disubstituted benzene |
| ~760 | C-Cl stretch | Aryl chloride |
Expertise & Experience: The two distinct carbonyl stretching frequencies are a key feature, allowing for the differentiation of the ketone and the benzoyl carbonyl groups. The benzoyl carbonyl is conjugated with the aromatic ring, which lowers its stretching frequency compared to the aliphatic ketone.
Differentiating the Stereoisomers: The Chiral Perspective
While the aforementioned spectroscopic techniques are invaluable for structural elucidation, they cannot distinguish between the (R)- and (S)-enantiomers in an achiral medium. To achieve this, chiroptical methods or the use of a chiral environment are necessary.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is the most direct method for characterizing chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Enantiomers will produce mirror-image CD spectra.
Expected CD Spectra: For this compound, the key chromophores are the aromatic rings and the carbonyl groups. The n→π* transition of the ketone carbonyl group is electronically forbidden but magnetically allowed, often giving rise to a CD signal. The aromatic rings will also contribute to the CD spectrum.
-
The (S)-enantiomer might exhibit a positive Cotton effect (a positive peak) for a particular transition.
-
The (R)-enantiomer would then be expected to show a negative Cotton effect (a negative peak) of equal magnitude at the same wavelength for that transition.
Caption: A representative diagram of mirror-image CD spectra for enantiomers.
Experimental Protocol for Circular Dichroism Spectroscopy:
-
Sample Preparation: Dissolve an accurately weighed amount of the purified enantiomer in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration. The solvent must be transparent in the wavelength range of interest.
-
Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range (e.g., 200-400 nm), bandwidth, and scanning speed.
-
Data Acquisition: Record the CD spectrum of the solvent as a baseline. Then, record the spectrum of the sample.
-
Data Processing: Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum. Convert the data to molar circular dichroism (Δε).
NMR Spectroscopy in a Chiral Environment
While the NMR spectra of enantiomers are identical in an achiral solvent, their signals can be resolved by using a chiral resolving agent. This agent, which can be a chiral solvent or a chiral shift reagent, interacts with the enantiomers to form transient diastereomeric complexes. These diastereomeric complexes have different magnetic environments, leading to separate signals for the corresponding nuclei in the two enantiomers.
Expected Outcome: In the presence of a chiral shift reagent like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), the ¹H NMR spectrum of the racemic mixture would be expected to show splitting of certain signals. For example, the quartet of the methine proton (-CH(CH₃)-) and the doublet of the adjacent methyl group could each resolve into two separate signals of equal intensity, one for each enantiomer.
Caption: Workflow for resolving enantiomeric signals in NMR using a chiral shift reagent.
Experimental Protocol for NMR with a Chiral Shift Reagent:
-
Sample Preparation: Dissolve a known amount of the racemic mixture in an appropriate deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of Shift Reagent: Add a small, accurately weighed amount of the chiral shift reagent to the NMR tube.
-
Sequential Spectra: Acquire a series of ¹H NMR spectra after each addition of the shift reagent, monitoring for the separation of signals.
-
Analysis: Determine the enantiomeric ratio by integrating the resolved signals.
Conclusion
The comprehensive spectroscopic analysis of "this compound" stereoisomers requires a multi-technique approach. While standard NMR, MS, and IR are effective for the structural elucidation of the racemic mixture, they are insufficient for the differentiation of the enantiomers. The application of chiroptical methods, particularly Circular Dichroism, provides a direct and unambiguous means of distinguishing between the (R)- and (S)-enantiomers through their mirror-image spectra. Additionally, NMR spectroscopy in a chiral environment can be employed to resolve the signals of the individual enantiomers, allowing for their quantification. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to confidently characterize these and other chiral molecules in a drug development setting.
References
-
Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278. [Link]
Sources
A Comprehensive Guide to the Validation of a Stability-Indicating RP-HPLC Method for Fenofibrate Impurity C
Abstract
This guide provides an in-depth, practical walkthrough for the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of "3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone," a known impurity of Fenofibrate (Fenofibrate Impurity C).[1] As active pharmaceutical ingredients (APIs) are developed, a deep understanding of their impurity profiles is a regulatory and safety imperative. Consequently, the analytical methods used to monitor these impurities must be rigorously validated to ensure they are fit for purpose. This document is structured to provide researchers, analytical scientists, and drug development professionals with both the theoretical basis and the practical execution of method validation, grounded in the framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5] We will explore each validation parameter, explaining the causality behind experimental choices and presenting supporting data to demonstrate a self-validating, trustworthy analytical procedure.
Introduction: The Imperative of Method Validation
In pharmaceutical analysis, the objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][5] An unvalidated method yields data of unknown quality, posing a significant risk to patient safety and regulatory compliance. For quantitative tests of impurities, such as the one described here, the analytical method must be sensitive, specific, accurate, and precise to reliably inform on the quality and stability of the drug substance and product.
The analyte, this compound, is a specified impurity of Fenofibrate, a widely used lipid-lowering drug. Its control is critical to ensure the safety and efficacy of the final pharmaceutical product. This guide details the validation of a specific RP-HPLC method developed for its quantification.
The Analytical Procedure: Chromatographic System
Before validation can commence, a suitable chromatographic method must be developed and optimized. The following RP-HPLC method was established for the analysis of Fenofibrate Impurity C.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 286 nm (UV) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Causality: A C18 column was selected due to the non-polar nature of the analyte. The mobile phase composition of acetonitrile and a slightly acidic phosphate buffer provides good peak shape and resolution from the parent API and other potential impurities. A detection wavelength of 286 nm was chosen as it is a common wavelength for Fenofibrate and its related substances, offering good sensitivity.[6]
The Validation Workflow: A Systematic Approach
The validation process follows a logical sequence of tests, each building confidence in the method's performance. The overall workflow is designed to challenge the method's capabilities systematically.
Caption: Overall workflow for RP-HPLC method validation.
Validation Parameters: Experimental Design & Acceptance Criteria
System Suitability Testing (SST)
-
Expertise & Rationale : SST is not a validation parameter itself, but an integral part of the analytical procedure that ensures the chromatographic system is adequate for the analysis to be performed.[7][8] It is a prerequisite check performed before any sample analysis to verify that the equipment, electronics, and analytical operations constitute a system that can be evaluated as a whole.[8][9]
-
Experimental Protocol :
-
Prepare a standard solution of Fenofibrate Impurity C at the target concentration (e.g., 5 µg/mL).
-
Inject this solution five or six replicate times into the equilibrated HPLC system.
-
Evaluate the resulting chromatograms for key performance indicators.
-
-
Acceptance Criteria & Data Summary :
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Result (n=6) | Status |
| Tailing Factor (T) | T ≤ 2.0 | 1.25 | Pass |
| Theoretical Plates (N) | N > 2000 | 6800 | Pass |
| % RSD of Peak Area | ≤ 2.0% | 0.85% | Pass |
| % RSD of Retention Time | ≤ 1.0% | 0.22% | Pass |
-
Trustworthiness : The passing results confirm that the system is performing consistently and is suitable for executing the subsequent validation experiments on a given day.[10]
Specificity
-
Expertise & Rationale : Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11][12] For a stability-indicating method, this is paramount. It is demonstrated by showing that the analyte peak is free from interference from a blank (diluent), placebo (if applicable), and potential degradation products.
-
Experimental Protocol :
-
Blank & Placebo Analysis : Inject the diluent and a placebo sample preparation to ensure no interfering peaks are present at the retention time of Fenofibrate Impurity C.
-
Forced Degradation : Subject the drug substance (Fenofibrate) to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.
-
Acid: 0.1 N HCl at 60°C for 4 hours.
-
Base: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours.
-
Photolytic: UV light (254 nm) for 7 days.
-
-
Analyze the stressed samples alongside an unstressed sample and a standard of Impurity C.
-
Evaluate peak purity of the analyte peak in the stressed samples using a photodiode array (PDA) detector.
-
-
Acceptance Criteria & Results :
-
No significant peaks should be observed at the retention time of Impurity C in the blank or placebo chromatograms.
-
The method must resolve the Impurity C peak from any degradation products formed. The resolution between the impurity peak and the closest eluting peak should be >1.5.
-
The peak purity analysis (e.g., purity angle < purity threshold) must confirm that the analyte peak is spectrally homogeneous in the presence of degradants.
-
-
Trustworthiness : Demonstrating specificity under forced degradation conditions confirms the method is "stability-indicating," a critical requirement for use in stability studies.[13]
Linearity and Range
-
Expertise & Rationale : Linearity demonstrates the method's ability to produce test results that are directly proportional to the analyte's concentration within a given range.[14][15] The range is the interval between the upper and lower concentrations for which the method has shown suitable linearity, accuracy, and precision.[15]
-
Experimental Protocol :
-
Prepare a stock solution of Fenofibrate Impurity C reference standard.
-
Perform serial dilutions to prepare at least five concentration levels spanning the expected range. For an impurity, this range could be from the Limit of Quantitation (LOQ) to 120% of the specification limit (e.g., 50% to 150% of the target concentration).[16] Let's assume a range of 1 µg/mL to 10 µg/mL.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria & Data Summary :
Table 3: Linearity Study Results
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 55,120 |
| 2.5 | 138,050 |
| 5.0 | 274,900 |
| 7.5 | 412,850 |
| 10.0 | 550,100 |
| Parameter | Acceptance Criteria | Result | Status |
| Correlation Coefficient (r²) | r² ≥ 0.995 | 0.9998 | Pass |
| y-intercept | Close to zero | 150.5 | Pass |
-
Trustworthiness : A high correlation coefficient (close to 1.0) validates the direct proportionality between concentration and instrument response, which is fundamental for accurate quantification.[17]
Accuracy
-
Expertise & Rationale : Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[18] It is typically determined by spiking a placebo or sample matrix with known amounts of the analyte at different concentration levels.
-
Experimental Protocol :
-
Prepare a placebo sample.
-
Spike the placebo with the Impurity C standard at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration). Prepare three independent samples at each level.
-
Analyze the spiked samples and calculate the percent recovery of the added impurity.
-
-
Acceptance Criteria & Data Summary : The ICH guidelines suggest assessing accuracy using a minimum of 9 determinations over 3 concentration levels.[3][19]
Table 4: Accuracy (Recovery) Study Results
| Spiked Level | Concentration (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Mean % Recovery |
| 80% | 4.0 | 3.98 | 99.5% | 99.7% |
| 4.0 | 4.02 | 100.5% | ||
| 4.0 | 3.96 | 99.0% | ||
| 100% | 5.0 | 5.05 | 101.0% | 100.4% |
| 5.0 | 4.98 | 99.6% | ||
| 5.0 | 5.03 | 100.6% | ||
| 120% | 6.0 | 5.95 | 99.2% | 99.8% |
| 6.0 | 6.04 | 100.7% | ||
| 6.0 | 5.98 | 99.7% |
| Parameter | Acceptance Criteria | Result | Status |
| Mean % Recovery | 98.0% - 102.0% | 99.7% - 100.4% | Pass |
-
Trustworthiness : High recovery values across the analytical range demonstrate that the method is free from significant systematic error or matrix effects.
Precision
-
Expertise & Rationale : Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[18] It is evaluated at two levels:
-
Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval.
-
Intermediate Precision : Expresses within-laboratory variations (different days, different analysts, different equipment).[16]
-
-
Experimental Protocol :
-
Repeatability : Prepare six independent samples of Impurity C at 100% of the target concentration (5 µg/mL) and analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision : A second analyst repeats the experiment on a different day using a different HPLC system (if available).
-
Calculate the % RSD for each set of measurements and for the combined data.
-
-
Acceptance Criteria & Data Summary :
Table 5: Precision Study Results
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 | Combined (n=12) |
| Mean Peak Area | 275,100 | 276,500 | 275,800 |
| Std. Deviation | 2150 | 2480 | 2315 |
| % RSD | 0.78% | 0.90% | 0.84% |
| Parameter | Acceptance Criteria | Result | Status |
| % RSD for Repeatability | ≤ 2.0% | 0.78% | Pass |
| % RSD for Intermediate Precision | ≤ 2.0% | 0.90% | Pass |
-
Trustworthiness : A low % RSD indicates minimal random error and demonstrates that the method is reproducible and reliable for routine use by different personnel within the lab.[20]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Expertise & Rationale :
-
Experimental Protocol (Based on Standard Deviation of the Response and the Slope) :
-
Use the data from the linearity study.
-
Calculate LOD and LOQ using the following formulas as per ICH guidelines[23]:
-
LOD = 3.3 x (σ / S)
-
LOQ = 10 x (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.
-
-
Confirm the calculated LOQ by preparing and injecting samples (n=6) at this concentration and verifying that the precision (%RSD) is acceptable.
-
-
Acceptance Criteria & Data Summary :
Table 6: LOD & LOQ Results
| Parameter | Calculation | Result |
| Slope (S) | From Linearity | 54980 |
| Std. Dev. of Intercept (σ) | From Linearity | 950 |
| LOD | 3.3 x (950 / 54980) | 0.057 µg/mL |
| LOQ | 10 x (950 / 54980) | 0.17 µg/mL |
-
Verification of LOQ :
-
Six samples prepared at 0.17 µg/mL yielded a %RSD of 4.5%.
-
Acceptance Criterion : Precision at the LOQ should be acceptable (typically %RSD ≤ 10%).
-
Status : Pass.
-
-
Trustworthiness : Establishing a reliable LOQ is critical for impurity methods to ensure they can accurately quantify impurities at or below the reporting threshold.[24]
Robustness
-
Expertise & Rationale : Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[25][26] It provides an indication of its reliability during normal usage and should be considered during the development phase.[27]
-
Experimental Protocol :
-
Prepare a standard solution of Impurity C.
-
Analyze the solution while making small, deliberate changes to the method parameters, one at a time.
-
Evaluate the effect of these changes on system suitability parameters (e.g., retention time, tailing factor) and the assay result.
-
-
Acceptance Criteria & Data Summary : System suitability criteria must be met, and the change in results should be insignificant.
Table 7: Robustness Study Results
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | % Assay Change |
| Nominal Condition | - | 5.45 | 1.25 | 0.0 |
| Flow Rate (mL/min) | 0.9 (-10%) | 6.05 | 1.26 | -0.8% |
| 1.1 (+10%) | 4.95 | 1.24 | +0.5% | |
| Column Temp (°C) | 28 (-2°C) | 5.51 | 1.25 | -0.3% |
| 32 (+2°C) | 5.39 | 1.25 | +0.2% | |
| Mobile Phase pH | 2.8 (-0.2) | 5.48 | 1.28 | -0.6% |
| 3.2 (+0.2) | 5.42 | 1.23 | +0.4% |
-
Trustworthiness : The method's performance remains well within acceptable limits despite minor variations in its parameters, indicating it is robust and suitable for transfer between different labs or instruments.[27][28]
Conclusion
The RP-HPLC method for the quantitative determination of this compound (Fenofibrate Impurity C) has been successfully validated in accordance with ICH Q2(R1) guidelines. The method demonstrated excellent specificity as a stability-indicating assay, with high linearity, accuracy, and precision across the specified range. The established limits of detection and quantitation are sufficient for the intended purpose of impurity monitoring. Furthermore, the method proved to be robust against minor, deliberate variations in its operational parameters. This comprehensive validation provides a high degree of confidence that the analytical procedure is suitable for its intended purpose in a regulated quality control environment.
References
- What do Limit of Detection and Limit of Quantit
- Linearity and Range in Analytical Method Validation by HPLC - Industrial Pharmacist. Industrial Pharmacist.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy.
- Getting the peaks perfect: System suitability for HPLC - American Chemical Society. American Chemical Society.
- Determine limits of detection LOD and limits of quantification LOQ - How To - MicroSolv. MicroSolv.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH.
- How To Perform Linearity and Range In Method Validation: Easy Tips - PharmaGuru. (2025). PharmaGuru.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA.
- HPLC Method Robustness Assessment and Its Importance? - Altabrisa Group. (2025). Altabrisa Group.
- A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. Asian Journal of Pharmaceutical Analysis.
- System Suitability in HPLC Analysis | Pharmaguideline. Pharmaguideline.
- Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science.
- Robustness Tests | LCGC International.
- The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. Element Lab Solutions.
- HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance - Mastelf. (2025). Mastelf.
- System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 - YouTube. (2025). YouTube.
- Why a robust method is essential in pharmaceutical analysis - Chromatography Today.
- What is the difference between specificity and selectivity? - Lösungsfabrik. (2018). Lösungsfabrik.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020).
- What Is Linearity in HPLC Analysis and Its Importance? - Altabrisa Group. (2025). Altabrisa Group.
- What is meant by the limit of detection and quantification (LOD / LOQ)? - Lösungsfabrik. (2018). Lösungsfabrik.
- Method Validation and Robustness | LCGC International.
- System Suitability. (2014).
- New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020). Acta Scientific.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (2006). European Medicines Agency.
- This compound (Fenofibrate Impurity) - LGC Standards. LGC Standards.
- A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate.
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A Comparative Guide to Pharmacopoeial Limits for 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone in Fenofibrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the pharmacopoeial standards for the process impurity, 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone , a known related substance of the active pharmaceutical ingredient (API), Fenofibrate. We will delve into the differing approaches of the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), offering insights into the regulatory landscape governing this impurity and detailing the analytical methodologies crucial for its control.
Introduction: The Critical Role of Impurity Profiling in Drug Safety
In pharmaceutical development, the control of impurities is paramount to ensuring the safety and efficacy of the final drug product. Regulatory bodies worldwide, through pharmacopoeias, establish stringent limits on the levels of these impurities. Fenofibrate, a widely prescribed lipid-lowering agent, is no exception. Its synthesis can give rise to several related substances, including the focus of this guide, this compound. Understanding and adhering to the pharmacopoeial limits for this and other impurities is a critical aspect of quality control in the manufacturing of Fenofibrate.[1]
This compound is recognized as a process-related impurity of Fenofibrate. In the European Pharmacopoeia, it is specifically designated as Fenofibrate Impurity C .[1]
Pharmacopoeial Approaches: A Tale of Two Monographs
A direct comparison of the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) reveals distinct approaches to controlling this compound in Fenofibrate.
The European Pharmacopoeia (EP) Stance
The European Pharmacopoeia, in its monograph for Fenofibrate (1322), lists several specified impurities that are to be monitored and controlled within defined limits. Notably, while this compound is identified as Impurity C , it is not listed among the specified impurities (such as Impurities A, B, and G) that have individual acceptance criteria in the final drug substance.[1]
Instead, Impurity C falls under the category of "Other detectable impurities ". These are substances that, if present at a sufficient level, would be detected by the analytical methods outlined in the monograph. Their control is governed by the general acceptance criterion for unspecified impurities.[1][2] This approach implies that while Impurity C is a known and characterized potential impurity, its presence is not expected at a level that necessitates a specific limit in the routine testing of the final API, provided the manufacturing process is well-controlled. The general limit for any other unspecified impurity is typically set at a lower threshold.
The United States Pharmacopeia (USP) Perspective
The USP monograph for Fenofibrate Tablets provides a table of potential impurities. This table includes "(3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one," the chemical name for the impurity . However, the acceptance criteria column for this specific impurity states: "Disregard this impurity. It is a process impurity and is controlled in the drug substance monograph." [3][4][5][6]
This directive clearly indicates that from the perspective of the finished tablet product, this impurity is not individually assessed. The onus of control is placed squarely on the Fenofibrate drug substance (API). In the USP monograph for the Fenofibrate drug substance , this specific molecule is not listed as a "Related Compound" with a specific acceptance criterion. This suggests that, similar to the EP, its control falls under the general limit for "any unspecified impurity" .
Comparative Summary of Pharmacopoeial Limits
| Impurity Name | Pharmacopoeia | Status | Acceptance Criteria in Drug Substance |
| This compound (Impurity C) | EP | Other detectable impurity | Governed by the general limit for "other/unspecified impurities". |
| (3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one | USP | Controlled in the drug substance | Governed by the general limit for "any unspecified impurity". |
Inference: Both major pharmacopoeias acknowledge the existence of this impurity but do not assign it a specific limit in the final drug substance monograph. Instead, its control is ensured by the general limits for unspecified impurities, underscoring the importance of a robust and consistent manufacturing process.
The Underlying Logic: Process Control and Impurity Thresholds
The decision by both the USP and EP to control this compound as an unspecified impurity in the drug substance is rooted in the principles of process chemistry and risk assessment. This impurity is a known by-product of certain synthetic routes for Fenofibrate. By implementing appropriate controls during the manufacturing process, its formation can be minimized to levels well below the threshold that would necessitate its classification as a specified impurity.
This approach aligns with the guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the ICH Q3A(R2) guideline on Impurities in New Drug Substances . This guideline establishes thresholds for reporting, identification, and qualification of impurities, which form the basis for the limits set in the pharmacopoeias.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
The determination of this compound and other related substances in Fenofibrate is typically performed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The following is a representative protocol synthesized from established methods.
Principle
A reversed-phase HPLC method is employed to separate Fenofibrate from its potential impurities. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Detection is typically achieved using a UV spectrophotometer at a wavelength where Fenofibrate and its impurities exhibit significant absorbance.
Methodology
Step 1: Preparation of Solutions
-
Mobile Phase: A filtered and degassed mixture of a buffered aqueous solution (e.g., water adjusted to a pH of 2.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a specified ratio (e.g., 30:70 v/v).
-
Diluent: The mobile phase is typically used as the diluent.
-
Standard Solution: A solution of known concentration of USP or EP Fenofibrate Reference Standard in the diluent.
-
Impurity Standard Solution (for method development/validation): A solution containing known concentrations of Fenofibrate and its specified impurities, including a reference standard for this compound.
-
Sample Solution: A solution of the Fenofibrate drug substance or a crushed tablet sample in the diluent at a specified concentration.
Step 2: Chromatographic Conditions
| Parameter | Typical Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and pH 2.5 water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Detection | UV at 286 nm |
| Injection Volume | 10-20 µL |
Step 3: System Suitability
Before sample analysis, the chromatographic system must be evaluated to ensure its performance. This is typically done by injecting the standard solution multiple times and assessing parameters such as:
-
Tailing factor: Should be within a specified range (e.g., not more than 2.0).
-
Theoretical plates: A measure of column efficiency.
-
Relative standard deviation (RSD) of replicate injections: Should be not more than a specified percentage (e.g., 2.0%).
Step 4: Analysis and Calculation
Inject the sample solution into the chromatograph and record the chromatogram. Identify the peaks corresponding to Fenofibrate and any impurities based on their retention times relative to the standard. The percentage of each impurity is calculated by comparing its peak area to the peak area of the Fenofibrate standard, taking into account the relative response factor (RRF) if it is known to be different from 1.0.
Experimental Workflow Diagram
Caption: HPLC workflow for Fenofibrate impurity analysis.
Logical Framework for Impurity Control
The control of this compound within the broader framework of Fenofibrate quality control can be visualized as a hierarchical process.
Caption: Logic of impurity control for Fenofibrate API.
Conclusion
The pharmacopoeial control of this compound in Fenofibrate exemplifies a risk-based approach to impurity management. Both the USP and EP recognize it as a potential process impurity but do not deem it necessary to impose a specific limit on the final drug substance. Instead, its control is effectively managed through the general limits for unspecified impurities. This places a strong emphasis on the robustness of the manufacturing process to consistently produce high-purity Fenofibrate. For analytical scientists and drug development professionals, a thorough understanding of the synthetic pathway and the implementation of a validated, stability-indicating HPLC method are key to ensuring compliance with these pharmacopoeial standards and ultimately, safeguarding patient health.
References
- European Pharmacopoeia (Ph. Eur.) 11.0, Fenofibrate Monograph (1322). EDQM, Council of Europe, Strasbourg, France.
- United States Pharmacopeia and National Formulary (USP-NF). Fenofibrate Tablets Monograph. United States Pharmacopeial Convention, Rockville, MD.
- Fenofibrate Tablets, Revision Bulletin, Official December 1, 2013.
- European Pharmacopoeia 6.0, Supplement 6.3. EDQM, Council of Europe, Strasbourg, France, 2008.
- Fenofibrate Tablets, Revision Bulletin, Official December 1, 2016.
- Fenofibrate Tablets USP 2025.
Sources
Safety Operating Guide
Navigating the Labyrinth: A Comprehensive Guide to the Proper Disposal of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical, and often overlooked, final step: proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone, a halogenated organic compound often encountered as an impurity in fenofibrate-related research. Our focus is not merely on procedural steps but on fostering a deep understanding of the scientific rationale and regulatory landscape that governs hazardous waste management in a laboratory setting.
Understanding the Compound: A Risk-Based Approach
This compound is a chlorinated aromatic ketone. Its chemical structure necessitates a cautious approach to its disposal. The presence of a chlorinated benzene ring places it in the category of halogenated organic compounds, which are known for their potential persistence in the environment and the possibility of forming toxic byproducts upon improper incineration.[1] As a ketone, it may also possess flammable properties.
Table 1: Chemical and Regulatory Profile
| Property | Value/Classification | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 217636-47-0 | [2] |
| Molecular Formula | C17H15ClO3 | [3] |
| Chemical Class | Halogenated Aromatic Ketone | N/A |
| Likely Hazard Class | Hazardous Waste (due to halogenated nature) | [4] |
| Primary Disposal Route | Incineration at a permitted facility | [5] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with documented, compliant disposal. The following workflow is designed to ensure safety and regulatory adherence at every stage.
Figure 1: A stepwise workflow for the proper disposal of this compound.
Step 1: Waste Identification and Characterization
The foundational step is to correctly identify the waste. Any material, including but not limited to, leftover neat compound, reaction mixtures, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and solvent rinses containing this compound must be considered hazardous waste.
Given its nature as a halogenated organic compound, it falls under the purview of the Resource Conservation and Recovery Act (RCRA). While not specifically listed, it would likely be classified under the "F-list" of hazardous wastes from non-specific sources, such as F001 or F002 for spent halogenated solvents if dissolved in one.[4][6] As a pharmaceutical impurity, its disposal is also governed by the EPA's final rule on the management of hazardous waste pharmaceuticals under 40 CFR Part 266, Subpart P.[7][8]
Step 2: Personal Protective Equipment (PPE)
Before handling the waste, ensure appropriate PPE is worn to minimize exposure. Based on general safety data for ketones and chlorinated compounds, the following PPE is mandatory:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Covering: A standard laboratory coat.
Step 3: Waste Segregation
Proper segregation is paramount to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal.
-
Halogenated vs. Non-Halogenated: This is the most critical segregation step. This compound waste must be collected in a designated halogenated organic waste container. Do not mix with non-halogenated organic waste (e.g., acetone, ethanol, hexanes).
-
Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, excess compound) and liquid waste (e.g., solutions, solvent rinses) in separate, clearly marked containers.
-
Avoid Incompatibles: Do not mix this waste with strong acids, bases, or oxidizing agents unless the reaction products are well understood and have been characterized as safe for co-disposal.
Step 4: Containerization and Labeling
The integrity of the waste container and the clarity of its label are crucial for safety and compliance.
-
Container Selection: Use a chemically compatible container with a secure, leak-proof lid. For liquid waste, a high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste." The label must also include:
-
The full chemical name: "this compound" and any other constituents.
-
The approximate concentration or percentage of each component.
-
The date the waste was first added to the container.
-
The appropriate hazard characteristics (e.g., "Toxic," "Halogenated").
-
Step 5: Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be:
-
At or near the point of generation.
-
Under the control of the operator of the process generating the waste.
-
Away from ignition sources and high-traffic areas.
-
In secondary containment to capture any potential leaks.
Step 6: Arranging for Pickup and Disposal
Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for the pickup and disposal of the waste. They will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most appropriate disposal method for halogenated organic compounds is high-temperature incineration.[5]
Step 7: Documentation and Record Keeping
Maintain meticulous records of all hazardous waste generated and disposed of. This includes:
-
A copy of the hazardous waste manifest provided by the disposal contractor.
-
Internal records detailing the contents and volume of each waste container.
This documentation is essential for regulatory compliance and demonstrates a commitment to responsible waste management.
The Regulatory Landscape: EPA's Subpart P
The EPA's regulations under 40 CFR Part 266, Subpart P, provide a specific framework for the management of hazardous waste pharmaceuticals by healthcare facilities, which can be extended by analogy to research laboratories handling pharmaceutical-related compounds.[9] Key provisions include:
-
Sewer Prohibition: It is strictly prohibited to dispose of hazardous waste pharmaceuticals down the drain.[7]
-
Container Standards: Specific requirements for the labeling and management of waste containers.
-
Accumulation Time Limits: Healthcare facilities can accumulate non-creditable hazardous waste pharmaceuticals for up to one year.
By adhering to these regulations, your laboratory can ensure it is in full compliance with federal law.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By understanding the chemical nature of the waste, adhering to a systematic disposal workflow, and staying informed about the relevant regulations, researchers can ensure that the entire lifecycle of their chemical compounds is managed responsibly. This proactive approach not only mitigates risk but also builds a culture of safety that is the hallmark of a world-class research environment.
References
-
Defense Centers for Public Health. (n.d.). New Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Foley & Lardner LLP. (2019, March 5). EPA Finalizes New Requirements for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Retrieved from [Link]
-
Secure Waste. (2025, December 15). EPA Hazardous Pharmaceutical Waste Rule | Complete Guide. Retrieved from [Link]
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GIC Medical Disposal. (2024, September 16). How to Properly Dispose of Pharmaceutical Products: Methods and Best Practices. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 3-(4-(4-CHLOROBENZOYL)PHENOXY)-2-BUTANONE. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 3-(4-(4-CHLOROBENZOYL)PHENOXY)-2-BUTANONE, (3S)-. Retrieved from [Link]
-
ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
-
Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained. Retrieved from [Link]
-
Legal Scoops. (2024, June 23). Understanding Legal Obligations for Pharmaceutical Disposal and Waste Management. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 2-Butanone. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]
-
Hanberg, A. (2025, August 10). Toxicology of Environmentally Persistent Chlorinated Organic Compounds. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
Greenlee, W. F., Osborne, R., Dold, K. M., Hudson, L. G., & Toscano, W. A. (n.d.). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. PubMed. Retrieved from [Link]
-
Greenlee, W. F., Osborne, R., Dold, K. M., Hudson, L. G., & Toscano, W. A. (n.d.). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. PMC - NIH. Retrieved from [Link]
- Api, A. M., et al. (2019, November 20). RIFM fragrance ingredient safety assessment, 4-(p-hydroxyphenyl)-2-butanone, CAS Registry Number 5471-51-2. Food and Chemical Toxicology.
-
REWE Group. (n.d.). Chlorinated Solvents & Volatile Organic Compounds (VOCs). Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2020, October 1). Toxicological Profile for 2-Butanone. Retrieved from [Link]
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ResearchGate. (2025, August 7). On the Environmental Hazard of Burning Organic Waste in the Presence of Chlorine Compounds | Request PDF. Retrieved from [Link]
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Philip Morris International. (2014, August 8). 4-(PARA-HYDROXYPHENYL)-2-BUTANONE. Retrieved from [Link]
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Synerzine. (2018, June 22). 2-Butanone, 4-[4-(acetyloxy)phenyl]- Safety Data Sheet. Retrieved from [Link]
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Drugfuture. (n.d.). 3-(4-(4-CHLOROBENZOYL)PHENOXY)-2-BUTANONE. Retrieved from [Link]
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Operational Guide: Personal Protective Equipment (PPE) and Safe Handling of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone
As a Senior Application Scientist, this guide provides a comprehensive, field-tested framework for the safe handling of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone (CAS No. 217636-47-0).[1][2] The operational protocols herein are synthesized from an analysis of the compound's chemical structure and safety data for analogous substances, ensuring a robust and self-validating safety system. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon foundational chemical principles to mitigate risk.
The molecular structure of this compound incorporates three key functional groups that dictate its hazard profile and our corresponding safety protocols: a chlorinated aromatic ring (chlorobenzoyl group), a ketone , and a phenoxy ether . This combination necessitates a multi-faceted approach to personal protection, focusing on mitigating risks of skin absorption, irritation, and potential systemic effects.
Hazard Assessment: A Structurally-Based Approach
A thorough risk assessment is the cornerstone of laboratory safety. The potential hazards of this compound are inferred from its constituent parts:
-
Chlorinated Aromatic Moiety : Halogenated organic compounds can exhibit varying levels of toxicity and are often skin and eye irritants.[3] Data from structurally related compounds like (4-chlorophenyl)phenyl-methanone show classifications for skin and eye irritation.[3] Therefore, we must assume this compound is, at a minimum, an irritant.
-
Ketone Functionality : Ketones are effective solvents and can defat the skin, leading to irritation and enhanced absorption of other chemicals.[4] They are also reactive with many acids and bases.[4] This property directly influences the choice of appropriate glove materials.
-
Phenoxy Group : Certain phenoxy-class compounds, such as phenoxy herbicides, have been shown to cause systemic effects with repeated overexposure.[5] While this compound is not a herbicide, structural similarity demands a cautious approach that minimizes all routes of exposure, including dermal contact and inhalation.
Based on this analysis, the primary hazards are acute skin and eye irritation , harm upon ingestion , and potential for systemic effects through dermal absorption or inhalation . All handling procedures must be designed to prevent these exposures.
Core Directive: Multi-Layered PPE Protocol
The selection of PPE is not a checklist but a dynamic, risk-based process. The following protocol establishes a minimum standard for handling this compound in a laboratory setting.
First Line of Defense: Engineering Controls
Before any personal protective equipment is worn, engineering controls must be in place.
-
Chemical Fume Hood : All manipulations of this compound, including weighing, transfers, and reaction setups, must be conducted inside a certified chemical fume hood.[6][7] This is the primary method to prevent inhalation of any aerosols or vapors.
Mandatory Personal Protective Equipment
The following PPE is the minimum requirement for any individual handling this compound.[8]
-
Eye and Face Protection :
-
Chemical Splash Goggles : Standard safety glasses are insufficient. Chemical splash goggles that meet the ANSI Z.87.1 standard are required to protect against splashes from all angles.[8][9]
-
Face Shield : When handling larger quantities (>50g) or performing operations with a high risk of splashing (e.g., transfers, quenching), a face shield must be worn in addition to chemical splash goggles.[8]
-
-
Protective Clothing :
-
Laboratory Coat : A 100% cotton or Nomex® lab coat is required.[9] It must be fully buttoned to cover the arms and torso. Synthetic materials like polyester or acrylic are prohibited as they can melt and adhere to the skin upon chemical contact or in a fire.[9]
-
Personal Attire : Full-length pants and closed-toe, non-perforated shoes are mandatory to protect the lower body and feet from spills.[6][7][10]
-
-
Hand Protection : Glove selection is critical due to the compound's ketone and chlorinated aromatic nature. A single glove type is often insufficient. The following table outlines glove selection based on the task.
| Task Description | Primary Glove | Secondary Glove (Optional) | Rationale & Causality |
| Incidental Contact (e.g., handling small quantities, transfers) | Nitrile (double-gloved) | N/A | Nitrile provides excellent dexterity and splash protection for a broad range of chemicals but offers limited breakthrough time.[8][9] Double-gloving provides an additional barrier and allows for the safe removal of a contaminated outer glove. Change gloves immediately upon any contact.[8] |
| Extended Contact / Immersion Risk (e.g., large-scale work, cleaning spills) | Fluoroelastomer (Viton™) or PVA | Nitrile (worn underneath) | The compound's ketone and aromatic/chlorinated nature requires robust protection. PVA gloves offer exceptional resistance to ketones but are degraded by water.[11] Fluoroelastomer gloves provide excellent resistance to chlorinated and aromatic solvents.[12] A nitrile under-glove enhances protection and simplifies de-gloving. |
Important : Always consult the specific glove manufacturer's chemical resistance guide to verify compatibility with ketones and chlorinated solvents.[9]
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation :
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Don all required PPE as described above.
-
Locate the nearest safety shower and eyewash station.[13] Ensure the pathway is clear.
-
Assemble all necessary equipment and reagents within the fume hood to minimize traffic.
-
-
Execution :
-
Handle the chemical with care, using spatulas for solids and appropriate glassware for solutions.
-
Keep all containers sealed when not in active use.
-
Avoid creating dust or aerosols.
-
Never eat, drink, chew gum, or apply cosmetics in the laboratory.[14]
-
-
Post-Handling & Decontamination :
-
Upon completion of work, wipe down the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water.
-
Properly remove gloves, avoiding contact with the outer surface, and dispose of them in the designated waste stream.
-
Wash hands thoroughly with soap and water after exiting the laboratory.[14]
-
Disposal Plan: Halogenated Waste Stream
As a chlorinated organic compound, all waste materials contaminated with this compound must be segregated into a dedicated "Halogenated Organic Waste" container.[6]
-
This includes :
-
Contaminated gloves, weigh paper, and absorbent pads.
-
Spent reaction mixtures and solutions.
-
Solvent used for cleaning contaminated glassware.
-
-
Procedure :
Emergency Response
-
Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[14]
-
Eye Contact : Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][14]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[15] Provide the SDS of a similar compound if available.
-
Spill : For a small spill inside a fume hood, use an absorbent material suitable for organic solvents. Collect the material using non-sparking tools and place it in the sealed halogenated waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Visual Workflow: PPE Selection and Handling
Caption: Decision workflow for PPE selection and safe handling operations.
References
-
PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets . GlovesnStuff. [Link]
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Personal Protective Equipment (PPE) . University of Wisconsin-Madison. [Link]
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3-(4-(4-CHLOROBENZOYL)PHENOXY)-2-BUTANONE . FDA Globally Harmonized Substance Registration System. [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances . HSC Chemistry. [Link]
-
Personal Protective Equipment (PPE) . U.S. Department of Health & Human Services. [Link]
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3-(4-(4-CHLOROBENZOYL)PHENOXY)-2-BUTANONE, (3S)- . FDA Globally Harmonized Substance Registration System. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . Princeton University. [Link]
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Personal Protective Equipment Requirements for Laboratories . University of Washington Environmental Health and Safety. [Link]
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Safety . Chemistry LibreTexts. [Link]
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Topic 1: Safety in the Organic Chemistry Laboratory . California State University, Bakersfield. [Link]
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Safety in the Organic Chemistry Laboratory . Utah Tech University. [Link]
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SWB 2,4-D LV 4 Herbicide Label . Greenbook.net. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

